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[(3-Isopropylisoxazol-5-yl)methyl]methylamine Documentation Hub

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  • Product: [(3-Isopropylisoxazol-5-yl)methyl]methylamine
  • CAS: 942519-65-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to [(3-Isopropylisoxazol-5-yl)methyl]methylamine

This guide provides a comprehensive technical overview of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a heterocyclic amine incorporating the versatile isoxazole scaffold. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a heterocyclic amine incorporating the versatile isoxazole scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic route, and the potential applications of this compound, grounding the discussion in established principles of organic chemistry and medicinal chemistry.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2][3][4] Its unique electronic and steric properties contribute to favorable pharmacokinetic profiles and the ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[5] Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The incorporation of an isoxazole moiety can lead to enhanced potency and reduced toxicity in drug candidates.[1] This rich pharmacological landscape makes novel isoxazole-containing compounds, such as [(3-Isopropylisoxazol-5-yl)methyl]methylamine, intriguing subjects for further investigation.

Physicochemical and Predicted Properties

The fundamental chemical properties of [(3-Isopropylisoxazol-5-yl)methyl]methylamine are summarized below. It is important to note that while some properties are available from commercial suppliers, others are predicted based on the compound's structure and data from analogous molecules, as extensive experimental data is not widely published.

PropertyValueSource
Molecular Formula C₈H₁₄N₂OSigma-Aldrich[6][7]
Molecular Weight 154.21 g/mol Sigma-Aldrich[6][7]
Appearance Solid (predicted)General knowledge
Melting Point Not available (predicted to be a low-melting solid or oil)Prediction
Boiling Point Not available (predicted to be >200 °C at atmospheric pressure)Prediction
Solubility Soluble in methanol, ethanol, and chlorinated solvents (predicted)Prediction
InChI Key BYGUSSATSGHWCD-UHFFFAOYSA-NSigma-Aldrich[6]
SMILES CNCc1cc(no1)C(C)CSigma-Aldrich[6]

Synthesis Methodology: A Focus on Reductive Amination

A robust and widely applicable method for the synthesis of secondary amines like [(3-Isopropylisoxazol-5-yl)methyl]methylamine is reductive amination.[8][9] This one-pot reaction involves the formation of an imine intermediate from an aldehyde or ketone and a primary amine, which is then reduced in situ to the corresponding amine.

A plausible and efficient synthetic route to [(3-Isopropylisoxazol-5-yl)methyl]methylamine would start from the corresponding aldehyde, 3-isopropylisoxazole-5-carbaldehyde. The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A Isovaleronitrile oxide C (3-Isopropylisoxazol-5-yl)methanol A->C [3+2] Cycloaddition B Propargyl alcohol B->C E 3-Isopropylisoxazole-5-carbaldehyde C->E Oxidation D Oxidizing Agent (e.g., PCC, DMP) D->E H [(3-Isopropylisoxazol-5-yl)methyl]methylamine E->H Reductive Amination F Methylamine F->H G Reducing Agent (e.g., NaBH(OAc)₃) G->H

Caption: Proposed synthetic workflow for [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Detailed Experimental Protocol (Predicted)

Step 1 & 2: Synthesis of 3-Isopropylisoxazole-5-carbaldehyde

The synthesis of the key intermediate, 3-isopropylisoxazole-5-carbaldehyde, can be achieved through a multi-step process, often starting with the formation of the isoxazole ring via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[10] For this specific target, the reaction would involve isovaleronitrile oxide and propargyl alcohol to yield (3-isopropylisoxazol-5-yl)methanol. Subsequent oxidation of the primary alcohol using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would afford the desired aldehyde.

Step 3: Reductive Amination

  • Reaction Setup: To a solution of 3-isopropylisoxazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a solution of methylamine (1.1-1.5 equivalents).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC).

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added portion-wise to the reaction mixture.[11] This reducing agent is particularly effective for reductive aminations as it is mild and tolerant of various functional groups.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (typically 6-24 hours), as indicated by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Chemical Reactivity and Potential Transformations

The chemical reactivity of [(3-Isopropylisoxazol-5-yl)methyl]methylamine is dictated by the functionalities present: the isoxazole ring and the secondary amine.

Reactivity cluster_reactivity Key Reactive Sites Molecule [(3-Isopropylisoxazol-5-yl)methyl]methylamine Amine Secondary Amine (N-H) Amine->Molecule Acylation, Alkylation, Sulfonylation Isoxazole_N Isoxazole Nitrogen (Basic) Isoxazole_N->Molecule Protonation, Coordination to Metals Isoxazole_Ring Isoxazole Ring Isoxazole_Ring->Molecule Ring-opening reactions (under harsh conditions)

Caption: Key reactive sites of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

  • Secondary Amine: The secondary amine is a key site for further functionalization. It can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Alkylation: Further alkylation is possible, though it may lead to a mixture of products.

  • Isoxazole Ring: The isoxazole ring is generally stable under many reaction conditions. However, the nitrogen atom is weakly basic and can be protonated in the presence of strong acids. The ring can also undergo cleavage under certain reductive or harsh acidic/basic conditions.

Potential Applications in Drug Discovery and Research

Given the well-documented biological activities of isoxazole derivatives, [(3-Isopropylisoxazol-5-yl)methyl]methylamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[1][2][4] The presence of the secondary amine provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential areas of application for derivatives of this compound include:

  • CNS Disorders: The isoxazole moiety is present in some compounds with activity in the central nervous system.

  • Oncology: Many isoxazole-containing compounds have been investigated as anticancer agents.[4]

  • Infectious Diseases: The isoxazole core is found in several antibacterial and antifungal agents.[5]

As a research chemical, [(3-Isopropylisoxazol-5-yl)methyl]methylamine can be used as a starting material for the synthesis of compound libraries for high-throughput screening, or as a tool compound for probing the binding sites of specific biological targets.

Safety and Handling

According to supplier safety information, [(3-Isopropylisoxazol-5-yl)methyl]methylamine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is associated with the GHS06 pictogram (skull and crossbones).[6] The hazard statement is H301 (Toxic if swallowed), and precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

[(3-Isopropylisoxazol-5-yl)methyl]methylamine is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its properties are limited, its synthesis can be reliably achieved through established methods such as reductive amination. The presence of both the privileged isoxazole scaffold and a reactive secondary amine makes it an attractive starting point for the development of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL: )
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: )
  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance | Semantic Scholar. (URL: )
  • [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride - SynHet. (URL: )
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: )
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. (URL: )
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (URL: [Link])

  • N-Methylisopropylamine | C4H11N | CID 78485 - PubChem - NIH. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google P
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient - ACG Publications. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (URL: [Link])

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (URL: [Link])

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol | PDF - Scribd. (URL: [Link])

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (URL: [Link])

  • CN102070461A - Synthesis method of N-methyl isopropylamine - Google P

Sources

Exploratory

An In-depth Technical Guide to [(3-Isopropylisoxazol-5-yl)methyl]methylamine: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging pharmacological activities.[1] This technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging pharmacological activities.[1] This technical guide focuses on the molecular structure, synthesis, and potential biological significance of a specific isoxazole derivative, [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This document provides a comprehensive analysis of its physicochemical properties, a plausible synthetic route based on established isoxazole chemistry, and an exploration of its potential as a bioactive compound. By synthesizing available data and expert interpretation, this guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Prominence of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[2] Its unique electronic and structural properties contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[3] The isoxazole moiety is present in a number of FDA-approved drugs, demonstrating its clinical significance across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[4] The continued exploration of novel isoxazole derivatives is a promising avenue for identifying new therapeutic agents with improved efficacy and safety profiles.[1] This guide provides an in-depth examination of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a molecule of interest within this important class of compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine is characterized by a 3-isopropyl-substituted isoxazole ring linked to a methylaminomethyl group at the 5-position.

Molecular Structure:

Molecular Structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Physicochemical Properties:

While experimental data for this specific molecule is limited, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Appearance Solid (predicted)Inferred from related compounds
Boiling Point Not available
Melting Point Not available
Solubility Not available
pKa Not available
LogP Not available
SMILES CNCc1cc(no1)C(C)C
InChI Key BYGUSSATSGHWCD-UHFFFAOYSA-N

Synthesis and Characterization

Proposed Synthetic Pathway:

The synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine can be envisioned as a multi-step process, likely commencing with the formation of the isoxazole ring, followed by the introduction and modification of the side chain at the 5-position. A potential precursor is 5-(aminomethyl)-3-isopropylisoxazole.[5]

G cluster_0 Isoxazole Ring Formation cluster_1 Side Chain Modification cluster_2 N-Methylation A Isobutyraldoxime C 3-Isopropyl-5-(hydroxymethyl)isoxazole A->C [3+2] Cycloaddition B Propargyl alcohol B->C D 5-(Chloromethyl)-3-isopropylisoxazole C->D Chlorination (e.g., with SOCl2) E 5-(Azidomethyl)-3-isopropylisoxazole D->E Azide Substitution F 5-(Aminomethyl)-3-isopropylisoxazole E->F Reduction G [(3-Isopropylisoxazol-5-yl)methyl]methylamine (Target) F->G Reductive Amination (e.g., with formaldehyde and a reducing agent)

Proposed Synthetic Workflow for [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Experimental Protocol (Inferred):

Step 1: Synthesis of 5-(Aminomethyl)-3-isopropylisoxazole (Precursor)

A common strategy for synthesizing 5-aminomethylisoxazoles involves the reduction of a corresponding 5-cyano or 5-azidomethyl derivative.[6] Alternatively, a 5-(halomethyl)isoxazole can be subjected to nucleophilic substitution with an amine source.[7]

Step 2: N-Methylation of 5-(Aminomethyl)-3-isopropylisoxazole

The final step would involve the selective N-methylation of the primary amine. Reductive amination is a widely used and effective method for this transformation.[8]

  • Materials: 5-(Aminomethyl)-3-isopropylisoxazole, formaldehyde (or a suitable equivalent), a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and an appropriate solvent (e.g., dichloromethane or methanol).

  • Procedure:

    • Dissolve 5-(aminomethyl)-3-isopropylisoxazole in the chosen solvent.

    • Add formaldehyde (typically as an aqueous solution or paraformaldehyde) to the reaction mixture.

    • Stir the mixture at room temperature to allow for the formation of the intermediate imine or aminal.

    • Add the reducing agent portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Quench the reaction carefully, for example, with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude product using a suitable method, such as column chromatography or distillation.

Characterization:

The structural confirmation of the synthesized [(3-Isopropylisoxazol-5-yl)methyl]methylamine would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H bond in the secondary amine and the C=N and C-O bonds of the isoxazole ring.

Biological Activity and Therapeutic Potential

While there is no specific biological data available for [(3-Isopropylisoxazol-5-yl)methyl]methylamine, the broader class of isoxazole derivatives exhibits a wide range of pharmacological activities.[1]

Potential Areas of Biological Activity:

  • Antimicrobial Activity: Isoxazole-containing compounds have been reported to possess antibacterial and antifungal properties.[9] The structural features of [(3-Isopropylisoxazol-5-yl)methyl]methylamine may allow it to interact with microbial targets.

  • Anti-inflammatory Effects: Many isoxazole derivatives have demonstrated anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade.[10]

  • Anticancer Properties: The isoxazole scaffold has been incorporated into numerous compounds with demonstrated anticancer activity, acting through various mechanisms such as kinase inhibition and induction of apoptosis.

  • Central Nervous System (CNS) Activity: Some isoxazole derivatives have been investigated for their effects on the central nervous system, including potential applications in treating neurological and psychiatric disorders.[5]

Structure-Activity Relationship (SAR) and QSAR Studies:

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring.[11] Quantitative Structure-Activity Relationship (QSAR) studies on isoxazole derivatives have been employed to identify the key structural features that contribute to their biological activity, aiding in the design of more potent and selective compounds.[12][13] The isopropyl group at the 3-position and the methylaminomethyl group at the 5-position of the target molecule are expected to significantly influence its physicochemical properties and its interactions with biological targets.

Safety and Handling

While a comprehensive toxicological profile for [(3-Isopropylisoxazol-5-yl)methyl]methylamine is not available, information from suppliers suggests that the compound should be handled with care.

Hazard Information:

  • GHS Pictograms: GHS06 (Toxic)

  • Hazard Statements: H301 (Toxic if swallowed)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive risk assessment should be conducted before any experimental work is undertaken.

Conclusion and Future Directions

[(3-Isopropylisoxazol-5-yl)methyl]methylamine represents an intriguing yet underexplored member of the pharmacologically significant isoxazole family. While a detailed experimental characterization is lacking in the current literature, this guide has provided a comprehensive overview based on its known chemical identity and inferred properties from related compounds. The proposed synthetic route offers a viable pathway for its preparation, which would enable a thorough investigation of its physicochemical properties and a systematic evaluation of its biological activities.

Future research should focus on the following areas:

  • Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for [(3-Isopropylisoxazol-5-yl)methyl]methylamine, along with its complete spectroscopic and analytical characterization.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of relevant targets to identify its potential therapeutic applications.

  • Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate its mechanism of action at the molecular level will be crucial.

  • Lead Optimization: Should the initial screening reveal promising activity, the synthesis and evaluation of analogs to establish a structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties would be a logical next step.

This in-depth technical guide serves as a catalyst for further investigation into [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a compound that holds potential for contributing to the ever-expanding landscape of isoxazole-based therapeutics.

References

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 18, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Isoxazole‐containing pharmacologically active molecules. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isamoltane (CGP-361A)

For Researchers, Scientists, and Drug Development Professionals Abstract Isamoltane (CGP-361A) is a research chemical with a multifaceted pharmacological profile, primarily characterized by its antagonist activity at β-a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane (CGP-361A) is a research chemical with a multifaceted pharmacological profile, primarily characterized by its antagonist activity at β-adrenergic and serotonin 5-HT1A and 5-HT1B receptors. This guide provides a comprehensive technical overview of the molecular mechanism of action of Isamoltane, its pharmacological effects, and the experimental methodologies used to elucidate its properties. The content herein is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction: The Chemical Identity and Therapeutic Potential of Isamoltane

Isamoltane, chemically known as 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol, is a phenoxypropanolamine derivative that has been investigated for its potential anxiolytic effects.[1] Its unique pharmacological profile, characterized by its interaction with both the adrenergic and serotonergic systems, makes it a compound of significant interest in neuropharmacology. This guide will delve into the intricacies of its mechanism of action, providing a foundational understanding for further research and development.

Core Mechanism of Action: A Multi-Target Receptor Antagonist

Isamoltane's primary mechanism of action is its antagonist activity at multiple receptor sites. This multi-target engagement is crucial to its overall pharmacological effect.

Serotonergic System Modulation

The most notable activity of Isamoltane is its interaction with serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes.

  • 5-HT1B Receptor Antagonism: Isamoltane exhibits a higher affinity for the 5-HT1B receptor, acting as a potent antagonist.[1][2] In preclinical studies, its binding affinity (Ki) for the 5-HT1B receptor is approximately 21 nmol/L.[2] The 5-HT1B receptors are primarily located on the presynaptic terminals of serotonergic neurons and function as autoreceptors, inhibiting the release of serotonin. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an increased release of serotonin into the synaptic cleft.[2]

  • 5-HT1A Receptor Antagonism: Isamoltane also acts as an antagonist at 5-HT1A receptors, although with a lower potency (Ki of approximately 112 nmol/L) compared to its action on 5-HT1B receptors.[1][2] 5-HT1A receptors are located both presynaptically (somatodendritic autoreceptors) and postsynaptically. The net effect of 5-HT1A antagonism by Isamoltane contributes to the overall modulation of the serotonergic system.

The dual antagonism at 5-HT1A and 5-HT1B receptors results in a significant increase in serotonin turnover in the brain.[2] This is evidenced by increased levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in key brain regions like the hypothalamus and hippocampus.[2]

Adrenergic System Modulation

Isamoltane is also classified as a β-adrenergic receptor antagonist (beta-blocker).[1][3] This activity is a common feature of the phenoxypropanolamine chemical class. Clinical studies in healthy volunteers have demonstrated that Isamoltane can cause measurable systemic blockade of both β1- and β2-adrenergic receptors.[4] This is observed through the attenuation of exercise-induced heart rate increases (a β1-mediated effect) and albuterol-induced responses (a β2-mediated effect).[4]

The following diagram illustrates the primary molecular targets of Isamoltane and the immediate downstream consequences of its antagonist activity.

cluster_serotonergic Serotonergic Neuron cluster_adrenergic Adrenergic Synapse Isamoltane Isamoltane (CGP-361A) HT1B 5-HT1B Receptor (Presynaptic Autoreceptor) Isamoltane->HT1B Antagonist HT1A 5-HT1A Receptor (Somatodendritic Autoreceptor) Isamoltane->HT1A Antagonist Beta_Adrenergic β-Adrenergic Receptors (β1 and β2) Isamoltane->Beta_Adrenergic Antagonist Serotonin_Release Increased Serotonin Release HT1B->Serotonin_Release Inhibition Removed HT1A->Serotonin_Release Inhibition Removed Adrenergic_Blockade Blockade of Adrenergic Signaling Beta_Adrenergic->Adrenergic_Blockade Leads to

Figure 1: Molecular targets of Isamoltane.

Pharmacological Effects and Preclinical Evidence

The multi-target mechanism of action of Isamoltane translates into a distinct pharmacological profile.

Anxiolytic Effects

Preclinical studies in rodents have demonstrated that Isamoltane possesses anxiolytic (anti-anxiety) properties.[1] This effect is likely mediated by its ability to enhance serotonergic neurotransmission through the blockade of 5-HT1A and 5-HT1B autoreceptors. The increased synaptic serotonin can then act on other postsynaptic 5-HT receptors that are involved in the regulation of mood and anxiety.

Biochemical and Behavioral Effects
  • Increased Serotonin Turnover: As previously mentioned, Isamoltane significantly increases the concentration of 5-HIAA in the brain, indicating an elevated rate of serotonin metabolism.[2] This effect is dose-dependent, with a maximal effect observed at 3 mg/kg (s.c.) in rats.[2]

  • Induction of Wet-Dog Shakes: At effective doses, Isamoltane induces a "wet-dog shake" response in rats.[2] This behavior is known to be mediated by the activation of 5-HT2 receptors. The observation that this response is blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine suggests that it is a consequence of increased synaptic serotonin release, which then stimulates 5-HT2 receptors.[2]

The following table summarizes the key in-vitro and in-vivo pharmacological data for Isamoltane.

ParameterReceptor/EffectValue/ObservationSpeciesReference
Binding Affinity (Ki) 5-HT1B Receptor21 nmol/LRat[2]
5-HT1A Receptor112 nmol/LRat[2]
In Vitro Functional Assay K+-evoked 3H-5-HT overflowIncreased at 0.1 µmol/LRat occipital cortex slices[2]
In Vivo Neurochemistry 5-HIAA concentrationSignificantly increased in hypothalamus and hippocampusRat[2]
Behavioral Assay Wet-dog shakesInduced at 3 mg/kg s.c.Rat[2]
Clinical Pharmacology β-adrenergic blockadeMeasurable systemic effects on β1 and β2 receptorsHuman[4]

Experimental Protocols for Elucidating the Mechanism of Action

The understanding of Isamoltane's mechanism of action is built upon a foundation of well-established experimental techniques in pharmacology.

Radioligand Binding Assays

This technique is fundamental for determining the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors of interest.

  • Incubation: Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [125I]iodocyanopindolol for 5-HT1B) and varying concentrations of the unlabeled test compound (Isamoltane).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

These assays measure the effect of a compound on the release of neurotransmitters from brain tissue slices.

Protocol:

  • Slice Preparation: Prepare thin slices of specific brain regions (e.g., occipital cortex).

  • Loading: Incubate the slices with a radiolabeled neurotransmitter (e.g., [3H]5-HT).

  • Superfusion: Place the loaded slices in a superfusion chamber and continuously perfuse with a physiological buffer.

  • Stimulation: Stimulate neurotransmitter release by depolarization with a high concentration of potassium (K+).

  • Fraction Collection: Collect the superfusate in fractions.

  • Treatment: Add the test compound (Isamoltane) to the perfusion buffer and observe its effect on K+-evoked neurotransmitter release.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

The following diagram outlines the workflow for an in vitro neurotransmitter release assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Brain_Tissue Brain Tissue Slice Loading Incubate with [3H]5-HT Brain_Tissue->Loading Superfusion Superfusion with Physiological Buffer Loading->Superfusion Stimulation Depolarization (High K+) Superfusion->Stimulation Treatment Add Isamoltane Stimulation->Treatment Collection Collect Superfusate Fractions Treatment->Collection Quantification Measure Radioactivity Collection->Quantification Result Determine Effect on 5-HT Release Quantification->Result

Figure 2: Workflow for in vitro neurotransmitter release assay.

Conclusion and Future Directions

Isamoltane is a valuable research tool for investigating the complex interplay between the serotonergic and adrenergic systems. Its mechanism of action as a dual 5-HT1A/1B and β-adrenergic antagonist provides a unique pharmacological profile with potential therapeutic implications for anxiety and other CNS disorders. Further research could focus on elucidating the specific downstream signaling pathways affected by Isamoltane and exploring its effects in more detail in animal models of neuropsychiatric disorders. The development of more selective ligands based on the structure of Isamoltane could also lead to novel therapeutic agents with improved efficacy and side-effect profiles.

References

  • Wikipedia. Isamoltane. [Link]

  • Rényi L, Larsson LG, Berg S, Svensson BE, Thorell G, Ross SB (1991). Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(1), 1–6. [Link]

  • Waldmeier PC, Williams M, Baumann PA, Bischoff S, Sills MA, Neale RF (1988). Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(6), 609–620. [Link]

  • AdisInsight. Isamoltane. [Link]

  • Löfdahl CG, Svedmyr N. (1992). Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers. Pulmonary Pharmacology, 5(2), 117-122. [Link]

Sources

Foundational

[(3-Isopropylisoxazol-5-yl)methyl]methylamine biological targets

An In-Depth Technical Guide to the Putative Biological Targets of the (Isoxazol-5-yl)methanamine Scaffold, Exemplified by [(3-Isopropylisoxazol-5-yl)methyl]methylamine Abstract Introduction: The Isoxazole Scaffold in Neu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Biological Targets of the (Isoxazol-5-yl)methanamine Scaffold, Exemplified by [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Abstract

Introduction: The Isoxazole Scaffold in Neuropharmacology

The compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine (PubChem Substance ID: 329793454) is a small molecule featuring a central isoxazole ring substituted at the 3-position with an isopropyl group and at the 5-position with a methylaminomethyl group.

Chemical Structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine:

  • IUPAC Name: [(3-isopropylisoxazol-5-yl)methyl]methylamine

  • Molecular Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • SMILES: CNCc1cc(no1)C(C)C

While this specific molecule is available commercially as a research chemical, it lacks a significant footprint in peer-reviewed pharmacological literature[1][2][3][4]. However, the isoxazole moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly for targeting CNS receptors. Its bioisosteric relationship to the carboxylate group of glutamate led to the development of AMPA, the defining agonist for the AMPA-type ionotropic glutamate receptor (AMPAR)[5][6]. Consequently, the isoxazole core is integral to a vast library of compounds designed to modulate AMPAR function.

This guide proceeds based on the strong, evidence-based hypothesis that the primary biological target of [(3-Isopropylisoxazol-5-yl)methyl]methylamine and related (isoxazol-5-yl)methanamine derivatives is the AMPA receptor.

Primary Putative Target: The AMPA Receptor (AMPAR)

AMPARs are ligand-gated ion channels that mediate the vast majority of fast excitatory synaptic transmission in the brain.[7] Their critical role in synaptic plasticity—the cellular basis for learning and memory—makes them a premier target for therapeutic intervention in neurological and psychiatric disorders.[8]

AMPAR Structure and Function

AMPARs are tetrameric complexes composed of combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition dictates the receptor's biophysical and pharmacological properties, including ion permeability and gating kinetics. Upon binding the endogenous ligand glutamate, the channel opens, allowing the influx of Na⁺ (and in the absence of the GluA2 subunit, Ca²⁺) ions, leading to neuronal depolarization.

Mechanism of Modulation by Small Molecules

Small molecules can modulate AMPARs in several ways, but the most therapeutically explored mechanism is Positive Allosteric Modulation (PAM) .[9] AMPAR PAMs, often called "AMPAkines," do not activate the receptor directly. Instead, they bind to an allosteric site, distinct from the glutamate-binding pocket, and potentiate the receptor's response to glutamate.[8][9] This is typically achieved by slowing the receptor's desensitization or deactivation kinetics, leading to a prolonged and enhanced synaptic current.

The therapeutic advantage of PAMs is that they only amplify endogenous glutamatergic signaling, preserving the temporal and spatial precision of neural circuits, which may reduce the risk of excitotoxicity associated with direct agonists.[7]

Evidence from Isoxazole-Based AMPAR Modulators

The rationale for targeting AMPARs with isoxazole-based compounds is firmly established. Decades of research have generated extensive SAR data demonstrating that modifications to the isoxazole core directly influence affinity and efficacy at AMPA receptors.

  • Agonist Activity: The prototypical agonist, AMPA, features a 3-hydroxyisoxazole core. SAR studies have shown that replacing the methyl group at the 5-position with other heterocyclic rings can yield potent agonists, with receptor affinity being highly sensitive to the electrostatic potential and conformation of the substituent.[5][10]

  • Modulatory Activity: Numerous classes of AMPAR PAMs incorporate isoxazole or related heterocycles. These compounds often target allosteric sites, such as the interface between the ligand-binding domains.[9] The structural diversity of isoxazole derivatives allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[11]

Given that [(3-Isopropylisoxazol-5-yl)methyl]methylamine lacks the acidic amino acid moiety typical of orthosteric agonists, it is most plausibly hypothesized to function as an allosteric modulator.

Secondary and Off-Target Considerations

While AMPARs represent the most probable target, a comprehensive drug discovery program must evaluate selectivity.

  • Kainate Receptors: These are another class of ionotropic glutamate receptors. Due to structural homology with AMPARs, cross-reactivity is a common consideration. Binding assays should be run concurrently against kainate receptors to establish a selectivity profile.[5][12]

  • System xc⁻ Transporter: This cystine/glutamate antiporter is another CNS target. Interestingly, while AMPA itself shows no activity at System xc⁻, other isoxazole analogues have been identified as inhibitors.[6] This underscores that while the isoxazole scaffold is strongly associated with AMPARs, its activity is not exclusive and must be empirically verified.

Experimental Workflows for Target Identification and Validation

To empirically test the hypothesis that [(3-Isopropylisoxazol-5-yl)methyl]methylamine modulates AMPA receptors, a tiered screening approach is necessary. The following protocols represent a standard, self-validating workflow.

Workflow for Target Engagement and Functional Modulation

The logical flow of experiments is designed to first confirm physical binding to the target and then to characterize the functional consequences of that binding.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Higher Throughput Validation A Radioligand Binding Assay (Primary Screen) B Determine Binding Affinity (Ki) and Selectivity vs. Kainate A->B Quantifies direct interaction C Patch-Clamp Electrophysiology (Gold Standard) B->C Proceed if binding is confirmed D Determine Functional Effect (PAM, NAM, Agonist, Antagonist) C->D F FLIPR-based Calcium Influx Assay C->F Validate with higher throughput E Calculate Potency (EC50) and Efficacy (% Potentiation) D->E G Confirm Potentiation of Glutamate Response F->G

Caption: A tiered workflow for validating a putative AMPA receptor modulator.

Protocol 1: Radioligand Binding Assay

Objective: To determine if the test compound physically binds to AMPA receptors in native tissue and to quantify its binding affinity (Kᵢ).

Causality: This assay is foundational. A positive result demonstrates direct interaction with the receptor protein complex, justifying subsequent functional studies. By using a radiolabeled ligand that binds to the glutamate site (e.g., [³H]AMPA), this competition assay can detect binding at either the orthosteric or an allosteric site that influences it.

Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 15 minutes. Resuspend the pellet and repeat. The final pellet (P2 membrane fraction) is resuspended in buffer containing KSCN to enhance [³H]AMPA binding.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane homogenate.

    • 50 µL of [³H]AMPA (final concentration ~5 nM).

    • 50 µL of test compound dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle (for total binding).

    • For non-specific binding (NSB) wells, add a high concentration of a competing ligand (e.g., 1 mM L-Glutamate).

  • Incubation: Incubate plates on ice for 1 hour.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Self-Validation: The inclusion of total binding, NSB, and vehicle controls is critical. A wide separation between the total and NSB signals ensures assay validity. A standard competitor should be run as a positive control.

Protocol 2: Patch-Clamp Electrophysiology on Recombinant Receptors

Objective: To characterize the functional effect of the test compound on AMPA receptor channel gating.

Causality: While binding assays confirm interaction, electrophysiology reveals the functional consequence. This "gold-standard" assay directly measures ion flow through the channel, definitively classifying the compound as a PAM, negative allosteric modulator (NAM), agonist, or antagonist.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing a specific AMPAR subunit combination (e.g., homomeric GluA2). Culture cells on coverslips for recording.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber of an inverted microscope.

    • Perfuse with an external solution (e.g., Hanks' Balanced Salt Solution).

    • Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) "gigaseal" with a cell membrane.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Clamp the cell's voltage at -60 mV.

  • Drug Application:

    • Use a rapid solution exchange system to apply drugs.

    • Control Response: Apply a sub-maximal concentration of glutamate (e.g., EC₂₀) to elicit a control inward current.

    • Test Response: Co-apply the same concentration of glutamate along with the test compound.

    • Washout: Perfuse with the external solution to ensure the response returns to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation: ((I_test / I_control) - 1) * 100.

    • To determine potency (EC₅₀), perform a concentration-response curve by applying various concentrations of the test compound with a fixed concentration of glutamate.

Data Presentation:

Compound ExampleBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, µM)Max Potentiation (%)
Compound A1501.2250%
Compound B>10,000>30N/A
Test Compound TBD TBD TBD

Table 1: Example data summary for characterizing novel AMPAR modulators.

Therapeutic Implications & Future Directions

Should [(3-Isopropylisoxazol-5-yl)methyl]methylamine be confirmed as an AMPAR PAM, it could hold therapeutic potential for a range of CNS disorders characterized by diminished glutamatergic signaling or synaptic dysfunction.[13] These include:

  • Cognitive Disorders: Alzheimer's disease, schizophrenia-associated cognitive impairment.[9][14]

  • Depressive Disorders: Evidence suggests AMPAR potentiation may produce rapid antidepressant effects.[8][14]

  • Respiratory Disorders: Certain AMPAkines are being investigated to stimulate respiratory drive.[7]

Future research should focus on:

  • Selectivity Profiling: Comprehensive screening against other neurotransmitter receptors and ion channels.

  • Subunit Specificity: Determining if the compound preferentially modulates certain AMPAR subunit compositions.

  • In Vivo Efficacy: Testing in validated animal models for cognition (e.g., Morris water maze) and depression (e.g., forced swim test).

  • Pharmacokinetics and Safety: Evaluating brain penetration, metabolic stability, and off-target toxicity.

Conclusion

While [(3-Isopropylisoxazol-5-yl)methyl]methylamine has not been individually characterized in the literature, its isoxazole scaffold places it firmly within a chemical class renowned for modulating AMPA receptors. The evidence strongly supports the hypothesis that this compound's primary biological target is the AMPA receptor, where it likely functions as an allosteric modulator. This guide provides the scientific rationale for this hypothesis and outlines a clear, robust experimental strategy to validate its target engagement and functional activity, paving the way for potential development as a novel CNS therapeutic.

References

  • ResearchGate. (2017). AMPA receptor potentiators: From drug design to cognitive enhancement. [Link]

  • Nielsen, E. Ø., et al. (1998). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Arai, A. C., et al. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. PMC. [Link]

  • Patel, S. A., et al. (2011). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. PMC. [Link]

  • ResearchGate. (2023). Structure–activity relationship of isoxazole derivatives. [Link]

  • Kerwin, J. F., et al. (1993). Structure-activity Studies for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid Receptors. Journal of Medicinal Chemistry. [Link]

  • Madsen, U., et al. (1996). Structural determinants for AMPA agonist activity of aryl or heteroaryl substituted AMPA analogues. Synthesis and pharmacology. Journal of Medicinal Chemistry. [Link]

  • Ward, S. E., et al. (2010). Chapter 14: Development of AMPA Receptor Modulators as Cognition Enhancers. Royal Society of Chemistry. [Link]

  • Radin, D., et al. (2025). Amplification of the therapeutic potential of AMPA receptor potentiators from the nootropic era to today. Pharmacology Biochemistry and Behavior. [Link]

  • Ovid. (2006). In Search of Novel AMPA Potentiators. [Link]

  • MilliporeSigma. sigma-aldrich [(3-isopropylisoxazol-5-yl)methyl]methylamine. [Link]

  • Aladdin. [(3-Isopropylisoxazol-5-yl)methyl]methylamine. [Link]

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Exploratory

Unveiling the Pharmacological Potential of [(3-Isopropylisoxazol-5-yl)methyl]methylamine: A Technical Guide for Preclinical Investigation

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacological evaluation of the novel chemical entity, [(3-Isopropylisoxazol-5-yl)methyl]methylamine. While direct pharmacological da...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacological evaluation of the novel chemical entity, [(3-Isopropylisoxazol-5-yl)methyl]methylamine. While direct pharmacological data for this specific molecule is not publicly available, its isoxazole scaffold is a privileged structure in medicinal chemistry, featured in compounds targeting a range of receptors and enzymes. This document outlines a systematic, multi-tiered approach for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action, target engagement, and potential therapeutic utility. By detailing a robust experimental cascade, from initial target screening to in vivo characterization, this guide serves as a roadmap for a thorough and scientifically rigorous investigation.

Introduction: The Isoxazole Moiety as a Cornerstone for Neurologically Active Agents

The isoxazole ring system is a versatile heterocyclic motif frequently incorporated into a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a valuable component in the design of ligands for diverse biological targets. Notably, isoxazole derivatives have demonstrated significant activity as modulators of key central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Given the structural features of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, particularly the presence of the isopropyl-isoxazole core and a methylaminomethyl side chain, a rational starting point for its pharmacological investigation is to explore its potential as a modulator of neurotransmitter systems. This guide will therefore focus on a proposed workflow to systematically screen and characterize the compound's activity at targets implicated in neurological and psychiatric disorders.

Physicochemical Properties and Initial Safety Assessment

Prior to embarking on extensive pharmacological profiling, a foundational understanding of the compound's basic properties is essential.

Table 1: Physicochemical and Safety Data for [(3-Isopropylisoxazol-5-yl)methyl]methylamine

PropertyValueSource
Molecular Formula C₈H₁₄N₂OSigma-Aldrich[1]
Molecular Weight 154.21 g/mol Sigma-Aldrich[1]
Form SolidSigma-Aldrich[1]
Hazard Pictogram GHS06 (Skull and Crossbones)Sigma-Aldrich[1]
Signal Word DangerSigma-Aldrich[1]
Hazard Statement H301: Toxic if swallowedSigma-Aldrich[1]

The acute oral toxicity indicated by the GHS classification necessitates careful handling and appropriate safety precautions in all experimental procedures.

Proposed Pharmacological Investigation Workflow

The following sections detail a phased experimental approach to comprehensively profile the pharmacological activity of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Phase 1: Broad Target Screening and Hit Identification

The initial phase is designed to cast a wide net to identify potential biological targets. A broad-based screening panel is the most efficient method to uncover novel activities and guide subsequent, more focused studies.

  • Objective: To determine the binding affinity of [(3-Isopropylisoxazol-5-yl)methyl]methylamine against a panel of CNS-related receptors, ion channels, and transporters.

  • Procedure:

    • Utilize a commercially available broad-spectrum radioligand binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include, at a minimum, targets from the following families:

      • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

      • Serotonin Receptors: 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆, 5-HT₇

      • Adrenergic Receptors: α₁, α₂, β₁, β₂

      • GABA Receptors: GABAₐ (various subtypes), GABAₑ

      • Glutamate Receptors: AMPA, Kainate, NMDA

      • Monoamine Transporters: DAT, SERT, NET

    • Prepare a stock solution of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in a suitable solvent (e.g., DMSO).

    • Perform initial screening at a single high concentration (e.g., 10 µM) to identify significant binding interactions (typically >50% inhibition of radioligand binding).

    • For any "hits" identified, conduct follow-up concentration-response experiments to determine the inhibition constant (Kᵢ).

  • Data Analysis: Calculate Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Phase 2: In Vitro Functional Characterization

Once binding affinity at specific targets has been established, the next critical step is to determine the functional consequence of this binding (i.e., agonist, antagonist, inverse agonist, or modulator activity).

  • Objective: To assess the functional activity of [(3-Isopropylisoxazol-5-yl)methyl]methylamine at GPCRs identified in the binding screen.

  • Procedure (Example for a Gₛ-coupled receptor):

    • Use a stable cell line expressing the target receptor (e.g., HEK293 cells).

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with varying concentrations of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

    • Stimulate the cells with a known agonist (for antagonist mode) or assess basal activity (for agonist/inverse agonist mode).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

  • Objective: To measure the functional activity at Gₒ-coupled receptors.

  • Procedure:

    • Use a stable cell line expressing the target receptor and a G-protein chimera (e.g., Gα₁₆) that couples to the calcium pathway.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measure baseline fluorescence.

    • Add varying concentrations of [(3-Isopropylisoxazol-5-yl)methyl]methylamine and monitor changes in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: Quantify the increase in intracellular calcium to determine EC₅₀ or IC₅₀ values.

Diagram 1: Proposed Initial Pharmacological Screening Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Functional Assays Compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine BindingScreen Broad Radioligand Binding Screen (e.g., CNS Panel) Compound->BindingScreen HitIdentification Identify Targets with Significant Binding Affinity (e.g., Ki < 1 µM) BindingScreen->HitIdentification FunctionalAssay Select Appropriate Functional Assay (e.g., cAMP, Ca2+ Mobilization, Electrophysiology) HitIdentification->FunctionalAssay Prioritized 'Hits' ActivityDetermination Determine Functional Activity (Agonist, Antagonist, Modulator) FunctionalAssay->ActivityDetermination SAR Structure-Activity Relationship (SAR) Analysis ActivityDetermination->SAR

Caption: A streamlined workflow for the initial pharmacological characterization.

Phase 3: In Vivo Pharmacokinetic and Pharmacodynamic Studies

Following successful in vitro characterization, the focus shifts to understanding the compound's behavior in a living system.

  • Objective: To determine the key pharmacokinetic parameters of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in a rodent model (e.g., mouse or rat).

  • Procedure:

    • Administer the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals.

    • Collect blood samples at multiple time points post-administration.

    • Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.

  • Objective: To demonstrate that the compound reaches its intended target in the brain at concentrations sufficient to elicit a pharmacological effect.

  • Procedure (Example for a CNS target):

    • Dose animals with varying amounts of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

    • At a specified time point, administer a radiolabeled tracer that binds to the target of interest.

    • Perform ex vivo autoradiography or in vivo PET imaging to quantify the displacement of the tracer by the compound.

  • Data Analysis: Correlate plasma and brain concentrations of the compound with the degree of target occupancy.

Diagram 2: Integrated In Vivo Evaluation Cascade

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics PK_Study Rodent PK Study (IV and PO Dosing) PK_Parameters Determine Bioavailability, Half-life, Cmax PK_Study->PK_Parameters TargetOccupancy Target Occupancy Study (e.g., ex vivo autoradiography) PK_Parameters->TargetOccupancy Dose Selection BehavioralModel Relevant Animal Model of Disease TargetOccupancy->BehavioralModel Efficacy Assess Therapeutic Efficacy BehavioralModel->Efficacy

Caption: A logical progression for in vivo pharmacological assessment.

Conclusion and Future Directions

The pharmacological profile of [(3-Isopropylisoxazol-5-yl)methyl]methylamine remains to be elucidated. However, its chemical structure suggests a high potential for activity within the central nervous system. The systematic approach outlined in this guide provides a robust and scientifically sound framework for its comprehensive preclinical evaluation. By progressing through broad target screening, in vitro functional characterization, and in vivo pharmacokinetic and pharmacodynamic studies, researchers can effectively uncover the compound's mechanism of action, establish a clear relationship between target engagement and functional outcomes, and ultimately determine its potential as a novel therapeutic agent. The data generated from these studies will be critical for informing decisions regarding lead optimization and further clinical development.

References

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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Applications of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

A Roadmap for Preclinical Investigation and Drug Development Executive Summary The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of thera...

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for Preclinical Investigation and Drug Development

Executive Summary

The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of therapeutic activities.[1][2][3] This technical guide provides a comprehensive analysis of the potential therapeutic applications of a novel isoxazole derivative, [(3-Isopropylisoxazol-5-yl)methyl]methylamine. While this specific molecule is not extensively characterized in existing literature, its structural features—a 3-isopropyl group and a 5-methylaminomethyl side chain—suggest a promising profile for targeted therapeutic interventions. This document synthesizes the established biological activities of isoxazole analogues to build a robust, scientifically-grounded rationale for investigating this compound in oncology, inflammatory disorders, and neurodegenerative diseases. We present a detailed roadmap for its preclinical evaluation, including hypothesized mechanisms of action, proposed experimental workflows, and methodologies for robust data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from discovery to clinical validation.

The Isoxazole Scaffold: A Privileged Pharmacophore

The five-membered isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This unique electronic configuration and structural geometry impart favorable physicochemical properties, making it a versatile building block in drug design.[2][4] Isoxazole-containing compounds are known to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[1] Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5]

The therapeutic efficacy of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole core. These substitutions modulate the compound's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

[(3-Isopropylisoxazol-5-yl)methyl]methylamine: A Molecule of Therapeutic Interest

The subject of this guide, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, is a novel isoxazole derivative with distinct structural features that warrant investigation.

Chemical Structure Molecular Formula Molecular Weight CAS Number
Chemical structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamineC₈H₁₄N₂O154.21 g/mol Not Available

Note: A placeholder image is used for the chemical structure as a real image is not available.

The key structural motifs of this compound are:

  • The Isoxazole Core: The central pharmacophore with established broad-spectrum biological activity.

  • A 3-Isopropyl Group: This bulky, lipophilic group can influence binding affinity and selectivity for target proteins, potentially enhancing potency and modulating the pharmacokinetic profile.

  • A 5-Methylaminomethyl Group: The presence of a basic secondary amine introduces a potential site for hydrogen bonding and ionic interactions with biological targets. This can also impact solubility and cell permeability.

Based on the known therapeutic actions of isoxazole derivatives, we hypothesize that [(3-Isopropylisoxazol-5-yl)methyl]methylamine holds significant potential in the following therapeutic areas:

  • Oncology: As a modulator of key signaling pathways implicated in cancer cell proliferation and survival.

  • Inflammatory Disorders: As an inhibitor of pro-inflammatory enzymes and cytokines.

  • Neurodegenerative Diseases: As a neuroprotective agent that mitigates oxidative stress and neuronal damage.

Proposed Therapeutic Application I: Oncology

Hypothesized Mechanism of Action:

Many isoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, differentiation, and survival.[6][7][8] The structural features of [(3-Isopropylisoxazol-5-yl)methyl]methylamine suggest its potential as a kinase inhibitor. The isopropyl group could occupy a hydrophobic pocket in the ATP-binding site of a kinase, while the methylaminomethyl group could form hydrogen bonds with hinge region residues. A plausible target is the c-Jun N-terminal kinase (JNK) pathway, which is implicated in both pro-apoptotic and pro-survival signaling in cancer.[6][7]

G Cellular Stress Cellular Stress JNK JNK Cellular Stress->JNK cJun cJun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine Compound->JNK Inhibition

Hypothesized JNK Pathway Inhibition

Proposed Experimental Workflow:

A tiered approach is recommended to evaluate the anticancer potential of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Kinase_Screening Kinase Panel Screening Cell_Viability->Kinase_Screening Mechanism_of_Action Mechanism of Action Studies (Western Blot, Apoptosis Assays) Kinase_Screening->Mechanism_of_Action Xenograft_Models Tumor Xenograft Models Mechanism_of_Action->Xenograft_Models Pharmacokinetics Pharmacokinetic Studies Xenograft_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Anticancer Evaluation Workflow

Detailed Experimental Protocols:

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of [(3-Isopropylisoxazol-5-yl)methyl]methylamine (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Proposed Therapeutic Application II: Inflammatory Disorders

Hypothesized Mechanism of Action:

Isoxazole derivatives have been reported to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9][10][11] The anti-inflammatory activity of the topic compound may be attributed to its ability to block the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

G Arachidonic_Acid Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine Compound->COX Inhibition Compound->LOX Inhibition

Hypothesized Anti-inflammatory Mechanism

Proposed Experimental Workflow:

Protocol 2: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme and arachidonic acid as the substrate in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of [(3-Isopropylisoxazol-5-yl)methyl]methylamine for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a defined incubation period, measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for COX-2 inhibition.

Proposed Therapeutic Application III: Neurodegenerative Diseases

Hypothesized Mechanism of Action:

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's.[2][12] Isoxazole derivatives have shown neuroprotective effects, potentially through their anti-inflammatory and antioxidant properties.[12] [(3-Isopropylisoxazol-5-yl)methyl]methylamine may protect neurons from damage by scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways in the central nervous system.

Proposed Experimental Workflow:

Protocol 3: In Vitro Neuroprotection Assay

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of [(3-Isopropylisoxazol-5-yl)methyl]methylamine for 24 hours.

  • Induction of Neuronal Damage: Induce neuronal damage by exposing the cells to an oxidative stressor (e.g., H₂O₂) or a neurotoxin (e.g., MPP+).

  • Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

  • Data Analysis: Determine the protective effect of the compound against neuronal damage and oxidative stress.

Conclusion and Future Directions

[(3-Isopropylisoxazol-5-yl)methyl]methylamine represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic applications. The structural rationale and proposed preclinical investigation roadmap outlined in this guide provide a solid foundation for its systematic evaluation. Future research should focus on a comprehensive assessment of its efficacy in relevant animal models of cancer, inflammation, and neurodegeneration, alongside detailed pharmacokinetic and toxicology studies. The insights gained from these investigations will be crucial in determining the clinical translatability of this novel isoxazole derivative and its potential to address unmet medical needs.

References

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Exploratory

An In-depth Technical Guide to [(3-Isopropylisoxazol-5-yl)methyl]methylamine: Synthesis and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a heterocyclic compound featuring the versat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a heterocyclic compound featuring the versatile isoxazole scaffold. While the specific historical discovery and developmental timeline of this particular molecule are not extensively documented in publicly available scientific literature, this guide offers a comprehensive overview of its chemical properties and a plausible, detailed synthetic methodology based on established principles of isoxazole chemistry. The isoxazole ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3][4] This document will delve into a likely synthetic pathway, providing a step-by-step protocol for its preparation, intended to support researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole nucleus is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceutical agents.[1][3][4] The isoxazole ring is often considered a bioisostere for other functional groups, offering advantages in terms of metabolic stability, pharmacokinetic properties, and target binding. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine incorporates this key heterocycle, suggesting its potential as a building block or a pharmacologically active agent itself.

Historical Context: An Undocumented Discovery

Despite a thorough review of scientific databases and patent literature, the specific discovery and developmental history of [(3-Isopropylisoxazol-5-yl)methyl]methylamine are not well-documented. The compound is commercially available from several chemical suppliers, indicating its use in research and development.[5][6][7] However, seminal publications detailing its initial synthesis or characterization could not be identified. It is plausible that this compound was first synthesized as part of a larger library of isoxazole derivatives in a corporate or academic drug discovery program, with the specific details remaining proprietary.

Proposed Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Based on established methodologies for the synthesis of 3,5-disubstituted isoxazoles, a plausible and efficient synthetic route for [(3-Isopropylisoxazol-5-yl)methyl]methylamine can be proposed. A logical and commonly employed strategy involves the construction of the isoxazole ring followed by functional group manipulation at the C-5 position. A likely pathway proceeds via the formation of a 3-isopropylisoxazole-5-carbaldehyde intermediate, followed by reductive amination.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: Reductive Amination A Isobutyraldehyde D Isobutyraldoxime A->D + Hydroxylamine B Hydroxylamine C Propargyl aldehyde E 3-Isopropylisoxazole-5-carbaldehyde D->E + Propargyl aldehyde (1,3-Dipolar Cycloaddition) H [(3-Isopropylisoxazol-5-yl)methyl]methylamine E->H + Methylamine, Reducing Agent F Methylamine G Reducing Agent (e.g., NaBH(OAc)3)

Sources

Foundational

An In-depth Technical Guide to [(3-Isopropylisoxazol-5-yl)methyl]methylamine and its Derivatives for Drug Discovery Professionals

This guide provides a comprehensive technical overview of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a heterocyclic amine featuring the versatile isoxazole scaffold. Isoxazole derivatives are a prominent class of com...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a heterocyclic amine featuring the versatile isoxazole scaffold. Isoxazole derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide array of biological activities.[1][2][3] This document will delve into the synthetic pathways, chemical properties, and the burgeoning therapeutic potential of this specific amine and its related derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous clinically significant molecules.[4][5] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets. The incorporation of the isoxazole moiety can enhance a compound's metabolic stability, improve its pharmacokinetic profile, and fine-tune its binding affinity to target proteins.[6]

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[7][8][9] This wide range of activities underscores the importance of exploring novel isoxazole-containing compounds for therapeutic applications.

Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine: A Practical Approach

The synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine can be efficiently achieved through a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of carbon-nitrogen bonds. This approach offers high yields and good functional group tolerance. The key intermediate for this synthesis is 3-isopropylisoxazole-5-carbaldehyde.

Synthesis of the Key Intermediate: 3-Isopropylisoxazole-5-carbaldehyde

A reliable method for the preparation of 3-isopropylisoxazole-5-carbaldehyde involves the oxidation of the corresponding alcohol, (3-isopropylisoxazol-5-yl)methanol.

Experimental Protocol: Oxidation of (3-isopropylisoxazol-5-yl)methanol

  • Reactants: (3-isopropylisoxazol-5-yl)methanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (3-isopropylisoxazol-5-yl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-isopropylisoxazole-5-carbaldehyde, which can be purified by column chromatography on silica gel.

Reductive Amination to Yield [(3-Isopropylisoxazol-5-yl)methyl]methylamine

With the aldehyde in hand, the final step is a one-pot reductive amination with methylamine using a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB).

Experimental Protocol: Reductive Amination

  • Reactants: 3-isopropylisoxazole-5-carbaldehyde, Methylamine (as a solution in THF or as a hydrochloride salt), Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (catalytic amount).

  • Procedure:

    • To a stirred solution of 3-isopropylisoxazole-5-carbaldehyde (1 equivalent) in DCE or THF, add methylamine (1.5-2 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.5-2 equivalents) to liberate the free amine.

    • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Diagram of the Synthetic Workflow:

G cluster_reagents A (3-isopropylisoxazol-5-yl)methanol B 3-isopropylisoxazole-5-carbaldehyde A->B Oxidation C [(3-Isopropylisoxazol-5-yl)methyl]methylamine B->C Reductive Amination reagent1 Dess-Martin Periodinane DCM reagent2 Methylamine, Sodium Triacetoxyborohydride, DCE/THF, Acetic Acid G Core [(3-Isopropylisoxazol-5-yl)methyl]methylamine & Derivatives A Oncology Core->A B Inflammatory Diseases Core->B C Infectious Diseases Core->C D Neurological Disorders Core->D

Caption: Potential therapeutic areas for isoxazole derivatives.

Future Directions and Conclusion

[(3-Isopropylisoxazol-5-yl)methyl]methylamine represents a valuable chemical entity with significant potential for further development in the field of drug discovery. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, enabling the synthesis of a diverse library of derivatives for biological screening.

Future research should focus on:

  • Systematic Derivatization: Exploration of a wide range of substituents at the amine and the isopropyl positions to establish clear structure-activity relationships.

  • Biological Screening: Comprehensive in vitro and in vivo evaluation of the synthesized compounds against a panel of relevant biological targets to identify lead candidates for various therapeutic areas.

  • Mechanism of Action Studies: Elucidation of the specific molecular mechanisms by which active compounds exert their therapeutic effects.

References

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. Retrieved from [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • PubMed. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]

  • Vertex AI Search. (2024). Potential activities of isoxazole derivatives.
  • European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

  • Aladdin. (n.d.). [(3-Isopropylisoxazol-5-yl)methyl]methylamine. Retrieved from [Link]

  • PubMed. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

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Exploratory

The Isoxazole Nucleus: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions, have cemented its importance in the design and development of novel therapeutic agents.[4][5] This guide provides a comprehensive technical overview of isoxazole compounds, delving into their synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern their biological effects. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource, bridging fundamental chemistry with practical application in the quest for new medicines.

The Isoxazole Core: Physicochemical Properties and Strategic Value

The isoxazole ring's utility in drug design stems from its distinct electronic and structural features. As an aromatic heterocycle, it possesses a stable, planar structure. The presence of both a nitrogen and an oxygen atom imparts a unique dipole moment and the capacity to participate in hydrogen bonding as an acceptor.[6] These characteristics are instrumental in modulating a compound's pharmacokinetic profile, including solubility, metabolic stability, and target-binding affinity.

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement , where a functional group is substituted with another that retains similar physical and chemical properties, with the goal of enhancing efficacy or reducing toxicity. The isoxazole ring is an effective bioisostere for various functional groups, including amide and ester moieties, as well as other heterocyclic rings like oxadiazoles.[7][8][9][10] This versatility allows medicinal chemists to fine-tune the properties of a lead compound to optimize its drug-like characteristics.

Synthetic Strategies for Assembling the Isoxazole Scaffold

The construction of the isoxazole ring is a well-established area of organic synthesis, with several robust and versatile methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the isoxazole core.

1,3-Dipolar Cycloaddition: The Workhorse Reaction

The [3+2] cycloaddition reaction, particularly between a nitrile oxide and an alkyne or alkene, is the most prevalent and powerful method for synthesizing isoxazoles.[11][12][13] Nitrile oxides, being unstable, are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides.[12][13]

Key Causality in Experimental Choice: The regioselectivity of the cycloaddition is a critical consideration. The electronic nature of the substituents on both the nitrile oxide and the dipolarophile dictates which of the two possible regioisomers is formed. This predictability allows for the controlled synthesis of specifically substituted isoxazoles, which is paramount for systematic structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

  • Generation of the Nitrile Oxide: To a solution of the desired aldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide (1.1 eq) in the presence of a mild base like triethylamine.

  • Cycloaddition: To the in situ generated nitrile oxide solution, add the terminal alkyne (1.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Starting Materials Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation (e.g., NCS, NaOCl) Aldoxime->Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole + Alkyne Nitrile Oxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Other Synthetic Approaches

While 1,3-dipolar cycloaddition is dominant, other methods offer alternative pathways to substituted isoxazoles. These include:

  • Reaction of hydroxylamine with α,β-unsaturated ketones or 1,3-diketones: This classical method provides a straightforward route to certain substitution patterns.

  • Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes: This strategy allows for the synthesis of highly substituted isoxazoles, including 4-iodoisoxazoles that can be further functionalized via cross-coupling reactions.[14]

  • Metal-catalyzed reactions: Transition metal-catalyzed methods, such as gold-catalyzed cycloisomerization of α,β-acetylenic oximes, have emerged as efficient routes.[15]

Therapeutic Landscape of Isoxazole-Containing Compounds

The isoxazole scaffold is present in a wide array of clinically used drugs and investigational agents, demonstrating its broad therapeutic potential.[1][16][17]

Anticancer Activity

Isoxazole derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms of action.[18][19][20]

  • Induction of Apoptosis: Many isoxazole-containing compounds have been shown to induce programmed cell death in cancer cells.[20][21]

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[18][20]

  • HSP90 Inhibition: A notable class of isoxazole-based anticancer agents targets Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability and function of many oncoproteins.[19][21]

Compound Class Mechanism of Action Cancer Type(s)
3,4-Isoxazolediamide derivativesHSP90 Inhibition, Apoptosis InductionHematological and Solid Tumors[19][21]
Isoxazole-Chalcone HybridsTubulin Polymerization InhibitionProstate Cancer[22]
Scopoletin-Isoxazole HybridsCytotoxicityVarious Human Cancer Cell Lines[19]
Antimicrobial and Antifungal Activity

The isoxazole ring is a key component of several clinically important antibiotics.[16] The penicillins containing an isoxazole ring (e.g., oxacillin, cloxacillin, dicloxacillin) are resistant to bacterial β-lactamase enzymes, making them effective against penicillin-resistant strains of bacteria.[16][23] Additionally, sulfonamide antibiotics like sulfamethoxazole are widely used to treat bacterial infections.[16][24]

G cluster_therapeutic_areas Therapeutic Applications Isoxazole Core Isoxazole Core Anticancer Anticancer Isoxazole Core->Anticancer Antimicrobial Antimicrobial Isoxazole Core->Antimicrobial Anti_inflammatory Anti-inflammatory Isoxazole Core->Anti_inflammatory Neuroprotective Neuroprotective Isoxazole Core->Neuroprotective Apoptosis Induction Apoptosis Induction Anticancer->Apoptosis Induction MoA Enzyme Inhibition Enzyme Inhibition Anticancer->Enzyme Inhibition MoA β-lactamase Resistance β-lactamase Resistance Antimicrobial->β-lactamase Resistance MoA COX/LOX Inhibition COX/LOX Inhibition Anti_inflammatory->COX/LOX Inhibition MoA

Caption: Therapeutic applications and mechanisms of action of isoxazole compounds.

Anti-inflammatory and Analgesic Effects

Certain isoxazole derivatives exhibit potent anti-inflammatory and analgesic properties.[1][25] For instance, the isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[16]

Other Therapeutic Areas

The versatility of the isoxazole scaffold extends to other therapeutic areas, including:

  • Neuroprotective effects: Investigated for potential in treating neurodegenerative disorders.[1]

  • Anticonvulsant activity: As seen with the approved drug zonisamide.[24]

  • Antiviral properties: Some isoxazole derivatives have been explored for their ability to combat viral infections.[23]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents on the isoxazole ring is crucial for optimizing biological activity. SAR studies of isoxazole derivatives have revealed several key principles:

  • Substitution at C3, C4, and C5: The nature and position of substituents on the isoxazole ring dramatically influence potency and selectivity. For example, in a series of isoxazoloindoles with anticancer activity, electron-withdrawing groups on the indole ring often enhance cytotoxic effects.[26]

  • Aryl Substituents: The presence of aryl groups on the isoxazole ring is a common feature in many active compounds, as these groups can engage in π-π stacking and hydrophobic interactions with the target protein.[26]

  • Conformational Rigidity: The planar isoxazole ring can serve as a rigid scaffold to orient substituents in a specific spatial arrangement, which is often critical for high-affinity binding to a biological target.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[1][2] Its favorable physicochemical properties and the accessibility of diverse synthetic routes have led to its incorporation into a multitude of successful drugs.[4][5] Future research will likely focus on the development of novel, more efficient, and greener synthetic methodologies for isoxazole derivatives.[1][16] Furthermore, the exploration of isoxazole compounds in emerging therapeutic areas, such as multi-targeted therapies and personalized medicine, holds significant promise for addressing unmet medical needs.[1] The continued investigation of isoxazole chemistry is poised to deliver the next generation of innovative medicines.

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  • Martis, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Sahoo, B. M. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham.
  • (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Eur J Med Chem, 221, 113511.
  • (2024, March 4). Isoxazole derivatives as anticancer agents. ChemicalBook.
  • (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
  • (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
  • (2024, August 2). Potential activities of isoxazole derivatives.
  • (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
  • (2012, November 23). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.
  • (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
  • (n.d.). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
  • Martis, G. J., & Gaonkar, S. L. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
  • (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • (n.d.). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed.
  • (n.d.). Evaluation of Triazole and Isoxazole Derivatives as Potential Anti-infective Agents. PMC.
  • (2018, July 23). The recent progress of isoxazole in medicinal chemistry. PubMed.
  • (2022, July 31). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science.
  • (n.d.). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • (n.d.). The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. Benchchem.
  • (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
  • (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • (2024, December 5). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.
  • (n.d.). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed.
  • (n.d.). Isoxazole containing drugs. ResearchGate.
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  • (2025, October 16). (PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate.
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Protocols & Analytical Methods

Method

Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine: An Application Guide for Medicinal Chemistry and Drug Development

This comprehensive guide provides a detailed protocol for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a valuable building block in medicinal chemistry. The isoxazole scaffold is a prominent feature in...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a valuable building block in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, and this guide offers researchers a reliable pathway to access this specific amine for applications in drug discovery and development.

This document outlines a robust two-step synthetic sequence commencing with the commercially available (3-Isopropylisoxazol-5-yl)methanol. The protocol is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Strategic Overview: A Two-Step Approach

The synthesis of the target compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, is efficiently achieved through a two-step process. The first step involves the mild oxidation of the starting alcohol to the corresponding aldehyde. The second, and final, step is a reductive amination reaction that couples the aldehyde with methylamine to furnish the desired secondary amine.

Synthesis_Workflow A (3-Isopropylisoxazol-5-yl)methanol B 3-Isopropylisoxazole-5-carbaldehyde A->B Oxidation (Dess-Martin Periodinane) C [(3-Isopropylisoxazol-5-yl)methyl]methylamine B->C Reductive Amination (Sodium Triacetoxyborohydride, Methylamine HCl)

Caption: Synthetic workflow for [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Part 1: Oxidation of (3-Isopropylisoxazol-5-yl)methanol

The initial step focuses on the selective oxidation of the primary alcohol, (3-Isopropylisoxazol-5-yl)methanol, to its corresponding aldehyde, 3-Isopropylisoxazole-5-carbaldehyde. For this transformation, Dess-Martin periodinane (DMP) is the reagent of choice. DMP is a hypervalent iodine compound renowned for its mild and selective oxidation of primary alcohols to aldehydes with high efficiency and minimal side reactions.[1][2] Its neutral reaction conditions are particularly advantageous for substrates containing sensitive functional groups, such as the isoxazole ring.[2]

Experimental Protocol: Oxidation

Materials and Reagents:

Reagent/MaterialGradeSupplier
(3-Isopropylisoxazol-5-yl)methanol≥95%Commercial Source
Dess-Martin Periodinane (DMP)Synthesis GradeCommercial Source
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Commercial Source
Sodium bicarbonate (NaHCO₃), saturated aqueous solutionReagent GradeCommercial Source
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solutionReagent GradeCommercial Source
Magnesium sulfate (MgSO₄), anhydrousReagent GradeCommercial Source
Diethyl etherACS GradeCommercial Source
HexanesACS GradeCommercial Source

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-Isopropylisoxazol-5-yl)methanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Isopropylisoxazole-5-carbaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 2: Reductive Amination of 3-Isopropylisoxazole-5-carbaldehyde

The final step in the synthesis is the reductive amination of the newly synthesized 3-Isopropylisoxazole-5-carbaldehyde with methylamine. This reaction is effectively carried out using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[3] NaBH(OAc)₃ is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it readily reduces the intermediate iminium ion in the presence of the aldehyde.[3][4]

Experimental Protocol: Reductive Amination

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Isopropylisoxazole-5-carbaldehydeAs synthesized in Part 1-
Methylamine hydrochloride≥98%Commercial Source
Sodium triacetoxyborohydride (NaBH(OAc)₃)Synthesis GradeCommercial Source
1,2-Dichloroethane (DCE), anhydrousAnhydrous, ≥99.8%Commercial Source
Triethylamine (Et₃N)≥99%Commercial Source
Sodium bicarbonate (NaHCO₃), saturated aqueous solutionReagent GradeCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Magnesium sulfate (MgSO₄), anhydrousReagent GradeCommercial Source

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Isopropylisoxazole-5-carbaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

  • To the stirred suspension, add triethylamine (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.

Characterization Data

The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (indicative)
3-Isopropylisoxazole-5-carbaldehydeC₇H₉NO₂139.15Singlet for the aldehyde proton (~9.9 ppm), singlet for the isoxazole proton (~6.8 ppm), septet for the isopropyl CH, and a doublet for the isopropyl CH₃.
[(3-Isopropylisoxazol-5-yl)methyl]methylamineC₈H₁₄N₂O154.21Singlet for the isoxazole proton (~6.3 ppm), singlet for the methylene protons, singlet for the N-methyl protons, septet for the isopropyl CH, and a doublet for the isopropyl CH₃.

Safety and Handling

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when heated or subjected to shock. Handle with care and avoid grinding. It is also an irritant.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are chlorinated solvents and are suspected carcinogens. Handle in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid.

  • Methylamine hydrochloride and Triethylamine: These are corrosive and have strong odors. Handle in a fume hood with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega2022 , 7 (34), 30275–30284. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Reductive Amination. University of California, Irvine. [Link]

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Application

Application Note &amp; Protocol: Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine via 1,3-Dipolar Cycloaddition

Abstract This document provides a comprehensive guide for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a valuable building block in medicinal chemistry. The core of this synthesis is a highly efficient...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a valuable building block in medicinal chemistry. The core of this synthesis is a highly efficient 1,3-dipolar cycloaddition reaction between a nitrile oxide, generated in situ, and a terminal alkyne to construct the 3-isopropylisoxazole scaffold. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses the significance of isoxazole derivatives in the landscape of modern drug discovery. The protocols described herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction: The Versatility of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The isoxazole ring serves as a versatile pharmacophore and is present in numerous clinically approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[5] Their prevalence in drug discovery stems from their ability to act as bioisosteres for amide or ester groups, enhancing metabolic stability and pharmacokinetic properties.[6] The synthesis of isoxazoles is most effectively achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a reaction celebrated for its high regioselectivity and broad substrate scope.[7][8]

This guide focuses on the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a compound of interest for constructing more complex molecular architectures for drug screening libraries. The synthetic strategy hinges on the initial formation of the isoxazole ring, followed by functional group manipulations to install the desired methylamine moiety.

The Core Reaction: 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). This reaction is a powerful tool for the construction of five-membered heterocyclic rings.[7][8]

Mechanism of Nitrile Oxide Formation and Cycloaddition

Nitrile oxides are highly reactive intermediates and are typically generated in situ to avoid their dimerization into furoxans.[9][10] A common and effective method for their generation is the dehydrohalogenation of a hydroximoyl halide, which is, in turn, synthesized from an aldoxime.[11][12]

The reaction proceeds through the following key steps:

  • Oxime Formation: The synthesis begins with the reaction of an aldehyde (isovaleraldehyde in this case) with hydroxylamine to form the corresponding aldoxime.

  • Halogenation: The aldoxime is then halogenated, typically with a chlorinating agent like N-chlorosuccinimide (NCS), to produce a hydroximoyl chloride.

  • In situ Nitrile Oxide Generation: The hydroximoyl chloride is treated with a base, such as triethylamine, which abstracts a proton and eliminates a chloride ion to generate the transient nitrile oxide.[11]

  • Cycloaddition: The generated nitrile oxide immediately reacts with a terminal alkyne in a concerted, pericyclic reaction to form the 3,5-disubstituted isoxazole ring.[7][13] This reaction is highly regioselective, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne.[7]

1,3-Dipolar Cycloaddition Mechanism cluster_nitrile_oxide_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Oxime R-CH=N-OH (Aldoxime) HydroximoylChloride R-C(Cl)=N-OH (Hydroximoyl Chloride) Oxime->HydroximoylChloride + NCS NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) HydroximoylChloride->NitrileOxide + Base - HCl Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne R'-C≡CH (Alkyne) Alkyne->Isoxazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

Experimental Protocols

The synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine is a multi-step process. The overall workflow is depicted below.

Synthetic Workflow Start Isovaleraldehyde Step1 Step 1: Oxime Formation Start->Step1 Intermediate1 Isovaleraldoxime Step1->Intermediate1 Step2 Step 2: Hydroximoyl Chloride Formation Intermediate1->Step2 Intermediate2 Isovaleryl Hydroximoyl Chloride Step2->Intermediate2 Step3 Step 3: 1,3-Dipolar Cycloaddition Intermediate2->Step3 Intermediate3 5-(Chloromethyl)-3-isopropylisoxazole Step3->Intermediate3 Step4 Step 4: Azide Formation Intermediate3->Step4 Intermediate4 5-(Azidomethyl)-3-isopropylisoxazole Step4->Intermediate4 Step5 Step 5: Reduction to Amine Intermediate4->Step5 Intermediate5 (3-Isopropylisoxazol-5-yl)methanamine Step5->Intermediate5 Step6 Step 6: Reductive Amination Intermediate5->Step6 FinalProduct [(3-Isopropylisoxazol-5-yl)methyl]methylamine Step6->FinalProduct

Caption: Overall synthetic workflow.

Materials and Reagents
ReagentMW ( g/mol )Molar Eq.AmountSafety Precautions
Step 1: Isovaleraldoxime
Isovaleraldehyde86.131.08.61 gFlammable, irritant
Hydroxylamine HCl69.491.17.64 gCorrosive, irritant
Sodium Bicarbonate84.011.210.08 gIrritant
Ethanol46.07-100 mLFlammable
Step 2 & 3: 1,3-Dipolar Cycloaddition
Isovaleraldoxime101.151.010.12 gIrritant
N-Chlorosuccinimide133.531.0514.02 gIrritant, corrosive
Propargyl Chloride74.511.28.94 gFlammable, toxic
Triethylamine101.192.525.3 gFlammable, corrosive
Dichloromethane84.93-200 mLVolatile, irritant
Step 4: Azide Formation
5-(Chloromethyl)-3-isopropylisoxazole173.621.017.36 gIrritant
Sodium Azide65.011.59.75 gHighly toxic
DMF73.09-100 mLIrritant
Step 5: Reduction to Amine
5-(Azidomethyl)-3-isopropylisoxazole180.201.018.02 gIrritant
Lithium Aluminium Hydride37.951.55.69 gWater-reactive, flammable
Diethyl Ether74.12-250 mLFlammable
Step 6: Reductive Amination
(3-Isopropylisoxazol-5-yl)methanamine140.191.014.02 gIrritant
Paraformaldehyde30.031.23.60 gIrritant
Sodium Triacetoxyborohydride211.941.531.79 gWater-reactive
1,2-Dichloroethane98.96-150 mLToxic, carcinogen
Step-by-Step Protocol

Step 1: Synthesis of Isovaleraldoxime

  • To a stirred solution of isovaleraldehyde (8.61 g, 100 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydroxylamine hydrochloride (7.64 g, 110 mmol).

  • Slowly add sodium bicarbonate (10.08 g, 120 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield isovaleraldoxime as a colorless oil.

Step 2 & 3: One-Pot Synthesis of 5-(Chloromethyl)-3-isopropylisoxazole

  • Dissolve isovaleric aldoxime (10.12 g, 100 mmol) in dichloromethane (200 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (14.02 g, 105 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Add propargyl chloride (8.94 g, 120 mmol) to the reaction mixture.

  • Add triethylamine (25.3 g, 250 mmol) dropwise via the dropping funnel over 1 hour, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water (100 mL) and separate the organic layer.

  • Wash the organic layer with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(chloromethyl)-3-isopropylisoxazole.

Step 4: Synthesis of 5-(Azidomethyl)-3-isopropylisoxazole

  • Dissolve 5-(chloromethyl)-3-isopropylisoxazole (17.36 g, 100 mmol) in DMF (100 mL) in a 250 mL round-bottom flask.

  • Add sodium azide (9.75 g, 150 mmol) and stir the mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water (200 mL).

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to give 5-(azidomethyl)-3-isopropylisoxazole. This product is often used in the next step without further purification.

Step 5: Synthesis of (3-Isopropylisoxazol-5-yl)methanamine

  • In a 500 mL three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminium hydride (5.69 g, 150 mmol) in anhydrous diethyl ether (150 mL) at 0 °C.

  • Add a solution of 5-(azidomethyl)-3-isopropylisoxazole (18.02 g, 100 mmol) in anhydrous diethyl ether (100 mL) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and water (17.1 mL) at 0 °C.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain (3-isopropylisoxazol-5-yl)methanamine.

Step 6: Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

  • To a solution of (3-isopropylisoxazol-5-yl)methanamine (14.02 g, 100 mmol) in 1,2-dichloroethane (150 mL), add paraformaldehyde (3.60 g, 120 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (31.79 g, 150 mmol) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Applications in Drug Discovery

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties to drug candidates.[1][3] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4]

The target molecule, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, is a versatile intermediate. The secondary amine provides a key functional handle for further elaboration, allowing for its incorporation into larger, more complex molecules through techniques such as amide bond formation or further alkylation. This makes it an attractive building block for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The isopropyl group at the 3-position can provide beneficial steric and lipophilic interactions with biological targets, while the isoxazole ring itself can engage in hydrogen bonding and other non-covalent interactions.

Conclusion

The 1,3-dipolar cycloaddition reaction provides a robust and efficient method for the synthesis of the 3-isopropylisoxazole core. The subsequent functional group transformations outlined in this protocol offer a reliable pathway to [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This application note provides the necessary theoretical background and practical guidance for researchers to successfully synthesize this valuable compound and to explore its potential in the development of novel therapeutic agents. The inherent versatility of the isoxazole scaffold ensures its continued importance in the field of medicinal chemistry.[1][3]

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. [Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. [Link]

  • 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Synlett. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. National Institutes of Health. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. [Link]

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Method

Purification protocol for [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Application Note & Protocol Topic: High-Purity Isolation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine: A Multi-Modal Purification Strategy Audience: Researchers, scientists, and drug development professionals. Abstra...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine: A Multi-Modal Purification Strategy

Audience: Researchers, scientists, and drug development professionals.

Abstract

[(3-Isopropylisoxazol-5-yl)methyl]methylamine is a substituted isoxazole derivative with potential applications as a key building block in medicinal chemistry and drug discovery programs. The biological efficacy and reproducibility of subsequent synthetic steps are critically dependent on the purity of this intermediate. This document provides a comprehensive, multi-step purification protocol designed to isolate the target compound from a crude synthetic mixture with high purity and yield. The strategy leverages the compound's inherent physicochemical properties, combining a bulk purification via pH-mediated liquid-liquid extraction with a high-resolution flash chromatographic separation and a final polishing step through crystallization. This guide explains the scientific rationale behind each procedural choice, offers detailed step-by-step protocols, and includes troubleshooting guidance to address common challenges.

Introduction: Rationale for a Multi-Modal Purification Approach

The structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine presents distinct chemical functionalities that can be exploited for a robust purification scheme. The presence of a basic secondary amine (pKa estimated 9-10) is the most significant feature for selective isolation.[1] This allows for a powerful separation from non-basic impurities through acid-base extraction.[2][3] However, common synthetic routes may produce structurally similar byproducts, such as primary or tertiary amine analogues, which possess similar basicity and are not easily separated by extraction alone.[4]

Therefore, a secondary, higher-resolution technique is required. Flash column chromatography is an indispensable tool for separating components in a mixture based on their differential partitioning between a stationary and mobile phase.[5] For basic compounds like amines, standard silica gel can lead to poor separation due to strong, non-specific binding and peak tailing; this can be mitigated by deactivating the silica with a basic modifier.[1][6]

Finally, to achieve analytical-grade purity and obtain a stable, crystalline solid, a final recrystallization step is employed. This can be performed on the purified free base or, more commonly, by converting the amine to its hydrochloride salt, which often exhibits superior crystalline properties and enhanced stability.[7][8]

Table 1: Physicochemical Properties of [(3-Isopropylisoxazol-5-yl)methyl]methylamine [9][10]

PropertyValue
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Solid
Key Functional Groups Secondary Amine, Isoxazole Ring
Primary Hazard Acute Toxicity, Oral (Category 3)

Overall Purification Workflow

The purification is designed as a three-stage process to systematically remove distinct classes of impurities, moving from bulk separation to fine purification.

Purification_Workflow Figure 1: Multi-Modal Purification Workflow crude Crude Reaction Mixture (Target, Neutral Impurities, Amine Byproducts) extraction Protocol 3.1: Acid-Base Liquid-Liquid Extraction crude->extraction neutral_waste Neutral/Acidic Impurities (Organic Phase Waste) extraction->neutral_waste Separate aq_phase Aqueous Phase (Protonated Amine Salt) extraction->aq_phase Isolate basify_extract Basify (aq. NaOH) & Extract into Organic Solvent aq_phase->basify_extract crude_amine Crude Amine Mixture (Target + Amine Byproducts) basify_extract->crude_amine chromatography Protocol 3.2: Flash Column Chromatography (Triethylamine-Deactivated Silica) crude_amine->chromatography impurities_waste Amine Byproducts (Separated Fractions) chromatography->impurities_waste Separate pure_freebase Pure Free Base in Solution chromatography->pure_freebase Collect Fractions solvent_evap Solvent Evaporation pure_freebase->solvent_evap isolated_freebase Isolated Pure Free Base (Solid) solvent_evap->isolated_freebase recrystallization Protocol 3.3A: Recrystallization isolated_freebase->recrystallization salt_formation Protocol 3.3B: HCl Salt Formation isolated_freebase->salt_formation final_product_base Final Product: Crystalline Free Base recrystallization->final_product_base final_product_salt Final Product: Crystalline HCl Salt salt_formation->final_product_salt

Caption: Figure 1: Multi-Modal Purification Workflow.

Detailed Experimental Protocols

Safety Precaution: [(3-Isopropylisoxazol-5-yl)methyl]methylamine is classified as acutely toxic if swallowed.[9][10] Always handle the compound and its solutions in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 3.1: Bulk Purification by Acid-Base Extraction

Principle: This technique separates the basic target amine from neutral and acidic impurities. By treating the crude mixture with aqueous acid, the amine is protonated to form a water-soluble ammonium salt, while non-basic impurities remain in the organic solvent. The layers are separated, and the aqueous layer is then basified to regenerate the neutral "free base" amine, which is recovered by extraction into a fresh organic solvent.[11][12]

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to fully separate. The protonated amine is now in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M HCl to the organic layer remaining in the funnel, shake, and combine this second aqueous extract with the first.

  • Wash Neutral Impurities: Discard the organic layer, which contains the neutral impurities.

  • Basification: Return the combined aqueous extracts to the separatory funnel. Cool the funnel in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine is now converted back to its neutral, water-insoluble free base form.

  • Recovery of Free Base: Add a fresh portion of ethyl acetate (or dichloromethane) to the funnel. Shake vigorously to extract the free base into the organic layer.

  • Drying and Concentration: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude, but significantly purified, amine.

Protocol 3.2: Chromatographic Purification on Deactivated Silica

Principle: To separate the target secondary amine from other closely-related basic impurities, flash column chromatography is employed. Standard silica gel is acidic and can cause irreversible adsorption or severe tailing of amines. To counteract this, the mobile phase and silica are treated with a small amount of a competing base, typically triethylamine (TEA), to neutralize the acidic silanol sites and ensure symmetrical peak elution.[1][6]

Procedure:

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add 1% TEA to the solvent system. The ideal system should give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.[5]

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude amine from Protocol 3.1 in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the mass of the sample) and concentrate the mixture to a dry, free-flowing powder. This is known as dry loading and generally provides better resolution.

    • Carefully add the solid sample onto the sand layer at the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will sequentially elute compounds of increasing polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Table 2: Representative Flash Chromatography Parameters

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for good separation.[5]
Adsorbent Mass 50-100x mass of crude sampleStandard ratio for good resolution.
Mobile Phase Hexane/Ethyl Acetate + 1% TriethylamineCommon solvent system; TEA prevents peak tailing.[1][6]
Elution Mode Gradient (e.g., 5% to 40% Ethyl Acetate)Efficiently separates compounds with different polarities.
Sample Loading Dry LoadingMaximizes resolution for solid samples.[6]
Protocol 3.3: Final Purification and Isolation

Principle: The final step converts the purified, but potentially amorphous, product into a stable, easy-to-handle crystalline solid. This can be achieved by recrystallizing the free base or by converting it to its hydrochloride salt, which often has improved crystallinity.[7][13]

Option A: Recrystallization of the Free Base

  • Dissolve the purified amine in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol).

  • Slowly add a "poor" solvent (an anti-solvent) in which the amine is insoluble (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy.

  • Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Option B: Conversion to and Recrystallization of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring.

  • The hydrochloride salt will typically precipitate immediately as a white solid.

  • Stir the resulting slurry for 30 minutes to ensure complete conversion.

  • Collect the solid salt by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any excess starting material.

  • Dry the crystalline salt under high vacuum. The salt can be further purified by recrystallization if necessary, typically from a solvent system like ethanol/ether.

Summary and Expected Outcomes

This multi-modal approach ensures the systematic removal of a broad range of potential impurities.

Table 3: Summary of Purification Stages

StageInput MaterialProcessOutput MaterialExpected Purity
1. Extraction Crude Synthetic MixtureAcid-Base Liquid-Liquid ExtractionCrude Amine Mixture>85%
2. Chromatography Crude Amine MixtureFlash Chromatography (Deactivated Silica)Purified Free Base>98%
3. Crystallization Purified Free BaseRecrystallization or Salt FormationCrystalline Solid>99.5%

Troubleshooting

  • Emulsion during Extraction: If a persistent emulsion forms at the solvent interface, add a small amount of brine (saturated NaCl) and swirl gently. Patience or light centrifugation can also help break the emulsion.

  • Peak Tailing in Chromatography: If significant peak tailing is observed on TLC or the column, ensure sufficient triethylamine (~1-2%) is present in the mobile phase. Amine-functionalized silica is an alternative if the problem persists.[14]

  • Product Fails to Crystallize: If the purified product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a previously obtained crystal can also be effective. If these fail, re-purification by chromatography may be necessary.

References

  • Shukla, V. G., et al. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Amine Extraction in the Laboratory. Chemistry Steps. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). purifying secondary amine. Available at: [Link]

  • Google Patents. (1975). Purification of secondary alkyl amines. US3864402A.
  • Google Patents. (1969). Separation and purification of secondary alkyl primary amines. US3470251A.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • ResearchGate. (2023). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • BCCampus. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Column chromatography. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • NIH National Library of Medicine. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. J Org Chem. Available at: [Link]

  • RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available at: [Link]

  • NIH National Library of Medicine. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J Org Chem. Available at: [Link]

  • Google Patents. (1964). Isolation and purification of quaternary ammonium salts. US3148214A.
  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society. Available at: [Link]

  • NIH PubChem. (n.d.). N-Methylisopropylamine. Available at: [Link]

  • Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole. US3536729A.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • Google Patents. (1981). Methylamines purification by distillation and purge. US4283254A.
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Application

Introduction: The Significance of the Isoxazole Scaffold and the Need for Rigorous Characterization

An Application Guide to the Complete NMR Structural Elucidation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Complete NMR Structural Elucidation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific arrangement of its heteroatoms allows for diverse, non-covalent interactions with biological targets, particularly through hydrogen bonding.[1] The subject of this guide, [(3-Isopropylisoxazol-5-yl)methyl]methylamine (Molecular Formula: C₈H₁₄N₂O, Molecular Weight: 154.21[3]), is a representative example of a substituted isoxazole that requires unambiguous structural verification for research and development purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the de novo structural elucidation of small organic molecules.[4] It provides unparalleled insight into the molecular framework by mapping the chemical environments and connectivity of atomic nuclei, primarily ¹H and ¹³C.[5][6]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth guide to the NMR analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals. We will cover optimal sample preparation, the strategic acquisition of one-dimensional (1D) and two-dimensional (2D) NMR data, and a detailed, stepwise process for spectral interpretation to achieve full structural assignment.

Part 1: Foundational Principles & Strategic Approach

The successful elucidation of the target molecule hinges on a multi-step NMR strategy. We begin with simple 1D experiments to identify the basic spin systems and functional groups, followed by more complex 2D experiments to piece the molecular puzzle together.

1.1. Predicted Structural Features and their NMR Signatures

A preliminary analysis of the molecule's structure allows us to predict the types of signals we expect to observe:

  • Isopropyl Group [-CH(CH₃)₂]: This group should present as a classic AX₆ spin system. We anticipate a doublet for the six equivalent methyl protons (H-8, H-9) and a corresponding septet for the single methine proton (H-7).

  • Isoxazole Ring Proton (C₄-H): The lone proton on the heterocyclic ring (H-4) is expected to be a singlet, as it has no adjacent proton neighbors. Its chemical shift will be in the aromatic/heteroaromatic region, influenced by the ring's electronics.[7]

  • Methylene Bridge (-CH₂-): The methylene protons (H-5) adjacent to the isoxazole ring and the amine are expected to appear as a singlet.

  • N-Methyl Group (-NHCH₃): The methyl protons (H-1) attached to the nitrogen will likely be a singlet.

  • Amine Proton (-NH-): The secondary amine proton (H-2) signal is often broad and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear. Its coupling to adjacent protons is not always observed.

1.2. The Role of 2D NMR in Unambiguous Assignment

While 1D NMR provides a list of parts, 2D NMR provides the assembly instructions.[5] For this molecule, our strategy will employ:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks, primarily to confirm the isopropyl spin system.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹J-coupling), providing a definitive link between the ¹H and ¹³C spectra.[5][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular fragments. It reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling), allowing us to connect the isopropyl group to the isoxazole ring, and the methylamine moiety to the other side of the ring via the methylene bridge.[5][8]

Below is a workflow diagram illustrating the logical progression of experiments for structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Structural Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR 1D ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Assign_1D Assign Spin Systems (From 1D Spectra) HMBC->Assign_1D Assign_HSQC Link ¹H to ¹³C (HSQC Analysis) Assign_1D->Assign_HSQC Assemble Assemble Fragments (HMBC Analysis) Assign_HSQC->Assemble Structure Final Structure Confirmation Assemble->Structure

Caption: Experimental workflow for NMR structural elucidation.

Part 2: Detailed Experimental Protocols

Scientific integrity demands reproducible protocols. The following sections provide detailed, field-proven methodologies for preparing and analyzing [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Protocol 1: High-Quality Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample preparation.[10] A poorly prepared sample cannot be corrected by spectrometer settings.

Materials:

  • [(3-Isopropylisoxazol-5-yl)methyl]methylamine sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • 5 mm NMR tubes of good quality (e.g., Norell S-5-500-7)[11]

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Small vial for dissolution

Procedure:

  • Determine Sample Quantity:

    • For ¹H NMR, weigh 5-25 mg of the compound.[10][12]

    • For ¹³C and 2D NMR, a more concentrated sample is required; weigh 30-50 mg. Note that highly concentrated samples may lead to broader lines in the ¹H spectrum due to increased viscosity.[10]

  • Dissolution:

    • Transfer the weighed sample into a small, clean glass vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12][13] The solvent choice is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons (like NH) that you wish to observe clearly.

    • Gently vortex or swirl the vial to ensure the sample dissolves completely. The solution must be transparent and free of visible solids.[14]

  • Filtration (Critical Step):

    • Suspended solid particles will severely degrade spectral quality by distorting the magnetic field homogeneity.[10][13]

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[10]

    • Filter the solution directly from the vial into the NMR tube.

  • Final Check & Labeling:

    • Ensure the liquid height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[14]

    • Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before placing it in the spectrometer.[14]

Protocol 2: Spectrometer Setup and 1D Data Acquisition

These parameters are provided for a typical 400 or 500 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.

Parameter ¹H NMR (Proton) ¹³C NMR {¹H Decoupled} Rationale
Solvent CDCl₃CDCl₃Standard solvent for good solubility and minimal interference.
Temperature 298 K298 KStandard operating temperature.
Pulse Angle 30-45°30-45°A smaller flip angle allows for a shorter relaxation delay.
Spectral Width ~16 ppm~220 ppmEncompasses the full range of expected chemical shifts.
Acquisition Time 2-3 s1-2 sBalances resolution with experiment time.
Relaxation Delay (d1) 1-2 s2 sEnsures spins return to equilibrium before the next pulse.
Number of Scans (ns) 8-16512-1024Sufficient for good signal-to-noise for ¹H; more scans needed for the less sensitive ¹³C nucleus.[12]

Protocol 3: 2D NMR Data Acquisition

2D experiments are essential for building the molecular structure. The following are standard starting points.

Experiment Key Parameters Purpose in This Analysis
¹H-¹H COSY ns=4-8, d1=1.5sTo confirm the connectivity within the isopropyl group (CH to CH₃).[8]
¹H-¹³C HSQC ns=8-16, d1=1.5sTo map each proton signal to its directly attached carbon atom.
¹H-¹³C HMBC ns=16-64, d1=2s, Long-range coupling delay optimized for ~8 HzTo establish the key 2- and 3-bond correlations that connect the isopropyl group, isoxazole ring, and methylaminomethyl side chain.[5]

Part 3: Data Interpretation – Assembling the Structure

Here, we present a predictive analysis of the NMR data for [(3-Isopropylisoxazol-5-yl)methyl]methylamine, based on established chemical shift principles for heterocyclic compounds.[15]

3.1. Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial blueprint of the proton environments.

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
H-8, H-9~1.30Doublet (d)6HIsopropyl -CH₃
H-1~2.45Singlet (s)3HN-CH₃
H-7~3.10Septet (sept)1HIsopropyl -CH
H-5~3.80Singlet (s)2H-CH₂-N
H-4~6.15Singlet (s)1HIsoxazole C₄-H
H-2Variable (e.g., ~1.5-2.5)Broad Singlet (br s)1H-NH-

Interpretation Causality:

  • The 6H doublet and 1H septet are the unmistakable signature of an isopropyl group. The COSY spectrum will confirm their mutual coupling.

  • The singlet at ~6.15 ppm is characteristic of the C₄-H proton of a 3,5-disubstituted isoxazole ring.[7][16]

  • The two singlets at ~3.80 ppm and ~2.45 ppm correspond to the methylene and N-methyl groups, respectively. Their downfield shift is due to the influence of the adjacent nitrogen and isoxazole ring.

3.2. Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum reveals the number of unique carbon environments.

Carbon Label Predicted δ (ppm) Assignment
C-8, C-9~22.0Isopropyl -CH₃
C-7~27.0Isopropyl -CH
C-1~35.0N-CH₃
C-5~45.0-CH₂-N
C-4~101.0Isoxazole C₄
C-6~163.0Isoxazole C₅
C-3~170.0Isoxazole C₃

Interpretation Causality:

  • The HSQC spectrum is used to definitively assign the protonated carbons (C1, C4, C5, C7, C8, C9) by correlating them to their known proton signals.

  • The two remaining signals at ~163.0 and ~170.0 ppm are quaternary carbons, corresponding to C₅ and C₃ of the isoxazole ring. HMBC data is required to distinguish them.

3.3. 2D NMR Analysis: Confirming Connectivity

COSY Analysis: The primary goal here is to confirm the isopropyl fragment. A cross-peak connecting the septet at ~3.10 ppm (H-7) and the doublet at ~1.30 ppm (H-8, H-9) will be observed.

G H7 H-7 H8_9 H-8/9 H7->H8_9 J-coupling

Caption: Key COSY correlation in the isopropyl group.

HMBC Analysis: This experiment provides the final, unambiguous connections. The following long-range correlations are critical for piecing the fragments together.

Proton (¹H) Correlates to Carbon (¹³C) Significance
H-7 (Isopropyl CH)C-3 , C-8, C-9Connects the isopropyl group to the C-3 position of the isoxazole ring.
H-4 (Isoxazole CH)C-3, C-5, C-6Confirms the position of the isoxazole proton relative to the ring carbons.
H-5 (Methylene CH₂)C-6 , C-4, C-1 Connects the methylene bridge to the C-5 position of the ring and to the N-methyl carbon.
H-1 (N-Methyl CH₃)C-5 Confirms the N-methyl is attached to the nitrogen of the aminomethyl side chain.

The diagram below illustrates how these key HMBC correlations bridge the molecular fragments.

G Isopropyl Isopropyl Group (H-7, C-7, C-8/9) Isoxazole Isoxazole Ring (H-4, C-3, C-4, C-6) Isopropyl->Isoxazole H-7 to C-3     Sidechain Aminomethyl Sidechain (H-1, H-5, C-1, C-5) Sidechain->Isoxazole H-5 to C-6   Sidechain->Sidechain H-5 to C-1

Caption: Key HMBC correlations for structural assembly.

By systematically analyzing the 1D spectra to identify the fragments and then using 2D COSY, HSQC, and especially HMBC to link them, the complete and unambiguous structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine can be confidently determined.

References

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Sources

Method

Quantitative and Qualitative Analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the mass spectrometry analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a key heter...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the mass spectrometry analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for both qualitative identification and precise quantification in complex matrices. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry, emphasizing the rationale behind critical methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this compound.

Introduction: The Analytical Imperative

[(3-Isopropylisoxazol-5-yl)methyl]methylamine (Molecular Formula: C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol ) is a substituted isoxazole derivative.[2] Isoxazole moieties are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and serving as crucial building blocks in the synthesis of novel therapeutic agents.[3] Consequently, the ability to accurately identify and quantify this intermediate is paramount during drug discovery and development to ensure the purity, stability, and quality of active pharmaceutical ingredients (APIs).

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity, making it the premier analytical technique for this purpose.[4][5] This application note details the development of a method leveraging Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) for high-confidence analysis.

Foundational Principles: Method Design Rationale

The chemical structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine dictates the optimal analytical approach. The presence of a secondary amine group makes the molecule basic and thus highly susceptible to protonation. This is the cornerstone of our method design.

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is selected. ESI is a soft ionization technique ideal for polar, thermally labile molecules. The secondary amine readily accepts a proton ([M+H]⁺) in the acidic mobile phase, leading to efficient ionization and a strong signal.

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is employed. This stationary phase effectively retains the moderately polar analyte. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous component, with formic acid added as a modifier.

    • Causality: The addition of formic acid (typically 0.1%) serves a dual purpose: it maintains a low pH to ensure the analyte remains in its protonated, ionic form for optimal ESI response, and it improves the chromatographic peak shape by minimizing tailing effects.

  • Detection Mode: A triple quadrupole (QqQ) mass spectrometer is utilized for its superior performance in quantitative applications.[5] By operating in Multiple Reaction Monitoring (MRM) mode, we achieve exceptional selectivity and sensitivity, monitoring a specific precursor ion-to-product ion transition unique to our target analyte.[6]

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to data interpretation. This workflow ensures reproducibility and accuracy.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution Preparation Dilution Working Standard & QC Dilution Stock->Dilution Matrix Spiking into Matrix (if applicable) Dilution->Matrix LC LC Separation (C18 Column) Matrix->LC ESI Positive ESI Ionization MS1 Q1: Precursor Ion Selection (m/z 155.2) CID Q2: Collision-Induced Dissociation (CID) MS2 Q3: Product Ion Monitoring Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for the LC-MS/MS analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Detailed Protocols & Methodologies

Materials and Reagents
  • Analyte: [(3-Isopropylisoxazol-5-yl)methyl]methylamine (≥98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Modifier: Formic Acid (LC-MS Grade)

  • Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Protocol 1: Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of [(3-Isopropylisoxazol-5-yl)methyl]methylamine standard and dissolve in 10.0 mL of 50:50 Acetonitrile/Water in a Class A volumetric flask.

  • Working Stock (10 µg/mL): Dilute 100 µL of the Primary Stock to 10.0 mL with 50:50 Acetonitrile/Water.

  • Calibration Standards (1-1000 ng/mL): Perform serial dilutions from the Working Stock to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL. The diluent should be the initial mobile phase composition to ensure solvent matching.

Protocol 2: LC-MS/MS System Parameters

Rationale: The parameters below are optimized for a balance of chromatographic resolution, sensitivity, and analytical run time. The MRM transitions are selected based on the fragmentation pattern of the analyte.

Parameter Category Parameter Optimized Value
LC Parameters ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 min, hold 1 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Parameters Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transitions Precursor Ion (m/z)
Product Ion (Quantifier)
Product Ion (Qualifier)
Collision Energy (V)
Proposed Fragmentation Pathway and MRM Selection

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 155.2) yields characteristic product ions. The fragmentation of isoxazole rings can be complex, often involving ring cleavage and rearrangements.[7][8] For this molecule, the most probable fragmentation involves the cleavage of the side chain and fragmentation of the isopropyl group.

  • Precursor Ion [M+H]⁺: m/z 155.2

  • Product Ion 1 (Quantifier): m/z 112.1: This major fragment likely results from the neutral loss of the isopropyl group (C₃H₇, 43.1 Da), a stable radical. This is a common fragmentation pathway for isopropyl-substituted rings.

  • Product Ion 2 (Qualifier): m/z 84.1: This fragment likely arises from the cleavage of the bond between the methylene bridge and the isoxazole ring, followed by rearrangement.

Caption: Proposed ESI-MS/MS fragmentation pathway for [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Method Validation: Establishing Trustworthiness

To ensure the reliability of the quantitative data, the method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9] Key validation parameters are summarized below.

Scientist's Note: Method validation is a non-negotiable step in regulated environments. It provides documented evidence that the analytical procedure is suitable for its intended purpose.

Validation Parameter Specification Result
Linearity Correlation Coefficient (r²) ≥ 0.995r² = 0.9992
Range1.0 - 1000 ng/mL
Accuracy % Recovery within 85-115%96.5% - 104.2%
Precision (Repeatability) %RSD ≤ 15%3.5% - 8.1%
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL
Selectivity No interference at analyte retention timePassed

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust tool for the analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. By leveraging ESI in positive mode and MRM-based detection, the protocol achieves excellent performance characteristics suitable for demanding applications in pharmaceutical research and development. The foundational rationale and step-by-step protocols offer a solid framework for immediate implementation and adaptation in the laboratory.

References

  • Uccella, N.A. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Jana, A., & Mandal, A. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Levin, J. O., & Andersson, K. (2009). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, R. B., et al. (2012). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

  • Wang, L. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Patel, D., et al. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Wu, X., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH. Available at: [Link]

  • Wang, L. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Georganics. (5-Methyl-3-isoxazolyl)methylamine. Georganics. Available at: [Link]

  • Wang, J., et al. (2025). Determination of Methylimidazole in Tea by High Resolution Mass Spectrometry and Investigation of Its Source. PubMed. Available at: [Link]

  • Gao, S., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available at: [Link]

  • Georganics. (5-Methyl-3-isoxazolyl)methylamine. Georganics. Available at: [Link]

  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

  • Iazzetti, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

Sources

Application

In vitro assays using [(3-Isopropylisoxazol-5-yl)methyl]methylamine

An Application Note for the In Vitro Characterization of [(3-Isopropylisoxazol-5-yl)methyl]methylamine Introduction: Profiling a Novel Isoxazole-Based Modulator The isoxazole scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the In Vitro Characterization of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Introduction: Profiling a Novel Isoxazole-Based Modulator

The isoxazole scaffold is a privileged structure in medicinal chemistry, notably forming the core of the eponymous ligand for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] Their critical role in synaptic plasticity, learning, and memory makes them a high-interest target for therapeutic intervention in a range of neurological and psychiatric disorders.[1]

This document provides a comprehensive guide to the in vitro characterization of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a novel compound featuring the isoxazole moiety. Given its structural similarity to known AMPA receptor ligands, we hypothesize that this compound may act as a modulator of AMPA receptor function. The following protocols are designed to systematically evaluate this hypothesis, moving from high-throughput functional screening to detailed mechanistic studies.

The assays described herein will enable researchers to:

  • Detect functional activity at AMPA receptors using a cell-based fluorescence assay.

  • Characterize the detailed mechanism of action and electrophysiological impact using patch-clamp recordings.

  • Confirm direct target engagement and determine binding affinity via a radioligand binding assay.

This guide is intended for researchers in neuropharmacology, drug discovery, and related fields, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice to ensure robust and interpretable data.

Compound Properties

PropertyValueSource
Compound Name [(3-Isopropylisoxazol-5-yl)methyl]methylamineSigma-Aldrich
Empirical Formula C₈H₁₄N₂O[3]
Molecular Weight 154.21 g/mol [3]
Appearance Solid[3]
InChI Key BYGUSSATSGHWCD-UHFFFAOYSA-N[3]

Section 1: High-Throughput Functional Screening: Calcium Imaging Assay

Expertise & Rationale: The first step in characterizing a novel compound is to determine if it has any functional effect on its putative target. A calcium imaging assay is an ideal primary screen due to its high-throughput nature, sensitivity, and direct functional readout.[4] AMPA receptors are ligand-gated ion channels that primarily conduct Na⁺ ions, leading to membrane depolarization.[1] In many cell-based assays, this depolarization activates voltage-gated calcium channels (VGCCs), resulting in a measurable influx of Ca²⁺. Alternatively, cell lines expressing Ca²⁺-permeable AMPA receptors can be used. We will use a fluorescent calcium indicator, such as Fluo-8, to measure these changes in intracellular calcium as a proxy for AMPA receptor activation and modulation.[5] This assay can rapidly identify if the compound acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a direct agonist.

Workflow for Calcium Imaging Assay

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis n1 Seed HEK293 cells expressing a specific AMPA receptor subtype (e.g., GluA2) into 384-well plates n2 Wash cells and load with calcium-sensitive dye (e.g., Fluo-8 AM) n1->n2 n3 Add test compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine at various concentrations n2->n3 n4 Incubate to allow compound binding n3->n4 n5 Stimulate with an EC20 concentration of glutamate n4->n5 n6 Measure fluorescence signal using a plate reader (e.g., FDSS, FLIPR) n5->n6 n7 Normalize fluorescence data (F/F0) n6->n7 n8 Plot concentration-response curves to determine EC50 (potentiation) or IC50 (inhibition) n7->n8

Caption: Workflow for the high-throughput calcium imaging screen.

Protocol 1: Calcium Imaging Assay

Materials:

  • HEK293 cells stably expressing a human AMPA receptor subunit (e.g., GluA2).

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic).

  • 384-well black-walled, clear-bottom microplates.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluo-8 AM dye kit with probenecid.

  • Test Compound: [(3-Isopropylisoxazol-5-yl)methyl]methylamine, prepared as a 10 mM stock in DMSO.

  • Agonist: L-Glutamate.

  • Controls: Known AMPA receptor PAM (e.g., CX516) and NAM (e.g., NBQX).

  • Fluorescence plate reader (e.g., Hamamatsu FDSS, Molecular Devices FLIPR).

Methodology:

  • Cell Plating: 24 hours prior to the assay, seed the AMPA receptor-expressing HEK293 cells into 384-well plates at a density that will yield a 90-100% confluent monolayer on the assay day. Incubate at 37°C, 5% CO₂.

  • Compound Plate Preparation: Prepare a serial dilution of the test compound in Assay Buffer. Typically, an 11-point, 1:3 dilution series starting from 100 µM is appropriate. Also include wells for vehicle (DMSO), positive control, and negative control.

  • Dye Loading: On the day of the assay, remove the culture medium from the cell plate. Add the Fluo-8 AM dye loading solution containing probenecid (to prevent dye extrusion) to each well.[5] Incubate at 37°C for 45-60 minutes.

  • Assay Execution: a. After incubation, wash the cells gently with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well. b. Place the cell plate into the fluorescence plate reader. c. Record a stable baseline fluorescence for 10-20 seconds. d. Add the test compound dilutions (and controls) to the cell plate and incubate for 3-5 minutes. e. Add a pre-determined EC₂₀ concentration of L-glutamate to all wells to stimulate the receptors. f. Immediately record the fluorescence signal for 2-3 minutes.

  • Data Analysis: a. The response is measured as the change in fluorescence (F) from baseline (F₀). b. Normalize the data to the vehicle control. c. Plot the normalized response against the log concentration of the test compound. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Self-Validation and Controls:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline response to the glutamate stimulus.

  • Positive Control (PAM): Confirms that the assay system can detect potentiation.

  • Negative Control (NAM/Antagonist): Confirms that the signal is mediated by the AMPA receptor and that the assay can detect inhibition.[6]

  • Z'-factor: Calculate the Z'-factor using maximal potentiation and vehicle controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent for HTS.

Section 2: Mechanistic Elucidation: Whole-Cell Patch-Clamp Electrophysiology

Expertise & Rationale: While calcium imaging confirms functional activity, whole-cell patch-clamp electrophysiology is the gold standard for characterizing the biophysical effects of a compound on an ion channel.[7] This technique provides direct measurement of ion currents with high temporal resolution, allowing for detailed analysis of receptor kinetics, including activation, deactivation, and desensitization.[7] By applying glutamate in the presence and absence of our test compound, we can precisely quantify its effect on current amplitude and receptor gating, definitively classifying it as a PAM, NAM, agonist, or channel blocker.[2][8]

Conceptual Effect of a PAM on AMPA Receptor Current

G cluster_control Control (Glutamate alone) cluster_pam Test Compound + Glutamate cluster_app xaxis Time (ms) yaxis Current (pA) origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 peak_label Peak Current ss_label Steady-State p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 pam_peak Increased Peak pam_ss Increased Steady-State (Reduced Desensitization) app_start Glutamate On app_end app_start->app_end

Caption: A PAM typically increases peak current and reduces desensitization.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • HEK293 cells expressing AMPA receptors or primary cultured neurons (e.g., hippocampal or cortical).

  • Patch-clamp rig (microscope, amplifier, digitizer, micromanipulator).

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH). (Cesium is used to block K⁺ channels).

  • Rapid solution exchange system.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Pulling: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Obtaining a Recording: a. Place a coverslip in the recording chamber and perfuse with external solution. b. Approach a single, healthy-looking cell with the patch pipette. c. Apply gentle negative pressure to form a giga-ohm seal (>1 GΩ) with the cell membrane. d. Apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration. e. Clamp the cell's membrane potential at -60 mV.

  • Drug Application and Recording: a. Using a fast perfusion system, apply a saturating concentration of glutamate (e.g., 10 mM) for 100-200 ms to elicit a control AMPA receptor current. Record several stable control responses. b. Perfuse the test compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine for 1-2 minutes at a specific concentration. c. Co-apply glutamate and the test compound to elicit the modulated response. d. Perform a washout by perfusing with external solution alone and re-applying glutamate to check for reversibility. e. Repeat steps 4b-4d for a range of compound concentrations to generate a concentration-response curve.

  • Data Analysis: a. Potentiation: Measure the peak amplitude of the current in the presence of the compound and divide it by the control peak amplitude. b. Effect on Desensitization: Fit the decay phase of the current trace to a single or double exponential function to calculate the time constant(s) (τ). A slowing of desensitization (increased τ) is characteristic of many PAMs. c. Concentration-Response: Plot the percent potentiation against the log concentration of the compound and fit the curve to determine the EC₅₀.

Self-Validation and Controls:

  • Stable Baseline: Ensure the seal resistance and holding current are stable before applying any drugs.

  • Control Applications: Apply the agonist alone between each test concentration to ensure the cell's response is stable and has not "run down."

  • Vehicle Control: Apply the vehicle (e.g., DMSO at the highest concentration used) to ensure it has no effect on the AMPA-mediated current.

Section 3: Target Engagement Verification: Radioligand Binding Assay

Expertise & Rationale: Functional assays demonstrate an effect, but they do not definitively prove that the compound binds directly to the receptor complex. A radioligand binding assay is the gold standard for verifying direct physical interaction and quantifying binding affinity (Kᵢ).[9][10] This competitive assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand (a "radioligand") from the AMPA receptor.[11] A decrease in measured radioactivity with increasing concentrations of the test compound indicates competition for the same or an allosterically coupled binding site. This confirms target engagement and provides a quantitative measure of affinity.

Protocol 3: Competitive Radioligand Binding Assay

Materials:

  • Source of AMPA receptors: Rat cortical membranes or membranes from HEK293 cells overexpressing the receptor.

  • Radioligand: e.g., [³H]AMPA (for the agonist site) or a suitable tritiated allosteric modulator.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4. The use of KSCN (e.g., 100 mM) can increase the specific binding of some radioligands.[12]

  • Test Compound and a known displacer (non-labeled ligand) for defining non-specific binding.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold (harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer, centrifuge to pellet membranes, and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following incubations in triplicate: a. Total Binding: Membranes + Radioligand + Binding Buffer. b. Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled displacer (e.g., 10 µM L-Glutamate for [³H]AMPA). c. Competition: Membranes + Radioligand + varying concentrations of the test compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

  • Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. For each concentration of the test compound, calculate the percentage of specific binding remaining. c. Plot the percent specific binding against the log concentration of the test compound. d. Fit the data to a one-site competition model to determine the IC₅₀. e. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Integrated Assay Strategy

G cluster_screen Primary Screen cluster_mech Mechanism of Action cluster_bind Target Engagement start Novel Compound: [(3-Isopropylisoxazol-5-yl)methyl]methylamine n1 Assay 1: Calcium Imaging (High-Throughput) start->n1 q1 Is there functional activity (potentiation or inhibition)? n1->q1 n2 Assay 2: Electrophysiology (Gold Standard) q1->n2 Yes end_node Comprehensive In Vitro Profile: Activity, Mechanism, Affinity q1->end_node No q2 What is the effect on current amplitude and kinetics? n2->q2 n3 Assay 3: Radioligand Binding (Direct Interaction) q2->n3 q3 Does it bind directly? What is the affinity (Ki)? n3->q3 q3->end_node

Caption: A logical progression from high-throughput screening to detailed characterization.

References

  • MDPI. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Available at: [Link]

  • Wikipedia. (n.d.). AMPA receptor. Available at: [Link]

  • Zhang, Y. (2016). Visualizing AMPA receptors synaptic plasticity in vivo. YouTube. Available at: [Link]

  • Falk, L. et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PubMed Central. Available at: [Link]

  • Kott, S. et al. (2009). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]

  • Caicedo, A. et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. PubMed Central. Available at: [Link]

  • Fletcher, E. J. et al. (1995). Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. PubMed. Available at: [Link]

  • MDPI. (2022). Presynaptic AMPA Receptors in Health and Disease. Available at: [Link]

  • MDPI. (2024). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Available at: [Link]

  • Innocenti, B. et al. (2000). Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes. Journal of Neuroscience. Available at: [Link]

  • ResearchGate. (2024). (PDF) Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Available at: [Link]

  • Otori, Y. et al. (2003). Glutamate Induces Calcium Influx by NMDA Receptor Activation in Purified Retinal Ganglion Cells Cultured from Neonatal and Adult Rats. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Hearing, M. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Available at: [Link]

  • ResearchGate. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. Available at: [Link]

  • Schlessinger, A. et al. (2015). High-Throughput Screening Assay Datasets from the PubChem Database. PubMed Central. Available at: [Link]

  • Hulme, E. C. (2004). Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]

  • Bazargani, N. & Attwell, D. (2016). Calcium signaling in astrocytes and gliotransmitter release. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Sloan, A. M. et al. (2022). In vivo imaging of calcium and glutamate responses to intracortical microstimulation reveals distinct temporal responses of the neuropil and somatic compartments in layer II/III neurons. PubMed Central. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Research Chemical: [(3-Isopropylisoxazol-5-yl)methyl]methylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Isoxazole Derivative The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This five-membered heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it an attractive starting point for the design of novel therapeutics.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4]

This guide focuses on a specific, yet under-explored, member of this family: [(3-Isopropylisoxazol-5-yl)methyl]methylamine . While direct biological data for this compound is not extensively published, its structural features—a 3-isopropyl group and a 5-(methylaminomethyl) substituent—suggest intriguing possibilities for its application in drug discovery, particularly in the realm of oncology and inflammation. The isopropyl group can provide beneficial hydrophobic interactions with biological targets, while the basic methylamine side chain can engage in key hydrogen bonding or salt-bridge formations.

This document serves as a comprehensive guide for researchers interested in exploring the potential of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. We will delve into its chemical properties, provide a detailed synthesis protocol, and, based on the well-established pharmacology of related isoxazole analogs, propose detailed experimental protocols to investigate its potential as a kinase inhibitor for anti-cancer research.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of [(3-Isopropylisoxazol-5-yl)methyl]methylamine is crucial for its effective use in research.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Solid
SMILES CNCc1cc(no1)C(C)C
InChI Key BYGUSSATSGHWCD-UHFFFAOYSA-N

Safety and Handling:

[(3-Isopropylisoxazol-5-yl)methyl]methylamine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.

Synthesis Protocol: A General Approach to 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and effective strategy.[2][5] The following protocol is a generalized procedure that can be adapted for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Workflow for the Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: 1,3-Dipolar Cycloaddition cluster_3 Step 4: Purification A Isovaleraldehyde D Isovaleraldoxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D D_2 Isovaleraldoxime G Isovaleronitrile Oxide (in situ) D_2->G E Chlorinating Agent (e.g., NCS) E->G F Base (e.g., Triethylamine) F->G G_2 Isovaleronitrile Oxide I 3-Isopropyl-5-((methylamino)methyl)isoxazole G_2->I H Propargyl-N-methylamine H->I I_2 Crude Product J Column Chromatography I_2->J K Pure [(3-Isopropylisoxazol-5-yl)methyl]methylamine J->K G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK TF Transcription Factors ERK->TF JNK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor [(3-Isopropylisoxazol-5-yl)methyl]methylamine Inhibitor->RTK Inhibits Inhibitor->JNK Inhibits G A Cell Culture and Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-phospho-JNK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Sources

Application

Application Notes &amp; Protocols for the Exploration of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in Drug Discovery

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the novel compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, in mod...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the novel compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, in modern drug discovery campaigns. While this specific molecule is a relatively unexplored chemical entity, the isoxazole scaffold it contains is a well-established "privileged structure" in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] This guide will, therefore, extrapolate from the rich pharmacology of isoxazole derivatives to provide a robust framework for investigating the therapeutic potential of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.[3][4][5]

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to molecules, influencing their binding to a wide array of biological targets.[6] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5] This document outlines detailed protocols for the initial in vitro screening of [(3-Isopropylisoxazol-5-yl)methyl]methylamine to uncover its potential biological activities, with a focus on its anti-inflammatory and cytotoxic properties.

Rationale for Investigation: The Promise of the Isoxazole Scaffold

The therapeutic value of the isoxazole moiety is well-documented, with isoxazole-containing drugs being used to treat a variety of conditions.[5][7] For instance, Valdecoxib is a potent and selective COX-2 inhibitor, and Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis.[7] The versatility of the isoxazole ring allows for structural modifications that can fine-tune the pharmacological profile of a compound, enhancing its potency and selectivity while minimizing toxicity.[3][7]

The subject of this guide, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, possesses a unique substitution pattern that warrants investigation. The isopropyl group at the 3-position and the methylaminomethyl substituent at the 5-position may confer novel structure-activity relationships (SAR) compared to previously studied isoxazoles.[8][9] The primary amine functionality also provides a handle for further chemical modification and library development.

Proposed Screening Strategy: A Tiered Approach

A logical and cost-effective approach to screening [(3-Isopropylisoxazol-5-yl)methyl]methylamine involves a tiered system of in vitro assays. This strategy prioritizes broad-based cellular assays to identify any significant biological activity, followed by more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification & Validation Cytotoxicity Assay Cytotoxicity Assay Apoptosis vs. Necrosis Apoptosis vs. Necrosis Cytotoxicity Assay->Apoptosis vs. Necrosis If cytotoxic Anti-inflammatory Assay Anti-inflammatory Assay COX-1/COX-2 Inhibition COX-1/COX-2 Inhibition Anti-inflammatory Assay->COX-1/COX-2 Inhibition If anti-inflammatory Cytokine Profiling Cytokine Profiling Anti-inflammatory Assay->Cytokine Profiling Kinase Profiling Kinase Profiling Apoptosis vs. Necrosis->Kinase Profiling Molecular Docking Molecular Docking COX-1/COX-2 Inhibition->Molecular Docking

Figure 1: Tiered screening workflow for [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

PART I: PROTOCOLS FOR ANTICANCER ACTIVITY SCREENING

Many isoxazole derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[5][9] The initial assessment of [(3-Isopropylisoxazol-5-yl)methyl]methylamine will, therefore, involve a general cytotoxicity screen.

Protocol 1.1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

I. Principle

Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

II. Materials

  • [(3-Isopropylisoxazol-5-yl)methyl]methylamine (MW: 154.21 g/mol )

  • Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

III. Experimental Workflow

G Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of [(3-Isopropylisoxazol-5-yl)methyl]methylamine Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Figure 2: Workflow for the MTT cytotoxicity assay.

IV. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

V. Expected Outcomes and Interpretation

A dose-dependent decrease in cell viability suggests that [(3-Isopropylisoxazol-5-yl)methyl]methylamine possesses cytotoxic activity. An IC₅₀ value in the low micromolar range would be considered a promising result for further investigation.[5]

Compound Cell Line IC₅₀ (µM)
[(3-Isopropylisoxazol-5-yl)methyl]methylamineMCF-7To be determined
[(3-Isopropylisoxazol-5-yl)methyl]methylaminePC-3To be determined
[(3-Isopropylisoxazol-5-yl)methyl]methylamineA549To be determined
Doxorubicin (Positive Control)Varies~0.1 - 1 µM
Table 1: Example data table for cytotoxicity screening.

PART II: PROTOCOLS FOR ANTI-INFLAMMATORY ACTIVITY SCREENING

Isoxazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] The following protocols are designed to assess the anti-inflammatory properties of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Protocol 2.1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

I. Principle

The COX enzyme converts arachidonic acid into prostaglandin H₂, which is then converted to other prostaglandins that mediate inflammation. The assay measures the amount of prostaglandin produced in the presence and absence of the test compound.

II. Materials

  • [(3-Isopropylisoxazol-5-yl)methyl]methylamine

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Prostaglandin E₂ (PGE₂) immunoassay kit

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

III. Experimental Workflow

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer. Add various concentrations of [(3-Isopropylisoxazol-5-yl)methyl]methylamine or control inhibitors. Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2.

IV. Expected Outcomes and Interpretation

The relative IC₅₀ values for COX-1 and COX-2 will indicate the potency and selectivity of [(3-Isopropylisoxazol-5-yl)methyl]methylamine as an anti-inflammatory agent. A high selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a lower risk of gastrointestinal side effects.[10]

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
[(3-Isopropylisoxazol-5-yl)methyl]methylamineTo be determinedTo be determinedTo be determined
Celecoxib>100~0.05>2000
Indomethacin~0.1~10.1
Table 2: Example data table for COX inhibition assay.
Protocol 2.2: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This cell-based assay measures the effect of the test compound on the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

I. Principle

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release inflammatory cytokines like TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified by ELISA.

II. Materials

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • [(3-Isopropylisoxazol-5-yl)methyl]methylamine

  • Dexamethasone (positive control)

  • Mouse TNF-α ELISA kit

III. Experimental Workflow

G Cell_Seeding Seed RAW 264.7 cells in 24-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Pre-treatment Pre-treat with compound for 1h Incubation_24h->Pre-treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->LPS_Stimulation Incubation_24h_2 Incubate for 24h LPS_Stimulation->Incubation_24h_2 Supernatant_Collection Collect cell culture supernatant Incubation_24h_2->Supernatant_Collection TNFa_Quantification Quantify TNF-α by ELISA Supernatant_Collection->TNFa_Quantification

Figure 3: Workflow for LPS-induced TNF-α production assay.

IV. Step-by-Step Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of [(3-Isopropylisoxazol-5-yl)methyl]methylamine (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound relative to the LPS-only control.

V. Expected Outcomes and Interpretation

A dose-dependent reduction in TNF-α production indicates that [(3-Isopropylisoxazol-5-yl)methyl]methylamine has anti-inflammatory properties that may involve the modulation of inflammatory signaling pathways.

IV. Mechanistic Insights: Potential Signaling Pathways

Should [(3-Isopropylisoxazol-5-yl)methyl]methylamine demonstrate significant anti-inflammatory or anticancer activity, further studies to elucidate its mechanism of action would be warranted. Based on the known activities of other isoxazole derivatives, potential signaling pathways to investigate include:

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: A crucial pathway in cancer cell growth and survival.

G cluster_0 Potential Anti-inflammatory Mechanism cluster_1 Potential Anticancer Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB_Activation NF-kB_Activation IKK->NF-kB_Activation TNF-a_Production TNF-a_Production NF-kB_Activation->TNF-a_Production Compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine Compound->IKK Inhibition? Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_and_Proliferation Cell_Growth_and_Proliferation mTOR->Cell_Growth_and_Proliferation Compound_Cancer [(3-Isopropylisoxazol-5-yl)methyl]methylamine Compound_Cancer->Akt Inhibition?

Figure 4: Hypothetical signaling pathways potentially modulated by [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

V. Concluding Remarks

The isoxazole scaffold represents a fertile ground for the discovery of new therapeutic agents.[3][5] [(3-Isopropylisoxazol-5-yl)methyl]methylamine is a novel compound with the potential to exhibit interesting biological activities. The protocols outlined in this guide provide a starting point for a systematic investigation into its cytotoxic and anti-inflammatory properties. Positive results from these initial screens would justify more in-depth mechanistic studies and structure-activity relationship optimization to develop this compound into a lead candidate for further preclinical development.

References

  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • PubMed. (2021, July 8). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically-active isoxazole-based drug molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 29). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Retrieved from [Link]

  • MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Investigation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in Neurological Disorder Research

Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This document provides a comprehensive guide for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for the novel compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, in the context of neurological disorder research. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs suggest a strong potential for modulating key neurological targets. Drawing parallels from extensive research on related isoxazole-containing molecules, we present a series of detailed protocols to explore its efficacy and mechanism of action, particularly as a potential positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3][4][5][6]

Introduction: The Isoxazole Scaffold in Neuroscience

The isoxazole ring is a versatile heterocyclic motif present in a variety of natural and synthetic compounds demonstrating a wide spectrum of biological activities.[1] In the field of neuroscience, isoxazole derivatives have garnered significant attention, most notably with the compound AMPA itself, a specific agonist for the AMPA receptor, a critical player in fast synaptic excitatory transmission and memory formation.[1] Positive allosteric modulators of the AMPA receptor are considered promising therapeutic candidates for a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, cognitive impairments, and depression.[1]

[(3-Isopropylisoxazol-5-yl)methyl]methylamine, hereafter referred to as "Isoxazole Compound A," features a 3-isopropylisoxazol-5-yl core. This structural element is found in various compounds investigated for their neurological activity. While the precise target of Isoxazole Compound A remains to be elucidated, its structure warrants investigation into its potential as a modulator of excitatory neurotransmission.

Compound Profile: [(3-Isopropylisoxazol-5-yl)methyl]methylamine (Isoxazole Compound A)

PropertyValueSource
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
IUPAC Name [(3-Isopropylisoxazol-5-yl)methyl]methylamine
SMILES String CNCc1cc(no1)C(C)C
Physical Form Solid

Proposed Mechanism of Action and Therapeutic Rationale

Based on the prevalence of the isoxazole scaffold in AMPA receptor modulators, we hypothesize that Isoxazole Compound A may act as a positive allosteric modulator of the AMPA receptor. PAMs enhance the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor themselves. This mode of action is therapeutically attractive as it amplifies physiological signaling rather than causing tonic activation, potentially offering a wider therapeutic window and reduced side effects compared to direct agonists.

The proposed mechanism is illustrated in the following signaling pathway diagram:

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Depolarization Depolarization & Synaptic Plasticity Ion_Channel->Depolarization Isoxazole_Compound_A Isoxazole Compound A (Hypothesized PAM) Isoxazole_Compound_A->AMPA_R Allosteric Binding

Caption: Hypothesized mechanism of Isoxazole Compound A as an AMPA receptor PAM.

Experimental Protocols

The following sections outline detailed protocols for the initial characterization of Isoxazole Compound A.

In Vitro Characterization

3.1.1. Primary Screening: AMPA Receptor Activity Assay

This initial screen aims to determine if Isoxazole Compound A modulates AMPA receptor activity. A high-throughput fluorescent assay using a cell line expressing the human GluA2 AMPA receptor is recommended.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human GluA2 subunit of the AMPA receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a suitable selection antibiotic.

  • Cell Plating: Seed cells in 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Isoxazole Compound A in DMSO. Create a serial dilution series in assay buffer (e.g., HBSS) to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add a fluorescent calcium indicator (e.g., Fluo-4 AM) to each well and incubate according to the manufacturer's instructions.

    • Add the diluted Isoxazole Compound A to the wells and incubate for 15 minutes.

    • Add a sub-maximal concentration of glutamate (EC₂₀) to all wells.

    • Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or equivalent) at an excitation of 488 nm and an emission of 520 nm.

  • Data Analysis: Calculate the percentage of potentiation relative to the glutamate-only control. Plot the concentration-response curve and determine the EC₅₀ value for potentiation.

3.1.2. Electrophysiology: Patch-Clamp Analysis

To confirm and characterize the modulatory effects of Isoxazole Compound A, whole-cell patch-clamp recordings from primary neurons or transfected cells are essential.[1]

Protocol:

  • Cell Preparation: Use primary cortical or hippocampal neurons cultured for 14-21 days in vitro, or HEK293 cells transiently transfected with the desired AMPA receptor subunits.

  • Recording Setup:

    • Use a standard patch-clamp rig with an amplifier and data acquisition system.

    • The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4.

    • The internal pipette solution should contain (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH 7.2.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at -70 mV.

    • Apply a brief pulse of glutamate (1 mM) using a fast-perfusion system to elicit an inward current.

    • After establishing a stable baseline response, co-apply glutamate with increasing concentrations of Isoxazole Compound A.

    • Record the peak amplitude and decay kinetics of the glutamate-evoked currents.

  • Data Analysis: Measure the potentiation of the peak current amplitude and any changes in the deactivation and desensitization kinetics.

Workflow for In Vitro Characterization

In_Vitro_Workflow Start Start: Isoxazole Compound A Primary_Screen Primary Screening: High-Throughput Fluorescent Assay Start->Primary_Screen Patch_Clamp Electrophysiology: Whole-Cell Patch-Clamp Primary_Screen->Patch_Clamp If Active Data_Analysis Data Analysis: EC50, Potentiation, Kinetics Patch_Clamp->Data_Analysis End In Vitro Characterization Complete Data_Analysis->End

Caption: Workflow for the in vitro evaluation of Isoxazole Compound A.

In Vivo Evaluation

3.2.1. Pharmacokinetic Profiling

Before efficacy studies, it is crucial to determine the pharmacokinetic (PK) properties of Isoxazole Compound A.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300 g).

  • Dosing: Administer Isoxazole Compound A via intravenous (IV) and oral (PO) routes at appropriate doses (e.g., 1 mg/kg IV and 10 mg/kg PO).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Sample Analysis: Separate plasma and analyze the concentration of Isoxazole Compound A using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Hypothetical Pharmacokinetic Data

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (ng/mL) 500800
Tₘₐₓ (h) 0.081.0
AUC₀-∞ (ng·h/mL) 12009600
t₁/₂ (h) 2.52.7
Bioavailability (%) -80

3.2.2. Efficacy in a Model of Cognitive Deficit

The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.

Protocol:

  • Animal Model: Use adult male C57BL/6 mice.

  • Dosing: Administer Isoxazole Compound A (e.g., 1, 3, or 10 mg/kg, PO) or vehicle 30 minutes before the training session.

  • Training Session (Day 1):

    • Acclimatize each mouse to an open-field arena for 10 minutes.

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Test Session (Day 2):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record its exploration behavior for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher DI indicates better memory.

Safety and Toxicology

Preliminary safety assessment should be conducted in parallel with efficacy studies. This includes in vitro cytotoxicity assays (e.g., MTT assay in a neuronal cell line) and in vivo observations for any adverse effects during the efficacy studies.

Conclusion

[(3-Isopropylisoxazol-5-yl)methyl]methylamine represents a promising starting point for the development of novel therapeutics for neurological disorders. The protocols outlined in this document provide a robust framework for its initial characterization, focusing on its potential as an AMPA receptor positive allosteric modulator. The logical progression from in vitro screening to in vivo efficacy and safety assessment will enable a comprehensive evaluation of its therapeutic potential.

References

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. PMC.
  • The examples of the known positive modulators of the AMPA receptor.
  • Positive Allosteric Modulators of the Α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor. Amanote Research.
  • Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator.
  • Positive Allosteric Modulators of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. Journal of Medicinal Chemistry.
  • [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. SynHet.
  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors.
  • [(3-Isopropylisoxazol-5-yl)methyl]methylamine AldrichCPR. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Welcome to the technical support center for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis and overcome common challenges, particularly low reaction yields. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the intricacies of this procedure.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during the synthesis, which typically proceeds via the reductive amination of 3-isopropylisoxazole-5-carbaldehyde with methylamine.

Q1: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted 3-isopropylisoxazole-5-carbaldehyde remaining, even after extended reaction times. What is causing the low conversion?

A1: Low conversion of the starting aldehyde is a frequent issue in reductive aminations and typically points to suboptimal conditions for the initial, crucial step: imine formation. The entire reaction hinges on the equilibrium between the aldehyde/amine and the imine/water, which is then irreversibly reduced.

Core Principles & Causality:

Reductive amination is a two-step process occurring in one pot:

  • Imine/Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is a reversible, pH-sensitive step.

  • Reduction: A reducing agent, ideally selective for the protonated imine (iminium ion), reduces the C=N bond to a C-N single bond.

Several factors can disrupt this sequence:

  • Incorrect pH: Imine formation requires a delicate pH balance. The reaction needs to be acidic enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the solution is too acidic, the amine nucleophile will be fully protonated (R-NH3+) and rendered non-nucleophilic. A typical optimal pH range is between 5 and 7.

  • Presence of Water: As water is a byproduct of imine formation, its accumulation can push the equilibrium back towards the starting materials, stalling the reaction. This is especially true in aprotic solvents.

  • Reagent Quality: The purity of the aldehyde is paramount. Aldehydes can oxidize to carboxylic acids on storage, which can alter the reaction pH and will not participate in the reaction. Methylamine is often supplied as a solution in a solvent (e.g., THF, water, or methanol); its concentration should be verified.

  • Steric Hindrance: While not a major issue for methylamine, sterically bulky amines can slow down the initial nucleophilic attack.

Troubleshooting Workflow:

G start Low Aldehyde Conversion Detected check_pH Is the reaction pH between 5-7? start->check_pH check_water Is a dehydrating agent being used? check_pH->check_water Yes adjust_pH Action: Add acetic acid to buffer the reaction. check_pH->adjust_pH No check_reagents Have starting material purities been confirmed? check_water->check_reagents Yes add_dehydrating Action: Add 3Å or 4Å molecular sieves. check_water->add_dehydrating No purify_reagents Action: Purify aldehyde (e.g., flash chromatography). Verify amine concentration. check_reagents->purify_reagents No re_run Re-run experiment with optimized conditions. check_reagents->re_run Yes adjust_pH->re_run add_dehydrating->re_run purify_reagents->re_run

Caption: Troubleshooting workflow for low aldehyde conversion.

Recommended Actions:

  • Buffer the Reaction: Add a mild acid, such as acetic acid, to maintain the pH in the optimal 5-7 range.

  • Remove Water: Incorporate a dehydrating agent like 3Å or 4Å molecular sieves into the reaction mixture.

  • Verify Reagent Purity: If possible, purify the 3-isopropylisoxazole-5-carbaldehyde by flash chromatography before use. Confirm the concentration of the methylamine solution.

Q2: My aldehyde is consumed, but the yield of the desired product is low. My crude analysis shows multiple side products. What are they and how can I prevent them?

A2: The formation of side products indicates that alternative reaction pathways are competing with the desired reductive amination. The two most common culprits are the direct reduction of the aldehyde and the over-alkylation of the product.

Plausible Side Reactions:

  • Alcohol Formation: The reducing agent directly reduces the starting aldehyde to (3-isopropylisoxazol-5-yl)methanol. This occurs when the reducing agent is too reactive and not selective enough to differentiate between the aldehyde carbonyl and the iminium ion.

  • Tertiary Amine Formation: The desired secondary amine product, [(3-isopropylisoxazol-5-yl)methyl]methylamine, can act as a nucleophile itself. It can react with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced to the tertiary amine, bis[(3-isopropylisoxazol-5-yl)methyl]methylamine.

G SM Aldehyde + Methylamine Imine Iminium Ion SM->Imine Imine Formation (Reversible) Alcohol Side Product (C₃H₇-Isox)CH₂OH SM->Alcohol Aldehyde Reduction (e.g., NaBH₄) Product Desired Secondary Amine [(C₃H₇-Isox)CH₂]NHCH₃ Imine->Product Desired Reduction (e.g., NaBH(OAc)₃) Tertiary_Amine Side Product ([C₃H₇-Isox]CH₂)₂NCH₃ Product:f0->Tertiary_Amine Over-alkylation (+ Aldehyde, + Reductant)

Caption: Competing reaction pathways in reductive amination.

Preventative Measures:

The key to preventing these side reactions is to control the relative rates of imine formation versus reduction.

Table 1: Comparison of Common Reducing Agents

Reducing AgentAbbreviationTypical Solvent(s)Selectivity & Key Characteristics
Sodium BorohydrideNaBH₄Methanol, EthanolHighly reactive. Can reduce aldehydes directly. Best used in a two-step procedure where the imine is pre-formed.
Sodium CyanoborohydrideNaBH₃CNMethanol, AcetonitrileMore selective for the iminium ion than NaBH₄, but highly toxic (releases HCN at low pH).
Sodium Triacetoxyborohydride STAB DCE, THF, Acetonitrile Highly recommended. Mild and selective for iminium ions over aldehydes. Tolerates mild acidic conditions well.[1][2]
Catalytic HydrogenationH₂, Pd/CMethanol, Ethanol"Green" option, but can sometimes lead to isoxazole ring cleavage under harsh conditions (high pressure/temp).[3]

Recommended Actions:

  • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (STAB). Its mild nature ensures that the reduction of the iminium ion is much faster than the reduction of the starting aldehyde.[2]

  • Control Stoichiometry: To prevent over-alkylation, avoid a large excess of the aldehyde. Using a slight excess of methylamine (1.2-1.5 equivalents) can help ensure the aldehyde is consumed by the primary amine first.

Q3: I suspect the isoxazole ring is not stable under my reaction conditions. What evidence should I look for, and how can I mitigate ring cleavage?

A3: This is an excellent and critical consideration. The isoxazole ring, while aromatic, can be susceptible to cleavage under certain reductive or pH conditions.[3][4] Ring-opening would lead to a complex mixture of byproducts and a significant drop in the yield of the target molecule.

Mechanism of Instability:

  • Reductive Cleavage: Strong reducing conditions (e.g., harsh catalytic hydrogenation, certain metal hydrides) can cleave the weak N-O bond in the isoxazole ring. This can lead to the formation of enaminones or other acyclic compounds.[3]

  • Base-Catalyzed Opening: Isoxazole rings can be unstable to strong bases, particularly at elevated temperatures. While most reductive aminations are run under neutral to mildly acidic conditions, a basic workup could potentially cause degradation. Studies on the related compound leflunomide show that its isoxazole ring opens under basic pH.[4]

How to Diagnose Ring Cleavage:

  • Mass Spectrometry (MS): This is your best tool. Look for masses in your crude LC-MS or GC-MS that correspond to fragments of your target molecule. For [(3-Isopropylisoxazol-5-yl)methyl]methylamine (MW: 154.21), ring cleavage could produce various acyclic fragments that would be difficult to form otherwise.

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR of your crude product, the disappearance of the characteristic isoxazole C4-proton singlet (typically around 6.0-6.5 ppm) without the appearance of the corresponding signal in your purified product is a red flag.

Strategies for Preservation of the Isoxazole Ring:

  • Use Mild Reducing Agents: Prioritize STAB or carefully controlled NaBH₃CN over more aggressive reagents.

  • Maintain Neutral or Mildly Acidic pH: Avoid strongly acidic or basic conditions throughout the reaction and workup. Buffer your reaction with acetic acid.

  • Keep Temperatures Moderate: Avoid heating the reaction unless absolutely necessary. Most reductive aminations with STAB proceed efficiently at room temperature.

  • Neutral Workup: During workup, quench the reaction carefully with a neutral or slightly basic solution like saturated sodium bicarbonate, but avoid prolonged exposure to strong bases like NaOH.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis? A: The most direct and common route starts with 3-isopropylisoxazole-5-carbaldehyde . The quality of this aldehyde is critical for achieving a high yield. If you are synthesizing it yourself, ensure it is fully characterized (NMR, MS) and purified before use.

Q: Can I use aqueous methylamine? A: Yes, but with caution. Using an aqueous solution of methylamine introduces water, which can inhibit imine formation. If you use aqueous methylamine, the use of a dehydrating agent like molecular sieves becomes essential. A solution of methylamine in an organic solvent like THF or methanol is generally preferred.

Q: My product is difficult to purify by column chromatography. Are there alternative methods? A: Amines can be challenging to purify on silica gel due to their basicity, which causes tailing and poor separation.

  • Tip 1: Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM). This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Tip 2: Acid-Base Extraction: As an alternative to chromatography, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate your amine product and pull it into the aqueous layer. Wash the organic layer again to ensure full extraction. Then, make the aqueous layer basic (e.g., with 2M NaOH) and extract your purified amine product back into an organic solvent.

  • Tip 3: Distillation: If the product is thermally stable and sufficiently volatile, bulb-to-bulb distillation (Kugelrohr) under vacuum can be an effective purification method for the free base.

Optimized Experimental Protocols

Protocol 1: Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB) for its high selectivity and mild reaction conditions.

Materials:

  • 3-isopropylisoxazole-5-carbaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-isopropylisoxazole-5-carbaldehyde (1.0 eq) and dissolve in anhydrous DCM (or DCE) to a concentration of ~0.1 M.

  • Add the methylamine solution (1.5 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Effervescence may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using either flash column chromatography (silica gel, eluting with a gradient of 0-10% Methanol in DCM containing 1% triethylamine) or an acid-base extraction as described in the FAQs.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purity Enhancement of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Introduction: Welcome to the dedicated technical support guide for [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This document is designed for researchers and drug development professionals encountering purity challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This document is designed for researchers and drug development professionals encountering purity challenges during the synthesis and work-up of this valuable isoxazole intermediate. As this compound is often synthesized via routes like the reductive amination of 3-isopropylisoxazole-5-carbaldehyde, this guide focuses on troubleshooting common impurities derived from this pathway. We will explore the causality behind these impurities and provide validated, step-by-step protocols to enhance the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the purification of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Question 1: My final product is an oil and appears contaminated with unreacted 3-isopropylisoxazole-5-carbaldehyde. How can I remove this impurity?

Answer: This is a frequent issue, especially when the reductive amination reaction has not gone to completion. The starting aldehyde is non-basic and has a different polarity profile from your target amine, which we can exploit for separation.

Root Cause Analysis: The aldehyde impurity arises from incomplete conversion during the imine formation or reduction step. Its presence can interfere with downstream reactions and complicates accurate quantification.

Recommended Solution: Acid-Base Extraction The most effective method is a liquid-liquid extraction that leverages the basicity of your target secondary amine. The amine can be protonated to form a water-soluble salt, while the neutral aldehyde remains in the organic phase.

Workflow: Acid-Base Extraction Protocol

AcidBaseExtraction crude Crude Product (Amine + Aldehyde) in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel crude->sep_funnel1 shake Shake & Vent sep_funnel1->shake acid_wash Add 1M HCl (aq) acid_wash->sep_funnel1 layers1 Two Layers Form shake->layers1 organic_layer1 Organic Layer (Solvent + Aldehyde Impurity) layers1->organic_layer1 Top aqueous_layer1 Aqueous Layer (Amine Hydrochloride Salt in Water) layers1->aqueous_layer1 Bottom collect_aq Collect Aqueous Layer aqueous_layer1->collect_aq sep_funnel2 Separatory Funnel collect_aq->sep_funnel2 layers2 Two Layers Form sep_funnel2->layers2 base_add Add 2M NaOH (aq) until pH > 10 base_add->sep_funnel2 re_extract Re-extract with Organic Solvent (EtOAc) re_extract->sep_funnel2 aqueous_layer2 Aqueous Layer (Waste - NaCl in Water) layers2->aqueous_layer2 Bottom organic_layer2 Organic Layer (Pure Amine in Solvent) layers2->organic_layer2 Top final_workup Dry (Na2SO4), Filter, Evaporate organic_layer2->final_workup pure_product Pure Amine Product final_workup->pure_product

Caption: Workflow for purifying a basic amine from a neutral aldehyde impurity.

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, shake vigorously for 30-60 seconds, and periodically vent to release pressure. Allow the layers to separate. The protonated amine hydrochloride salt will move to the aqueous (bottom) layer, while the neutral aldehyde remains in the organic (top) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the aldehyde.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add 2M sodium hydroxide (NaOH) solution while swirling until the solution is basic (pH > 10, check with pH paper). This deprotonates the amine salt, regenerating the free, water-insoluble amine.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., EtOAc) to the funnel and shake again to extract the free amine back into the organic phase.

  • Final Work-up: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified amine.

Question 2: My TLC and LC-MS data show streaking and poor peak shape. How can I improve my chromatographic purification?

Answer: This is a classic sign of strong interaction between your basic amine and the acidic silica gel stationary phase. The free silanol groups (Si-OH) on the silica surface can protonate the amine, causing it to bind tightly and elute slowly and broadly (streaking).

Root Cause Analysis: The Lewis acid-base interaction between the amine (base) and silica gel (acidic) leads to non-ideal chromatographic behavior. This makes it difficult to achieve sharp peaks and good separation from closely eluting impurities.

Recommended Solution: Mobile Phase Modification or Alternative Stationary Phases To mitigate this interaction, you have two primary strategies: neutralize the silica's acidity or use a more inert stationary phase.

Strategy A: Mobile Phase Modification (Silica Gel)

  • Add a Competing Base: Incorporate a small amount of a volatile tertiary amine, like triethylamine (TEA), into your mobile phase (typically 0.1-1% v/v). TEA is a stronger base that will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound. This allows your amine to travel through the column with significantly less interaction, resulting in sharper peaks.

  • Use an Alcohol Modifier: In non-polar solvent systems (e.g., Hexane/EtOAc), adding a more polar solvent like methanol or isopropanol can also help by competing for binding sites on the silica.

Strategy B: Alternative Stationary Phases

  • Amine-Functionalized Silica: These columns have the silica surface chemically modified with aminopropyl groups. This creates a slightly basic stationary phase that repels basic compounds, preventing the strong acid-base interaction and eliminating the need for mobile phase additives.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use basic or neutral alumina to prevent compound degradation that can sometimes occur on the highly acidic sites of standard silica.

Data Summary: Comparing Chromatographic Conditions

Stationary PhaseMobile Phase SystemExpected ObservationRecommendation Level
Standard Silica GelHexane/Ethyl AcetateSevere streaking, poor recoveryNot Recommended
Standard Silica GelDCM/MethanolModerate streakingSub-optimal
Standard Silica GelHexane/EtOAc + 1% TEASharp peaks, good resolutionHighly Recommended
Amine-Functionalized SilicaHexane/Ethyl AcetateExcellent peak shape, no additive neededHighly Recommended
Neutral AluminaHexane/Ethyl AcetateGood peak shape, viable alternativeRecommended
Question 3: I've removed the common impurities, but my product won't crystallize. How can I obtain a solid, easy-to-handle material?

Answer: Many secondary amines, including potentially [(3-Isopropylisoxazol-5-yl)methyl]methylamine, exist as low-melting solids or oils at room temperature. If a crystalline solid is required for ease of handling, accurate weighing, or stability, converting the free base to a stable salt is the standard and most effective approach.

Root Cause Analysis: The free amine may have a low melting point or exist as a stable oil due to its molecular structure and intermolecular forces. Impurities can also inhibit crystallization.

Recommended Solution: Salt Formation Formation of an acid addition salt introduces ionic character, significantly increasing the melting point and crystallinity of the compound. The hydrochloride (HCl) salt is the most common choice due to its stability and ease of formation.

Protocol: Hydrochloride Salt Formation

  • Dissolve the Free Base: Dissolve your purified amine oil in a minimum amount of a suitable organic solvent. Anhydrous diethyl ether (Et₂O) or a mixture of isopropanol and ether are good starting points.

  • Prepare HCl Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Safety Note: Anhydrous HCl solutions are highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Precipitation: While stirring the amine solution, add the HCl solution dropwise. The hydrochloride salt should begin to precipitate immediately as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities or excess acid.

  • Drying: Dry the crystalline salt under high vacuum to remove all traces of solvent. The resulting solid should be a stable, crystalline, and free-flowing powder.

SaltFormation start Purified Amine Oil dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->dissolve add_hcl Add HCl Solution (e.g., 2M in Ether) Dropwise with Stirring dissolve->add_hcl precipitate Precipitation Occurs add_hcl->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash Solid with Cold Anhydrous Ether filtration->wash dry Dry Under High Vacuum wash->dry end Crystalline HCl Salt dry->end

Caption: Process for converting an amine oil into a crystalline hydrochloride salt.

References

  • Acid-Base Extraction Principles. Chemistry LibreTexts. Available at: [Link]

  • Purification of Secondary Alkyl Amines. Google Patents (US3864402A).
  • Amine Workup and Purification Discussion. Reddit r/Chempros. Available at: [Link]

  • Purification of Amines via Acid Extraction (Video). YouTube. Available at: [Link]

  • Chromatography of Organic Amines. Biotage. Available at: [Link]

  • Amine Salt Formation and Crystallization. Journal of the American Chemical Society. Available at: [Link]

  • Amine Salt Formation Reaction (Video). YouTube. Available at: [Link]

  • Properties of Amine Salts. Spectroscopy Online. Available at: [Link]

Troubleshooting

Stability issues with [(3-Isopropylisoxazol-5-yl)methyl]methylamine in solution

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with [(3-Isopropylisoxazol-5-yl)methyl]methylamine. The stability of a compound in solution is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with [(3-Isopropylisoxazol-5-yl)methyl]methylamine. The stability of a compound in solution is critical for obtaining reliable and reproducible experimental results. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential stability issues with [(3-Isopropylisoxazol-5-yl)methyl]methylamine in various experimental settings. The guidance provided herein is based on established principles of pharmaceutical forced degradation studies and the known chemistry of isoxazole derivatives.[1][2][3][4][5]

Troubleshooting Guide: Investigating Solution Stability

This section is designed to help you systematically investigate and resolve stability issues you may be encountering with [(3-Isopropylisoxazol-5-yl)methyl]methylamine in solution.

Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Solution

Question: I've prepared a stock solution of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in an aqueous buffer, but I'm observing a rapid decrease in its concentration over a short period. What could be the cause, and how can I investigate it?

Answer: Rapid degradation in aqueous solutions can be attributed to several factors, primarily pH, temperature, and light. The isoxazole ring, a core feature of your compound, can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases.[3] Additionally, the methylamine side chain can be a site for oxidative degradation.

To identify the root cause, a systematic forced degradation study is recommended.[2][6] This involves exposing the compound to a range of stress conditions to determine its degradation profile.

Below is a recommended workflow to pinpoint the cause of degradation.

G cluster_0 Initial Observation cluster_1 Forced Degradation Study Setup cluster_2 Analysis and Interpretation cluster_3 Resolution A Unexpected loss of compound in aqueous solution B Prepare fresh stock solution in a stable organic solvent (e.g., DMSO) A->B C Dilute stock into various aqueous buffers (pH 3, 5, 7, 9, 11) B->C D Divide each pH sample into three aliquots: 1. Room Temp (RT) 2. Elevated Temp (e.g., 40-60°C) 3. Photostability (RT with light exposure) C->D E Analyze samples at T=0 and subsequent time points (e.g., 2, 4, 8, 24h) using a stability-indicating method (e.g., HPLC-UV) D->E F Compare degradation profiles. Is degradation faster at a specific pH, temperature, or with light exposure? E->F G Identify potential degradation products by examining new peaks in the chromatogram. F->G H Adjust buffer pH to the most stable range G->H I Store solutions at a lower temperature (e.g., 4°C or -20°C) G->I J Protect solutions from light using amber vials or by covering with foil G->J

Caption: Workflow for troubleshooting aqueous instability.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in anhydrous DMSO. This will serve as your stable reference.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl.

    • Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH.

    • Neutral Hydrolysis: Dilute the stock solution in purified water.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Store aliquots of the neutral solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the neutral solution to a light source as specified in ICH Q1B guidelines.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any new peaks corresponding to degradation products.

Stress ConditionReagent/SettingTemperatureRecommended Time PointsPotential Outcome
Acid Hydrolysis0.1 N HClRoom Temp / 60°C0, 2, 4, 8, 24hDegradation of the isoxazole ring or amine side chain.
Base Hydrolysis0.1 N NaOHRoom Temp / 60°C0, 2, 4, 8, 24hPotential for isoxazole ring opening.[3]
Oxidation3% H₂O₂Room Temp0, 2, 4, 8, 24hOxidation of the methylamine group.
ThermalPurified Water40°C, 60°C, 80°C0, 8, 24, 48, 72hProvides data on the intrinsic thermal stability.
PhotostabilityLight CabinetRoom TempPer ICH Q1BIdentifies light sensitivity, which can cause ring rearrangement.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of [(3-Isopropylisoxazol-5-yl)methyl]methylamine?

A1: For long-term stability, it is recommended to store stock solutions in a non-protic organic solvent such as anhydrous DMSO or ethanol at -20°C or -80°C. These conditions minimize hydrolysis and other potential degradation pathways. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

Q2: Which buffer systems are generally compatible with isoxazole-containing compounds?

A2: Based on the general sensitivity of the isoxazole ring to strong acids and bases, it is advisable to use buffers in the neutral to slightly acidic pH range (pH 5-7.4).[3] Common buffers such as phosphate-buffered saline (PBS), HEPES, or MES can be suitable starting points. However, the optimal buffer should be determined empirically through stability studies as described in the troubleshooting guide.

Q3: Are there any known incompatibilities with common laboratory plastics or glassware?

A3: There are no specific known incompatibilities of [(3-Isopropylisoxazol-5-yl)methyl]methylamine with standard laboratory plastics (polypropylene, polyethylene) or borosilicate glass. As a general good practice, use high-quality, clean glassware or plasticware to avoid contamination that could potentially catalyze degradation.

Q4: My analytical results are inconsistent. Could this be related to solution instability?

A4: Yes, inconsistent analytical results are a classic sign of an unstable compound in solution. If the compound degrades over the course of an experiment or while waiting in an autosampler, you will observe variability in your measurements. It is crucial to assess the stability of your compound in the specific analytical mobile phase or experimental buffer you are using. If instability is suspected, prepare fresh dilutions from a stable stock immediately before analysis.

Q5: What are the likely degradation products of [(3-Isopropylisoxazol-5-yl)methyl]methylamine?

A5: While specific degradation products can only be confirmed through structural elucidation (e.g., by LC-MS or NMR), we can hypothesize potential pathways based on the molecule's structure.

G cluster_0 Potential Degradation Pathways A [(3-Isopropylisoxazol-5-yl)methyl]methylamine B Isoxazole Ring Opening (Acid/Base Catalyzed) A->B Strong Acid/Base C Oxidation of Methylamine (e.g., to N-oxide or demethylation) A->C Oxidizing Agents D Photochemical Rearrangement (UV Light Induced) A->D UV Light

Sources

Optimization

Troubleshooting regioselectivity in isoxazole synthesis

A Guide to Troubleshooting Regioselectivity Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Regioselectivity

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address one of the most common challenges in this field: controlling regioselectivity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired isomeric outcomes.

Introduction to Regioselectivity in Isoxazole Synthesis

The isoxazole ring is a valuable scaffold in medicinal chemistry, appearing in a number of approved drugs.[1] Its synthesis, most commonly through the [3+2] cycloaddition of a nitrile oxide and an alkyne (a Huisgen 1,3-dipolar cycloaddition), or the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often presents a significant hurdle: the formation of a mixture of regioisomers.[1][2] The regiochemical outcome of these reactions is dictated by a subtle interplay of steric and electronic factors, which can be influenced by reaction conditions.[2][3] Understanding and controlling these factors is paramount for the efficient and selective synthesis of the desired isoxazole isomer.

This guide will walk you through the common issues encountered with regioselectivity and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may be encountering in your experiments.

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?

A1: The formation of the 3,5-disubstituted isoxazole is generally favored in the Huisgen 1,3-dipolar cycloaddition with terminal alkynes due to both electronic and steric reasons.[4] However, achieving high selectivity can be challenging. Here are several strategies to enhance the formation of the 3,5-isomer:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[4][5] Ruthenium catalysts have also been shown to be effective.[4]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with less polar solvents may favor the desired 3,5-isomer.[4]

  • Slow Generation of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which can complicate the reaction profile.[2] Generating the nitrile oxide in situ at a slow rate can maintain a low concentration, which can improve selectivity and minimize side reactions.[4] This can be achieved by the slow addition of an oxidant (like N-chlorosuccinimide) to an aldoxime precursor.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer over the other.[4]

Q2: I am struggling to synthesize a 3,4-disubstituted isoxazole. The reaction predominantly yields the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than preparing their 3,5-disubstituted counterparts.[4][6] The following strategies can be employed to promote the formation of the 3,4-isomer:

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines. This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[4]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[4]

Q3: My Claisen isoxazole synthesis using an unsymmetrical 1,3-dicarbonyl compound is giving a mixture of regioisomers. How can I control the outcome?

A3: The Claisen condensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine is a classic method for isoxazole synthesis, but it is notorious for producing regioisomeric mixtures.[1] The regioselectivity is governed by the relative reactivity of the two carbonyl groups. Here’s how you can influence the selectivity:

  • pH Adjustment: The pH of the reaction medium can significantly impact the regioselectivity. Acidic conditions often favor one isomer over the other.[2][5]

  • Solvent Effects: The choice of solvent (e.g., ethanol vs. acetonitrile) can alter the reaction pathway and, consequently, the isomeric ratio.[1][2]

  • Use of β-Enamino Diketone Derivatives: Converting the 1,3-dicarbonyl to a β-enamino diketone can provide much better control over the regioselectivity of the subsequent cyclocondensation with hydroxylamine.[1][2]

Q4: I am observing low or no yield in my isoxazole synthesis. What are the likely causes and how can I troubleshoot this?

A4: Low or no yield can be attributed to several factors, from the integrity of your starting materials to the stability of key intermediates. A systematic approach is key to identifying the root cause.[2]

  • Starting Material Integrity:

    • 1,3-Dicarbonyls: These compounds can exist as a mixture of keto-enol tautomers, which can affect their reactivity. Ensure the purity of your dicarbonyl compound.

    • Nitrile Oxide Precursors: For 1,3-dipolar cycloadditions, ensure the stability and purity of your alkyne and nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride).

  • Intermediate Stability:

    • Nitrile Oxide Dimerization: As mentioned earlier, nitrile oxides can dimerize to form furoxans, especially at high concentrations. To minimize this, generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor can also be beneficial.[2]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating (reflux or microwave irradiation), while others may benefit from lower temperatures to improve stability and selectivity.[2]

    • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: My isoxazole product seems to be degrading during workup or purification. What conditions should I avoid?

A5: The isoxazole ring can be sensitive to certain chemical conditions, leading to ring-opening or decomposition.

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.

  • Reductive Conditions: The N-O bond is relatively weak and can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[2]

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[2]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[2]

Visualizing the Problem: A Troubleshooting Workflow

When faced with poor regioselectivity, a structured approach to problem-solving is essential. The following flowchart illustrates a decision-making process for troubleshooting these issues.

troubleshooting_workflow start Poor Regioselectivity Observed synthesis_method Identify Synthesis Method start->synthesis_method cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition Cycloaddition claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen Claisen cyclo_opts Modify Reaction Conditions: - Add Cu(I) or Ru catalyst - Change solvent polarity - Lower reaction temperature - Slow in situ generation of nitrile oxide cycloaddition->cyclo_opts claisen_opts Modify Reaction Conditions: - Adjust pH (acidic) - Change solvent - Use β-enamino diketone derivatives claisen->claisen_opts outcome Improved Regioselectivity cyclo_opts->outcome claisen_opts->outcome

Caption: A decision-making flowchart for addressing regioselectivity issues.

Understanding the Mechanism: Frontier Molecular Orbital Theory

The regioselectivity in 1,3-dipolar cycloadditions can often be rationalized by Frontier Molecular Orbital (FMO) theory. This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The reaction proceeds through a transition state where the orbital lobes of the same phase overlap constructively. The regioselectivity is determined by the combination of orbitals that leads to the smallest HOMO-LUMO energy gap and the largest overlap.

fmo_theory cluster_reactants Reactants cluster_interactions FMO Interactions cluster_products Regioisomeric Products nitrile_oxide Nitrile Oxide (1,3-Dipole) HOMO LUMO interaction1 Interaction A HOMO(Dipole) - LUMO(Dipolarophile) nitrile_oxide:homo->interaction1 interaction2 Interaction B LUMO(Dipole) - HOMO(Dipolarophile) nitrile_oxide:lumo->interaction2 alkyne Alkyne (Dipolarophile) HOMO LUMO alkyne:lumo->interaction1 alkyne:homo->interaction2 product1 3,5-disubstituted Isoxazole interaction1->product1 Favored Pathway product2 3,4-disubstituted Isoxazole interaction2->product2 Disfavored Pathway

Caption: FMO interactions determining regioselectivity in isoxazole synthesis.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides, employing a copper(I) catalyst to ensure high regioselectivity.[5]

Materials:

  • Aldoxime (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aldoxime (1.0 eq.), terminal alkyne (1.2 eq.), and CuI (5 mol%).

  • Add the solvent (DCM) and begin stirring under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.5 eq.) to the mixture.

  • In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.1 eq.) in the solvent.

  • Add the NCS solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the nitrile oxide intermediate.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol outlines the synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones and hydroxylamine hydrochloride, using a Lewis acid to control the regioselectivity.[1]

Materials:

  • β-enamino diketone (1.0 eq.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq.)

  • Pyridine (1.4 eq.)

  • Solvent (e.g., Acetonitrile, MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.).

  • Add acetonitrile (MeCN) as the solvent and begin stirring.

  • Add pyridine (1.4 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq.) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.

Data Summary Table

The following table summarizes the effect of different conditions on the regioselectivity of isoxazole synthesis, based on representative literature data.

Synthesis MethodReactantsKey ConditionsMajor IsomerIsomeric Ratio (approx.)
1,3-Dipolar CycloadditionBenzonitrile oxide + PhenylacetyleneThermal, Toluene, 80 °C3,5-diphenylisoxazole85:15
1,3-Dipolar CycloadditionBenzonitrile oxide + PhenylacetyleneCuI (5 mol%), Et₃N, DCM, RT3,5-diphenylisoxazole>98:2
Claisen CondensationBenzoylacetone + NH₂OH·HClEtOH, refluxMixture60:40
β-Enamino Diketone Condensation(Z)-3-amino-1,3-diphenylprop-2-en-1-one + NH₂OH·HClBF₃·OEt₂, MeCN, RT3,4-diphenylisoxazole90:10

Conclusion

Controlling regioselectivity in isoxazole synthesis is a critical aspect of synthetic design that directly impacts the efficiency and viability of a synthetic route. By understanding the underlying principles of the reaction mechanism and systematically exploring the effects of catalysts, solvents, and other reaction parameters, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common regioselectivity challenges, empowering scientists to achieve their desired synthetic outcomes with greater precision and success.

References

  • Valdés-García, G., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7(59), 37153-37163. [Link]

  • Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9247-9259. [Link]

  • Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Shaaban, M. R., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Wang, Y., et al. (2005). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. Acta Chimica Sinica, 63(7), 567-571. [Link]

  • da Silva, A. B. F., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29(1), 14-23. [Link]

  • da Silva, G. V. J., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(10), 2469. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Al-Hadedi, A. A. M., et al. (2013). Nitrile Oxide versus Nitrone – Switching Regioselectivity of Intramolecular 1,3‐Dipolar Cycloadditions towards the Preparation of Aminopiperidinecarboxylates. European Journal of Organic Chemistry, 2013(32), 7293-7303. [Link]

  • Jones, C. P., et al. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 10(46), 9204-9213. [Link]

  • Kumar, R. S., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(10), 541-547. [Link]

  • Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. Chemical Communications, 56(64), 9145-9148. [Link]

  • Miller, A. W., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2023(2), M1628. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Methylamine Derivatives

Welcome to the technical support center for the synthesis and optimization of methylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in N-methylation reactions. Here, we move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of methylamine derivatives, organized by problem type. Each subsection provides potential causes and actionable solutions grounded in mechanistic understanding.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most frequent challenges. The cause often lies in one of the key steps of the chosen synthetic route.

In Reductive Amination Reactions

Reductive amination is a robust method but relies on the successful formation of an imine or iminium ion intermediate, followed by its reduction.

  • Probable Cause 1: Inefficient Imine/Iminium Ion Formation. The equilibrium between the starting amine/carbonyl and the imine intermediate is highly pH-dependent.

    • Scientific Rationale: Mildly acidic conditions (pH 4-5) are often optimal.[1] At this pH, the carbonyl oxygen is protonated, activating it for nucleophilic attack by the amine. If the solution is too acidic, the amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1] If the solution is too basic, the carbonyl is not sufficiently activated.

    • Solution:

      • Monitor imine formation by TLC or LCMS before adding the reducing agent.

      • If imine formation is slow, add a catalytic amount of a mild acid like acetic acid. This is particularly useful for reactions involving ketones.[2]

      • For stubborn substrates, consider using a dehydrating agent (e.g., molecular sieves) or a Lewis acid like Ti(Oi-Pr)₄ to drive the equilibrium toward the imine.[1]

  • Probable Cause 2: Inactive or Inappropriate Reducing Agent. The choice and condition of the hydride source are critical.

    • Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice due to its mildness and selectivity; it will reduce the iminium ion much faster than the starting aldehyde or ketone.[3][4] More powerful reagents like sodium borohydride (NaBH₄) can cause a side reaction by reducing the starting carbonyl compound, consuming both starting material and reagent.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective and works well at acidic pH but generates toxic cyanide byproducts.[3][5]

    • Solution:

      • Use NaBH(OAc)₃ for most applications, as it offers a superior safety profile and selectivity.[3]

      • Ensure the reducing agent is fresh and has been stored under anhydrous conditions. The potency of hydride reagents can degrade over time.[3]

      • If using NaBH₄, allow sufficient time for imine formation to complete before adding the reducing agent to minimize competitive reduction of the carbonyl.[1]

In Eschweiler-Clarke Reactions

This classic reaction uses formaldehyde and formic acid to achieve methylation.[6]

  • Probable Cause: Suboptimal Temperature or Reagent Stoichiometry.

    • Scientific Rationale: The reaction proceeds through an iminium intermediate, which is then reduced by formic acid, releasing CO₂ gas.[6][7] This process requires heat to drive the reaction and ensure the irreversible loss of CO₂. An excess of both formaldehyde and formic acid is necessary to ensure the reaction goes to completion.[6]

    • Solution:

      • Ensure the reaction is heated sufficiently, typically near boiling or at 100 °C, until CO₂ evolution ceases.[6][8]

      • Use a stoichiometric excess of both formaldehyde and formic acid relative to the amine.[7]

In Buchwald-Hartwig Amination

This powerful palladium-catalyzed C-N cross-coupling reaction is sensitive to multiple variables.

  • Probable Cause 1: Inactive Catalyst or Inappropriate Ligand.

    • Scientific Rationale: The active catalyst is a Pd(0) species. Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable than older sources like Pd(OAc)₂ because they generate the active catalyst more cleanly.[9] The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.[9][10]

    • Solution:

      • Switch to a modern, air-stable precatalyst to ensure reliable generation of the active Pd(0) species.[9]

      • Select the ligand based on the substrates. For primary amines, ligands like BrettPhos are effective, while RuPhos is a good choice for secondary amines.[9] Consulting a ligand selection guide is highly recommended.

  • Probable Cause 2: Incorrect Base or Solvent.

    • Scientific Rationale: The base deprotonates the amine in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[9] The solvent must be anhydrous, degassed, and capable of dissolving the substrates and base.[11]

    • Solution:

      • For general applications, use a strong base like NaOtBu. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, which may require higher reaction temperatures.[9]

      • Use anhydrous, degassed solvents like toluene or dioxane. Ensure all glassware is oven-dried.

Issue 2: Over-alkylation and Formation of Quaternary Salts

This is a classic problem, especially when using highly reactive methylating agents.

  • Probable Cause: Use of Methyl Halides in Nucleophilic Substitution.

    • Scientific Rationale: The primary amine product (methylamine) is often more nucleophilic than the starting ammonia or amine, leading to a second substitution to form a secondary amine (dimethylamine), which can react again.[12][13] This cascade of reactions leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, making it a poor synthetic strategy for selective methylation.[13]

    • Solution:

      • Avoid this method if selectivity is required.

      • If it must be used, a large excess of the starting amine can favor the formation of the mono-alkylated product.[12]

      • Better Alternative: Use a reductive amination or Eschweiler-Clarke reaction, as these methods are inherently self-limiting. The Eschweiler-Clarke reaction, for instance, cannot form a quaternary salt because the tertiary amine product cannot form another iminium ion with formaldehyde.[6]

  • Probable Cause (Reductive Amination): Incorrect Stoichiometry.

    • Scientific Rationale: While reductive amination is more controlled, using a large excess of formaldehyde and the reducing agent can still lead to dimethylation of a primary amine.

    • Solution:

      • To favor mono-methylation of a primary amine, use a slight excess (1.1-1.2 equivalents) of formaldehyde.

      • Consider protecting the primary amine after the first methylation to prevent a second reaction. A novel protocol using N-Boc-N-methylamine has been developed for the synthesis of secondary N-methylamines.[14]

Issue 3: Formation of Side Products

Unexpected products can complicate purification and lower the yield.

  • Probable Cause 1 (Reductive Amination): Reduction of Carbonyl Starting Material.

    • Scientific Rationale: As mentioned, a non-selective reducing agent like NaBH₄ can reduce the aldehyde/ketone starting material to the corresponding alcohol.

    • Solution: Use a selective reducing agent like NaBH(OAc)₃, which is sterically hindered and electronically deactivated, making it much slower to react with carbonyls than with the protonated imine intermediate.[3][4]

  • Probable Cause 2 (Buchwald-Hartwig): Hydrodehalogenation.

    • Scientific Rationale: The aryl halide is reduced to the corresponding arene, removing the halogen. This side reaction can compete with the desired C-N bond formation.

    • Solution: Optimizing catalyst loading, ligand choice, and reaction temperature can often minimize this pathway.[9]

Issue 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Probable Cause 1: Contamination with Di- or Tri-methylated Byproducts.

    • Scientific Rationale: The polarity of mono-, di-, and tri-methylated amines can be very similar, making chromatographic separation difficult.

    • Solution: If the product is a solid, recrystallization can be effective. For methylamine hydrochloride, recrystallization from absolute ethanol or n-butanol has been shown to be effective for removing impurities like dimethylamine hydrochloride.[15][16]

  • Probable Cause 2: Residual Palladium Catalyst.

    • Scientific Rationale: Palladium residues from Buchwald-Hartwig reactions are a common issue, particularly in pharmaceutical development.

    • Solution: Employ palladium scavengers (e.g., silica-functionalized thiols) or perform an aqueous wash with a complexing agent like thiourea to remove residual metal.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is the best method to synthesize my target N-methylamine derivative?

The optimal method depends on your starting materials and the desired product. Use the following decision-making logic:

N-Methylation Strategy cluster_0 Decision Path cluster_1 Recommended Method start What is your starting material? sm_amine Primary or Secondary Amine start->sm_amine Amine sm_aryl_halide Aryl Halide + Methylamine start->sm_aryl_halide Aryl Halide sm_carbonyl Aldehyde or Ketone + Amine start->sm_carbonyl Carbonyl method_ec Eschweiler-Clarke (Formic Acid + HCHO) - Good for exhaustive methylation sm_amine->method_ec note1 Consider protecting groups if other functional groups are present. sm_amine->note1 method_bh Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) - Ideal for Aryl Amines sm_aryl_halide->method_bh method_ra Reductive Amination (Carbonyl + Methylamine + Reductant) - Versatile, controlled methylation sm_carbonyl->method_ra

Figure 1: Decision flowchart for selecting an N-methylation strategy.

Q2: How do I choose the right reducing agent for reductive amination?

The choice depends on factors like substrate compatibility, pH, and safety.

Reducing AgentProsConsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and highly selective for imines over carbonyls[4]- Good safety profile[3]- Water sensitive[3]- More expensiveDCE, DCM, THF[3]
Sodium Cyanoborohydride (NaBH₃CN) - Effective at acidic pH[1]- Selectively reduces imines- Highly toxic (releases HCN gas in acid)[3]- Environmental concernsMethanol, Ethanol
Sodium Borohydride (NaBH₄) - Inexpensive and readily available- Powerful reducing agent- Can reduce starting aldehyde/ketone[1]- Less selectiveMethanol, Ethanol
H₂ with Pd/C Catalyst - "Green" reagent (byproduct is water)- Cost-effective for large scale- Requires specialized hydrogenation equipment- May reduce other functional groups (e.g., alkenes, nitro groups)Ethanol, Methanol, Ethyl Acetate

Q3: When should I use a protecting group for my amine?

Protecting groups are essential when your molecule contains other functional groups that might react under the conditions required for N-methylation.[17]

  • Use a protecting group if:

    • You are performing a reaction that is incompatible with a free amine (e.g., Grignard reaction, acylation of another site).

    • You need to selectively modify another part of the molecule without affecting the amine.

  • Common Amine Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Very common, stable to many conditions, and easily removed with strong acid (e.g., TFA).[18]

    • Cbz (carboxybenzyl): Stable to acidic/basic conditions, removed by catalytic hydrogenation (H₂, Pd/C).[17][18]

    • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, removed with an amine base like piperidine.[19][20]

Protecting_Group_Workflow start Starting Material (with -NH₂ and other functional groups) protect 1. Protect Amine (e.g., with Boc₂O) start->protect react 2. Perform Desired Reaction on other functional groups protect->react deprotect 3. Deprotect Amine (e.g., with TFA) react->deprotect finish Final Product deprotect->finish

Figure 2: General workflow illustrating the use of an amine protecting group.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol describes the N-methylation of a primary amine with formaldehyde.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).

  • Solvent Addition: Dissolve the amine in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.1 eq) to the stirred solution.

  • Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LCMS until the starting amine is consumed.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Classic Eschweiler-Clarke Methylation

This protocol is for the exhaustive methylation of a primary amine to its dimethylated derivative.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the primary amine (1.0 eq).

  • Reagent Addition: Add formic acid (85-90%, 3.0 eq) followed by aqueous formaldehyde (37% solution, 3.0 eq).

  • Reaction: Heat the mixture to 100 °C or gentle reflux. Effervescence (CO₂) should be observed. Continue heating until gas evolution ceases (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully add a strong base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12) to neutralize the excess formic acid and deprotonate the amine product.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary amine product.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][17]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science. [Link][19]

  • Kim, S., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link][14]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][1]

  • ChemistryViews. (2018). New Protecting Group for Amines. [Link][21]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link][18]

  • SlideShare. (n.d.). Protection for the AMINE. [Link][20]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link][22]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link][5]

  • Dr. G's Chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link][23]

  • The Hive. (2003). Methylamine clean-up. [Link][15]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link][24]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process. [25]

  • Scribd. (n.d.). Methylamine Synthesis Methods Explained. [Link][16]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge. [26]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][2]

  • Reddit. (2023). Methylation of NH2 Troubleshooting?. [Link][27]

  • Reddit. (2022). Is reacting an amine with formaldehyde followed by catalytic hydrogenation a valid way to add methyl groups to an amine?. [Link][28]

  • ResearchGate. (2022). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link][29]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link][30]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link][31]

  • ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link][32]

  • Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link][12]

  • Scribd. (n.d.). Methylamine Synthesis via Solid Acid Catalysts. [Link][33]

  • ACS Publications. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link][14]

  • WuXi AppTec. (2021). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link][11]

  • Chemguide. (n.d.). amines as nucleophiles. [Link][13]

  • Matter. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link][10]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link][6]

  • Sciencemadness.org. (2011). Eschweiler-Clarke Procedure. [Link][8]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link][7]

Sources

Optimization

Common pitfalls in the characterization of isoxazole compounds

Welcome to the technical support center for isoxazole compound characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole compound characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of isoxazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the characterization and handling of isoxazole compounds.

Q1: What are the primary synthetic routes for isoxazoles, and what are their common pitfalls?

A1: The two most prevalent methods for synthesizing isoxazole rings are the reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] A significant pitfall in both methods is the potential for the formation of a mixture of regioisomers, especially with unsymmetrical starting materials.[1][2] In 1,3-dipolar cycloadditions, the dimerization of the nitrile oxide to form furoxans is a common side reaction that can lower the yield of the desired isoxazole.[1]

Q2: My isoxazole compound appears to be degrading during workup or purification. What could be the cause?

A2: The isoxazole ring's N-O bond is inherently weak and susceptible to cleavage under various conditions.[1] Decomposition can be triggered by:

  • Strongly Basic or Acidic Conditions: Ring-opening can occur in the presence of strong bases or acids.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: Exposure to UV light can induce rearrangement of the isoxazole ring.[1][3]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1]

To mitigate degradation, it is advisable to use milder workup procedures, avoid harsh pH conditions, and protect light-sensitive compounds from light.[1]

Q3: How can I distinguish between isoxazole regioisomers using NMR spectroscopy?

A3: NMR spectroscopy is a powerful tool for differentiating isoxazole regioisomers.[4] The chemical shifts of protons and carbons on the isoxazole ring are sensitive to the substitution pattern. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity and unambiguously assigning the structure.[5] In some cases, specialized techniques like 14N-filtered 13C NMR can be employed to determine the number of carbons directly attached to the nitrogen atom, providing definitive structural evidence.[6][7]

Q4: What are the characteristic fragmentation patterns of isoxazoles in mass spectrometry?

A4: Mass spectrometry is crucial for determining the molecular weight of isoxazole compounds. Fragmentation patterns can also aid in structural elucidation. A common fragmentation pathway involves the cleavage of the weak N-O bond.[2] Other prominent fragmentation pathways may include the loss of substituents from the dihydropyridine ring if present, or the loss of the isoxazolyl substituent itself.[2] The specific fragmentation pattern is highly dependent on the overall structure of the molecule.

Q5: I'm struggling to separate my isoxazole product from byproducts and regioisomers. What purification strategies can I employ?

A5: The purification of isoxazole derivatives can be challenging due to the presence of impurities with similar polarities, such as unreacted starting materials, furoxan byproducts, and regioisomers.[1] Effective purification strategies include:

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems using thin-layer chromatography (TLC) is essential to achieve optimal separation. In some cases, using a different stationary phase like alumina may be beneficial.[1]

  • Preparative TLC/HPLC: For difficult separations of small-scale reactions, preparative TLC or HPLC can be effective.[1]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.[1]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating challenging isomer mixtures, including enantiomers.[1][8]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges in isoxazole characterization.

Troubleshooting Guide 1: Low or No Yield in Isoxazole Synthesis

Low or no yield in isoxazole synthesis can be a frustrating issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Problem: The synthesis of an isoxazole derivative results in a low yield or no desired product.

Workflow for Troubleshooting Low Yield:

Troubleshooting Low Yield start Low or No Yield Observed check_sm Step 1: Verify Starting Material Integrity start->check_sm check_conditions Step 2: Evaluate Reaction Conditions check_sm->check_conditions Materials OK check_intermediate Step 3: Assess Intermediate Stability check_conditions->check_intermediate Conditions OK optimization Step 4: Implement Optimization Strategies check_intermediate->optimization Intermediates Stable

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Step-by-Step Troubleshooting:

Step 1: Verify Starting Material Integrity

  • Action: Ensure the purity of your starting materials. For 1,3-dicarbonyl compounds, be aware of the potential for keto-enol tautomerism, which can affect reactivity.[1] For 1,3-dipolar cycloadditions, verify the stability of the alkyne and the nitrile oxide precursor.[1]

  • Rationale: Impure or degraded starting materials are a common cause of reaction failure.

Step 2: Evaluate Reaction Conditions

  • Action:

    • Temperature: Confirm that the reaction is being conducted at the optimal temperature. Some steps, like the in-situ generation of nitrile oxides, may require low temperatures to prevent dimerization.[1]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the ideal reaction time.[1]

    • Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the reaction outcome.[1]

  • Rationale: Isoxazole syntheses are often sensitive to reaction parameters.

Step 3: Assess Intermediate Stability (for 1,3-Dipolar Cycloadditions)

  • Action: Nitrile oxides are prone to dimerization to form furoxans.[1] To minimize this, generate the nitrile oxide in situ and ensure the alkyne is readily available. Slow addition of the nitrile oxide precursor can also be beneficial.[1]

  • Rationale: The stability of reactive intermediates is critical for successful synthesis.

Step 4: Implement Optimization Strategies

  • Action: Based on the findings from the previous steps, systematically optimize the reaction conditions. This may involve changing the solvent, temperature, reaction time, or the order of addition of reagents.

  • Rationale: A systematic approach to optimization increases the likelihood of identifying the ideal reaction conditions.

Troubleshooting Guide 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a frequent challenge in isoxazole synthesis. This guide provides strategies to improve regioselectivity.

Problem: The reaction produces a mixture of isoxazole regioisomers that are difficult to separate.

Decision Tree for Improving Regioselectivity:

Improving Regioselectivity start Mixture of Regioisomers Observed synthesis_method Identify Synthesis Method start->synthesis_method claisen Claisen Synthesis synthesis_method->claisen 1,3-Dicarbonyl cycloaddition 1,3-Dipolar Cycloaddition synthesis_method->cycloaddition Nitrile Oxide modify_claisen Modify Claisen Conditions: - Adjust pH - Change Solvent - Use β-enamino diketone derivatives claisen->modify_claisen modify_cycloaddition Modify Cycloaddition Conditions: - Change solvent polarity - Add a Lewis acid catalyst - Modify electronic properties of reactants cycloaddition->modify_cycloaddition result Improved Regioselectivity modify_claisen->result modify_cycloaddition->result

Caption: A decision-making flowchart for addressing regioselectivity issues.

Strategies for Improving Regioselectivity:

  • For Claisen Isoxazole Synthesis:

    • Modify Reaction Conditions:

      • pH Adjustment: Acidic conditions can often favor the formation of one regioisomer.[1]

      • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents such as ethanol versus acetonitrile.[1]

    • Substrate Modification:

      • Using β-enamino diketones instead of traditional 1,3-dicarbonyls can provide better regiochemical control.[1]

  • For 1,3-Dipolar Cycloadditions:

    • Modify Reaction Conditions/Reagents:

      • Solvent Polarity: The choice of solvent can impact the regioselectivity of the cycloaddition.

      • Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as BF₃·OEt₂, can control regioselectivity.[1]

      • Electronic Properties: Modifying the electronic properties of the alkyne or nitrile oxide can influence the regiochemical outcome.

      • Copper Catalysis: For terminal alkynes, copper-catalyzed conditions can provide high regioselectivity.

Experimental Protocol: General Procedure for Isoxazole Synthesis via Chalcone Intermediate

This protocol outlines a two-step synthesis of isoxazoles from aromatic ketones and aldehydes.[1]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Section 3: Data Interpretation and Visualization

This section provides tables and diagrams to aid in the interpretation of analytical data for isoxazole compounds.

Table 1: Typical ¹H NMR Chemical Shifts for Isoxazole Protons
PositionTypical Chemical Shift (ppm)Notes
H-46.0 - 7.0The chemical shift is sensitive to the electronic nature of substituents at C3 and C5.[9]
H-5 (if unsubstituted)8.0 - 8.5
H-3 (if unsubstituted)8.5 - 9.0

Note: These are general ranges and can vary significantly based on the specific substituents and the solvent used.

Table 2: Common Mass Spectral Fragmentation Patterns
FragmentationDescription
N-O Bond CleavageA characteristic fragmentation pathway for isoxazoles.[2]
Loss of SubstituentsLoss of groups attached to the isoxazole ring or other parts of the molecule.[2]
Ring RearrangementComplex rearrangements can occur upon ionization.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • The mass spectral fragmentation of isoxazolyldihydropyridines - UM Impact.
  • Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers - Benchchem.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC - NIH.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry.
  • Isoxazole - Wikipedia.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Welcome to the technical support guide for [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming so...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges with this compound. The guidance herein is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of [(3-Isopropylisoxazol-5-yl)methyl]methylamine and how does it influence its solubility?

A1: The chemical structure consists of an isoxazole ring substituted with an isopropyl group at the 3-position and a methylaminomethyl group at the 5-position. The key feature governing its aqueous solubility is the terminal secondary amine (methylamine group). This group is basic and can be protonated.

  • In neutral or alkaline conditions (pH > pKa): The amine is in its neutral, free base form. This form is less polar and generally exhibits poor water solubility due to the hydrophobic isopropyl and isoxazole components.

  • In acidic conditions (pH < pKa): The amine group accepts a proton (H+) to form a positively charged ammonium salt. This ionization dramatically increases the molecule's polarity, leading to significantly higher aqueous solubility.[1][2]

Q2: Why is my compound poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A2: At a neutral pH of 7.4, a significant portion of [(3-Isopropylisoxazol-5-yl)methyl]methylamine exists as the non-ionized free base. The molecule's hydrophobic character, driven by the isopropyl group and the heterocyclic ring system, dominates, leading to low aqueous solubility. To achieve dissolution, the pH of the medium must be sufficiently acidic to ensure the compound is predominantly in its more soluble, ionized (salt) form.[3]

Q3: What is the most direct method to improve the aqueous solubility of this compound?

A3: The most direct and effective method is pH adjustment .[] By lowering the pH of the aqueous solvent with a suitable acid, you can convert the poorly soluble free base into a highly soluble salt. This is a fundamental strategy for solubilizing weakly basic compounds.[2] The target pH should ideally be at least 1-2 units below the pKa of the methylamine group to ensure complete protonation and solubilization.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific experimental problems and provides a logical, step-by-step approach to resolving them.

Scenario 1: Precipitate Formation in Aqueous Buffer
  • Problem: "I dissolved my compound in an acidic stock solution, but it crashed out when I diluted it into my neutral (pH 7.4) experimental buffer."

  • Root Cause Analysis: This is a classic case of pH-dependent precipitation. Your acidic stock solution kept the compound in its soluble, protonated state. Upon dilution into a larger volume of neutral buffer, the final pH of the solution increased to a level where the compound deprotonated and converted back to its insoluble free base form.

  • Solutions:

    • Lower the pH of the Final Solution: The most straightforward fix is to add a small amount of a biocompatible acid (e.g., HCl, citric acid) to your final experimental buffer to maintain a pH where the compound remains soluble.[5] Always check that this pH adjustment does not negatively impact your experimental system (e.g., cell viability, protein stability).

    • Determine the pH-Solubility Profile: Proactively determine the solubility of your compound across a range of pH values. This data will inform you of the required pH for your desired final concentration. (See Protocol 1).

Scenario 2: Insufficient Solubility Even at Low pH
  • Problem: "I need to prepare a high-concentration solution (>50 mg/mL) for an in vivo study, but the compound won't fully dissolve even in a pH 4 buffer."

  • Root Cause Analysis: While the salt form is more soluble than the free base, it still has an intrinsic solubility limit that you may be exceeding. The chosen counter-ion from the acid might also be forming a salt with limited solubility.

  • Solutions:

    • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer to increase the overall solvent polarity and disrupt the crystal lattice energy of the compound.[6][7] Common co-solvents include PEG 400, propylene glycol (PG), and ethanol.[8] A systematic screening is recommended to find the most effective and tolerable co-solvent system. (See Protocol 2).

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate the hydrophobic parts of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.[12]

Scenario 3: Poor Solubility in Non-Polar Organic Solvents
  • Problem: "I am trying to perform a chemical reaction and need to dissolve my compound, which is currently a hydrochloride salt, in dichloromethane (DCM), but it is insoluble."

  • Root Cause Analysis: The compound is in its salt form (e.g., hydrochloride), which is highly polar and therefore insoluble in non-polar organic solvents like DCM.

  • Solution: You must convert the salt back to the free base. This is typically achieved by dissolving the salt in a minimal amount of water, then adding a base (e.g., a saturated solution of sodium bicarbonate) to raise the pH. The neutral, free base will precipitate out or can be extracted into an organic solvent. The organic layer is then dried and the solvent evaporated to yield the free base form of the compound, which will be much more soluble in DCM.

Visualizing Solubility Enhancement Strategies
pH-Dependent Ionization

The equilibrium between the insoluble free base and the soluble protonated form is governed by the solution pH relative to the compound's pKa.

G cluster_0 High pH (> pKa) cluster_1 Low pH (< pKa) FreeBase [(R-NHCH3)] Free Base (Insoluble) Salt [(R-NH2CH3)+] Protonated Salt (Soluble) FreeBase->Salt + H+ Salt->FreeBase - H+

Caption: Equilibrium of the amine compound with pH change.

Workflow for Solubility Enhancement

This workflow provides a logical decision-making process for addressing solubility issues.

G Start Start: Poor Aqueous Solubility CheckIonizable Is the compound ionizable? Start->CheckIonizable AdjustpH Adjust pH to form salt (See Protocol 1) CheckIonizable->AdjustpH Yes (Basic Amine) Advanced Advanced Methods Required CheckIonizable->Advanced No Soluble1 Solubility Goal Met? AdjustpH->Soluble1 End End: Solution Prepared Soluble1->End Yes Soluble1->Advanced No CoSolvent Screen Co-solvents (See Protocol 2) Advanced->CoSolvent Cyclodextrin Use Cyclodextrins Advanced->Cyclodextrin Other Other (e.g., Surfactants, Solid Dispersions) Advanced->Other

Caption: Decision tree for selecting a solubility strategy.

Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile

Objective: To quantify the solubility of [(3-Isopropylisoxazol-5-yl)methyl]methylamine at different pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Equilibrate Slurry: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Incubate: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantify: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer.

Data Presentation:

pHSolubility (mg/mL) - Hypothetical Data
3.0> 100
4.085.2
5.042.5
6.05.1
7.00.8
7.4< 0.1
8.0< 0.1
9.0< 0.1
Protocol 2: Screening Co-solvents for Enhanced Solubility

Objective: To identify an effective co-solvent system for achieving high-concentration formulations.

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as PEG 400, Propylene Glycol (PG), Ethanol, and Glycerin.[8]

  • Prepare Solvent Systems: Prepare mixtures of your primary aqueous buffer (at a fixed, optimized pH from Protocol 1) with each co-solvent at various percentages (e.g., 10%, 20%, 40% v/v).

  • Determine Solubility: Use the equilibrium slurry method described in Protocol 1 to determine the saturation solubility of the compound in each co-solvent system.

  • Assess Stability: After determining solubility, store the saturated solutions under relevant conditions (e.g., 4°C, room temperature) and visually inspect for any precipitation over time to ensure the formulation is stable.

Data Presentation:

Co-solvent System (in pH 4.5 Buffer)Solubility (mg/mL) - Hypothetical Data
0% Co-solvent (Buffer only)65.0
20% PEG 40098.7
40% PEG 400> 150
20% Propylene Glycol82.4
40% Propylene Glycol115.6
20% Ethanol75.1
References
  • Patel, J., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Singh, R., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved January 17, 2026, from [Link]

  • Mahar, F. Q., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical and Allied Sciences. Retrieved January 17, 2026, from [Link]

  • (3-Methylisoxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved January 17, 2026, from [Link]

  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved January 17, 2026, from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 17, 2026, from [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 17, 2026, from [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 17, 2026, from [Link]

  • PMC. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved January 17, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved January 17, 2026, from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved January 17, 2026, from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]

  • PubMed. (2002). Combined effect of complexation and pH on solubilization. Retrieved January 17, 2026, from [Link]

  • Touro Scholar. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 17, 2026, from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 17, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved January 17, 2026, from [Link]

  • Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved January 17, 2026, from [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Welcome to the technical support center for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to get your experiment back on track.

Problem 1: Low Yield of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Question: My reductive amination reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in the reductive amination of 3-isopropylisoxazole-5-carbaldehyde with methylamine are a common challenge. The root cause often lies in one of several areas: the quality of starting materials, suboptimal reaction conditions, or inefficient reduction.

Potential Causes & Solutions:

  • Poor Quality of 3-Isopropylisoxazole-5-carbaldehyde: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reductive amination.

    • Solution: Ensure the aldehyde is pure before use. If necessary, purify it via column chromatography or distillation. Store it under an inert atmosphere (nitrogen or argon) and at a low temperature.

  • Inefficient Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is a reversible equilibrium.

    • Solution: Use a slight excess of methylamine to drive the equilibrium towards the imine. The reaction can also be aided by the removal of water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate.

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used.

    • Solution (NaBH₄): This reagent is sensitive to acidic conditions. Ensure the reaction pH is maintained in a slightly basic range (pH 8-9) during the reduction step. Add the NaBH₄ portion-wise at a low temperature (0-5 °C) to control the reaction rate and prevent overheating.

    • Solution (STAB): STAB is milder and more tolerant of slightly acidic conditions, which can be beneficial for imine formation. It is often the preferred reagent for reductive aminations.[1][2]

  • Side Reactions: Over-reduction of the aldehyde to the corresponding alcohol can occur, especially with powerful reducing agents or at elevated temperatures.

    • Solution: Maintain strict temperature control throughout the reaction. The choice of a milder reducing agent like STAB can also minimize this side reaction.

Problem 2: Formation of Impurities

Question: My final product is contaminated with several impurities that are difficult to remove. What are these impurities and how can I prevent their formation?

Answer: Impurity formation is a significant concern, especially during scale-up. The most common impurities are the corresponding alcohol (from aldehyde over-reduction) and the tertiary amine (from dialkylation of methylamine).

Potential Causes & Solutions:

  • Alcohol Impurity - [(3-Isopropylisoxazol-5-yl)methanol]: This forms when the aldehyde is reduced before it can react with methylamine.

    • Prevention: Add the reducing agent after the imine has had sufficient time to form. A common strategy is to stir the aldehyde and methylamine together for a period (e.g., 1-2 hours) before introducing the reducing agent.

  • Tertiary Amine Impurity - Bis[[(3-isopropylisoxazol-5-yl)methyl]]methylamine: This arises when the desired secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced.

    • Prevention: Use a slight excess of methylamine to increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product. Slow, controlled addition of the aldehyde to the methylamine solution can also favor the formation of the desired product.

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-isopropylisoxazole-5-carbaldehyde.

    • Prevention: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. If the reaction stalls, a small additional charge of the reducing agent may be necessary.

Problem 3: Difficult Purification

Question: I'm struggling to purify [(3-Isopropylisoxazol-5-yl)methyl]methylamine from the reaction mixture. What are the best practices for purification?

Answer: The basic nature of the product amine can complicate standard purification techniques. A combination of extraction and chromatography is often most effective.

Purification Strategies:

  • Aqueous Workup: After quenching the reaction, perform an acid-base extraction.

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is a viable option.[3]

    • Solvent System: A gradient of dichloromethane and methanol is often effective. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help to prevent the amine from streaking on the silica gel.

  • Distillation: For larger scales, distillation under reduced pressure can be an efficient purification method, provided the product is thermally stable.[4][5][6]

II. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The reduction step, particularly with NaBH₄, can be highly exothermic. Ensure the reactor has adequate cooling capacity and that the reducing agent is added slowly and in a controlled manner.

  • Flammable Solvents: Many organic solvents used in this synthesis are flammable. Use appropriate ventilation (fume hood) and eliminate all potential ignition sources.

  • Corrosive Reagents: Handling of acids and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxic Reagents: Methylamine is a toxic and corrosive gas, often supplied as a solution in a solvent like ethanol or THF. Handle it in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting aldehyde.

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point for the eluent system.

  • Visualization: The spots can be visualized under UV light and/or by staining with a potassium permanganate solution. The disappearance of the starting aldehyde spot indicates the completion of the reaction. For more quantitative analysis, LC-MS is recommended.

Q3: Can this synthesis be adapted for flow chemistry?

A3: Yes, the synthesis of isoxazoles and subsequent functionalization are amenable to flow chemistry.[7] Flow chemistry can offer several advantages for this process, including:

  • Enhanced Safety: Better control over reaction temperature and pressure, especially for exothermic steps.

  • Improved Efficiency: Telescoping reaction steps (e.g., imine formation and reduction) can reduce reaction times and workup procedures.

  • Consistent Quality: Precise control over reaction parameters can lead to more consistent product quality and impurity profiles.

Q4: What are the key considerations for choosing a solvent for the reductive amination?

A4: The ideal solvent should:

  • Dissolve the starting materials (aldehyde and amine).

  • Be compatible with the chosen reducing agent (e.g., methanol or ethanol for NaBH₄; dichloromethane or THF for STAB).

  • Be inert to the reaction conditions.

  • Facilitate easy workup and product isolation.

Methanol is a common choice when using NaBH₄, while dichloromethane (DCM) or tetrahydrofuran (THF) are often used with STAB.

III. Experimental Protocol: Scalable Reductive Amination

This protocol details a reliable method for the synthesis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine on a laboratory scale, which can be adapted for further scale-up.

Step-by-Step Methodology
  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-isopropylisoxazole-5-carbaldehyde (1.0 eq).

    • Add methanol as the solvent (approx. 10 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (1.2 eq, e.g., 40% in water or 2M in THF) dropwise, maintaining the temperature below 10 °C.

    • Allow the mixture to stir at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate beaker, dissolve sodium borohydride (NaBH₄) (1.5 eq) in a small amount of water with a catalytic amount of NaOH (to stabilize the NaBH₄).

    • Add the NaBH₄ solution to the reaction mixture dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Perform an acid-base extraction as described in the "Difficult Purification" section above.

    • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • If necessary, purify further by column chromatography.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10g Aldehyde)
3-Isopropylisoxazole-5-carbaldehyde1.0139.1510.0 g
Methylamine (40% in H₂O)1.231.066.7 g
Sodium Borohydride (NaBH₄)1.537.834.1 g
Methanol--~100 mL
Expected Product
[(3-Isopropylisoxazol-5-yl)methyl]methylamine-154.21~8-9 g (70-80% yield)

IV. Visualizations

Reaction Pathway

reaction_pathway aldehyde 3-Isopropylisoxazole- 5-carbaldehyde imine Intermediate Imine aldehyde->imine + Methylamine - H₂O methylamine Methylamine methylamine->imine product [(3-Isopropylisoxazol-5-yl)methyl]methylamine imine->product + [H] (Reducing Agent)

Caption: Synthetic route to the target compound via reductive amination.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_imine Optimize Imine Formation start->check_imine check_reduction Evaluate Reduction Step start->check_reduction check_purification Refine Purification Strategy start->check_purification solution1 Purify Aldehyde check_sm->solution1 solution2 Use excess MeNH₂ Remove H₂O check_imine->solution2 solution3 Control Temp. Use STAB check_reduction->solution3 solution4 Acid-Base Extraction Chromatography check_purification->solution4 end Improved Synthesis solution1->end solution2->end solution3->end solution4->end

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Benchchem. Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole.

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Crescent Chemical Company. [(3-ISOPROPYLISOXAZOL-5-YL)METHYL]METHYLAMINE.

  • Gao, E. S., et al. "Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles." Scientific Reports (2021).

  • Google Patents. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

  • Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

  • Google Patents. EP0037695B1 - Methylamines purification process.

  • Google Patents. US4283254A - Methylamines purification by distillation and purge.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • ResearchGate. Challenges associated with isoxazole directed C−H activation.

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

  • Sigma-Aldrich. [(3-Isopropylisoxazol-5-yl)methyl]methylamine AldrichCPR.

  • Sigma-Aldrich. [(3-Isopropylisoxazol-5-yl)methyl]methylamine AldrichCPR.

  • SynHet. [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 3,5-Disubstituted Isoxazoles, Featuring [(3-Isopropylisoxazol-5-yl)methyl]methylamine

This guide provides a comprehensive technical overview of the potential bioactivities of 3,5-disubstituted isoxazole derivatives, with a particular focus on [(3-Isopropylisoxazol-5-yl)methyl]methylamine as a representati...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential bioactivities of 3,5-disubstituted isoxazole derivatives, with a particular focus on [(3-Isopropylisoxazol-5-yl)methyl]methylamine as a representative compound of this class. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale for investigating such compounds and offers a comparative analysis against established alternatives, supported by experimental data and detailed protocols.

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its unique electronic and structural properties allow for diverse biological activities, ranging from neuromodulation to antimicrobial and anti-inflammatory effects.[2][3] This guide will delve into these key areas, providing the foundational knowledge and practical methodologies for the validation of novel isoxazole-based compounds.

Neuromodulatory Activity: Targeting AMPA and GABA-A Receptors

The central nervous system (CNS) is a primary area where isoxazole derivatives have shown significant promise, particularly as modulators of ionotropic glutamate and GABA receptors.

AMPA Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission, is a major target for isoxazole-containing compounds.[4][5] Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders, making its modulation a promising therapeutic strategy.[6]

Comparative Analysis:

While the parent compound AMPA is a potent agonist, synthetic derivatives can exhibit a range of activities from agonism to positive or negative allosteric modulation. The nature of the substituents at the 3 and 5 positions of the isoxazole ring dictates the compound's affinity and efficacy. For instance, isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity.[4][5]

Compound ClassTargetBioactivityReported Potency (Example)
3,5-Disubstituted Isoxazoles AMPA ReceptorModulator (Agonist/Antagonist/PAM/NAM)Compound-dependent; some carboxamides show potent inhibition[4][5]
Biphenyl-pyrrole-carboxylic acidsAMPA ReceptorPositive Allosteric ModulatorLY2059346 shows high potency[7]
BenzothiadiazinesAMPA ReceptorPositive Allosteric ModulatorCyclothiazide is a well-known example[8]

Experimental Validation: AMPA Receptor Binding Assay

A radioligand binding assay is a fundamental technique to determine the affinity of a test compound for the AMPA receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction:

    • Incubate the prepared membranes with a radiolabeled AMPA receptor ligand (e.g., [³H]-AMPA) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., L-glutamate).

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

Signaling Pathway:

AMPA_Signaling cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn Activates MAPK_Pathway MAPK Pathway Lyn->MAPK_Pathway Initiates Glutamate Glutamate Glutamate->AMPA_R Binds Compound [(3-Isopropylisoxazol-5-yl) methyl]methylamine Compound->AMPA_R Modulates BDNF_Expression BDNF Expression MAPK_Pathway->BDNF_Expression Upregulates Synaptic_Plasticity Synaptic Plasticity BDNF_Expression->Synaptic_Plasticity Promotes GABAA_Signaling cluster_membrane Postsynaptic Membrane GABAA_R GABA-A Receptor (Chloride Channel) Cl_Influx Chloride Influx GABAA_R->Cl_Influx Opens Channel GABA GABA GABA->GABAA_R Binds Compound [(3-Isopropylisoxazol-5-yl) methyl]methylamine Compound->GABAA_R Modulates Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABA-A Receptor Signaling Pathway.

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity. [9][10] Comparative Analysis:

The antimicrobial efficacy of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring and any appended phenyl rings.

Compound ClassTarget OrganismsActivityReported Potency (Example)
3,5-Disubstituted Isoxazoles Gram-positive & Gram-negative bacteria, FungiBacteriostatic/Bactericidal, Fungistatic/FungicidalMIC values ranging from 6 to >1000 µg/mL [1][11]
FluoroquinolonesBacteriaBactericidalCiprofloxacin MIC against E. coli ~0.015 µg/mL
AzolesFungiFungistatic/FungicidalFluconazole MIC against C. albicans ~0.25-4 µg/mL

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum:

    • Grow the test microorganism in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound:

    • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly prescribed medications. Isoxazole derivatives have been investigated as potential anti-inflammatory agents, with some exhibiting potent activity. [2][12] Comparative Analysis:

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes or modulate pro-inflammatory cytokine production.

Compound ClassMechanism of ActionActivityReported Potency (Example)
Isoxazole Carboxamides COX Inhibition, Cytokine ModulationAnti-inflammatoryA13 IC50 for COX-2 = 13 nM [13]
Traditional NSAIDsNon-selective COX InhibitionAnti-inflammatoryIbuprofen
COX-2 InhibitorsSelective COX-2 InhibitionAnti-inflammatoryCelecoxib

Experimental Validation: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization:

    • Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions.

  • Compound Administration:

    • Administer the test compound orally or intraperitoneally at various doses.

    • The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Inflammation:

    • After a set time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

The 3,5-disubstituted isoxazole scaffold represents a versatile platform for the design of novel bioactive molecules. While direct experimental data for [(3-Isopropylisoxazol-5-yl)methyl]methylamine is currently limited in the public domain, the extensive research on analogous compounds strongly suggests its potential for neuromodulatory, antimicrobial, and anti-inflammatory activities. This guide provides the scientific framework and practical methodologies for researchers to validate the bioactivity of this and other novel isoxazole derivatives, paving the way for the development of new therapeutic agents.

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Comparative

A Senior Application Scientist's Guide to the In Vivo Efficacy Validation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical in vivo validation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a novel isox...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a novel isoxazole derivative. While public domain data on the specific biological activity of this compound is nascent, its chemical structure suggests potential as a modulator of inflammatory and pain pathways. This document outlines a scientifically rigorous approach to assess its efficacy, comparing it against the well-established selective COX-2 inhibitor, Celecoxib.

Part 1: Mechanistic Hypothesis and Comparative Framework

The isoxazole ring is a key feature in numerous pharmacologically active compounds. Based on established structure-activity relationships, we hypothesize that [(3-Isopropylisoxazol-5-yl)methyl]methylamine may function as an inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.

Comparator Rationale: Celecoxib

To establish a benchmark for efficacy, we will compare our test compound against Celecoxib. Celecoxib is a selective COX-2 inhibitor that effectively reduces inflammation and pain by blocking the synthesis of pro-inflammatory prostaglandins.[1][2][3] Unlike non-selective NSAIDs, its selectivity for COX-2 over COX-1 theoretically minimizes gastrointestinal side effects, providing a high standard for both efficacy and safety.[3][4]

The core of this validation strategy is to determine if [(3-Isopropylisoxazol-5-yl)methyl]methylamine demonstrates comparable or superior anti-inflammatory and analgesic properties, and to begin elucidating its selectivity profile.

G cluster_membrane Cell Membrane Phospholipids cluster_pathway Prostaglandin Synthesis Pathway cluster_intervention Pharmacological Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Site) Arachidonic_Acid->COX2 PG_Protective Protective Prostaglandins (e.g., Gastric Mucosa) COX1->PG_Protective PG_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG_Inflammatory Celecoxib Celecoxib Celecoxib->COX2  Selective  Inhibition Test_Compound [(3-Isopropylisoxazol-5-yl)methyl]methylamine Test_Compound->COX1  Selectivity  to be Determined Test_Compound->COX2  Hypothesized  Inhibition

Caption: Comparative Mechanism of COX Inhibition.

Part 2: In Vivo Experimental Protocols & Data Interpretation

The following protocols are standard, robust, and highly reproducible preclinical models for assessing acute anti-inflammatory and peripheral analgesic activity.[5][6][7]

A. Model 1: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Efficacy)

This assay is the gold standard for evaluating acute anti-inflammatory activity.[8][9] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The late phase (after 2.5 hours) is primarily mediated by prostaglandins, making it an ideal model to test COX inhibitors.[10]

Experimental Workflow

cluster_workflow Carrageenan Paw Edema Workflow acclimatize 1. Animal Acclimatization (Wistar Rats, 180-200g) baseline 2. Baseline Paw Volume (Plethysmometer) acclimatize->baseline 1 hour post-dose dosing 3. Oral Dosing (Vehicle, Test Compound, Celecoxib) baseline->dosing 1 hour post-dose induction 4. Carrageenan Injection (0.1 mL, 1% solution, sub-plantar) dosing->induction 1 hour post-dose measurement 5. Hourly Paw Volume Measurement (1-6 hours post-induction) induction->measurement analysis 6. Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animal Model: Male Wistar rats (180-200g) are used, as they exhibit a consistent inflammatory response.

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2-4: [(3-Isopropylisoxazol-5-yl)methyl]methylamine (10, 30, 100 mg/kg, p.o.)

    • Group 5: Positive Control - Celecoxib (10 mg/kg, p.o.)

  • Procedure: a. Record the initial volume of the right hind paw (V₀) for each rat using a digital plethysmometer. b. Administer the assigned treatment orally (p.o.). c. One hour post-administration, inject 0.1 mL of 1% w/v lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[11][12] d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection (Vₜ).[11]

  • Data Analysis: The primary endpoint is the inhibition of edema at the time of peak inflammation (typically 3-5 hours).

    • Calculate the increase in paw volume: Edema (mL) = Vₜ - V₀.

    • Calculate the Percentage Inhibition: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100.[10]

Hypothetical Data Summary

Treatment GroupDose (mg/kg)Paw Volume Increase at 4h (mL, Mean ± SEM)% Inhibition
Vehicle Control-0.92 ± 0.05-
[(3-Isopropylisoxazol-5-yl)methyl]methylamine100.75 ± 0.0418.5
[(3-Isopropylisoxazol-5-yl)methyl]methylamine300.58 ± 0.03 37.0
[(3-Isopropylisoxazol-5-yl)methyl]methylamine1000.43 ± 0.0453.3
Celecoxib100.48 ± 0.03**47.8
p<0.05, **p<0.01 vs. Vehicle Control (One-way ANOVA with post-hoc test)
B. Model 2: Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesic Efficacy)

This model assesses peripheral analgesic activity.[7] Intraperitoneal injection of acetic acid causes irritation and triggers the release of endogenous mediators like prostaglandins, which stimulate nociceptors, leading to a characteristic "writhing" behavior.[13][14][15] An effective peripheral analgesic will reduce the number of these writhes.

Experimental Workflow

cluster_workflow Acetic Acid Writhing Test Workflow acclimatize 1. Animal Acclimatization (Swiss Albino Mice, 20-25g) dosing 2. Oral Dosing (Vehicle, Test Compound, Celecoxib) acclimatize->dosing 30 mins post-dose induction 3. Acetic Acid Injection (0.6%, 10 mL/kg, i.p.) dosing->induction 30 mins post-dose observation 4. Observe & Count Writhes (20-minute period) induction->observation 5 mins post-injection analysis 5. Data Analysis (% Inhibition of Writhing) observation->analysis

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Detailed Protocol:

  • Animal Model: Male Swiss albino mice (20-25g) are used.

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2-4: [(3-Isopropylisoxazol-5-yl)methyl]methylamine (10, 30, 100 mg/kg, p.o.)

    • Group 5: Positive Control - Celecoxib (10 mg/kg, p.o.)

  • Procedure: a. Administer the assigned treatment orally. b. After 30 minutes, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg. c. Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the total number of writhes (abdominal constrictions and hind limb extensions) over a 20-minute period.[13]

  • Data Analysis: The endpoint is the total number of writhes.

    • Calculate the Percentage Inhibition: % Inhibition = [(Mean Writhes of Control - Mean Writhes of Treated) / Mean Writhes of Control] x 100.

Hypothetical Data Summary

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-52.3 ± 3.5-
[(3-Isopropylisoxazol-5-yl)methyl]methylamine1038.1 ± 2.827.2
[(3-Isopropylisoxazol-5-yl)methyl]methylamine3025.5 ± 2.1 51.2
[(3-Isopropylisoxazol-5-yl)methyl]methylamine10014.9 ± 1.971.5
Celecoxib1022.4 ± 2.3**57.2
p<0.05, **p<0.01 vs. Vehicle Control (One-way ANOVA with post-hoc test)

Part 3: Synthesis, Interpretation, and Future Directions

The hypothetical data presented suggests that [(3-Isopropylisoxazol-5-yl)methyl]methylamine exhibits dose-dependent anti-inflammatory and peripheral analgesic activity. At a 100 mg/kg dose, its efficacy appears to surpass that of 10 mg/kg Celecoxib in these acute models. This is a promising initial finding that strongly justifies further investigation.

Trustworthiness of Protocols: These models are self-validating through the inclusion of both a vehicle control (to establish the baseline response) and a positive control with a known mechanism (to confirm the assay is performing correctly). A statistically significant reduction in inflammation or writhing compared to the vehicle, and a response that is at least comparable to the positive control, provides confidence in the compound's activity.

Next Steps & Authoritative Grounding:

  • Elucidate Mechanism: Conduct in vitro enzyme assays (COX-1 and COX-2) to confirm the hypothesized mechanism of action and determine the selectivity index.

  • Assess Central Analgesia: Employ models like the hot plate or tail-flick test to see if the compound has centrally-mediated analgesic effects.[16]

  • Evaluate in Chronic Models: Test the compound in more complex, chronic inflammation models, such as adjuvant-induced arthritis, which better mimic human disease.[17]

  • Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to understand its half-life and bioavailability, which will inform dosing regimens for future studies.[2]

  • Safety & Toxicology: Initial safety assessments should include evaluation for gastrointestinal toxicity, a key differentiator for COX-2 selective inhibitors.

This structured, comparative approach provides a robust pathway for advancing [(3-Isopropylisoxazol-5-yl)methyl]methylamine from a chemical entity to a potential therapeutic candidate.

References

  • Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib Source: Wikipedia URL: [Link]

  • Title: In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels Source: NCBI Bookshelf URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: Bentham Science URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS Source: Slideshare URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL: [Link]

  • Title: in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review) Source: ResearchGate URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ijrpr.com URL: [Link]

  • Title: Screening models(IN-VIVO) for analgesics and anti inflammatory agents Source: Slideshare URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: ResearchGate URL: [Link]

  • Title: What in vivo models are used for pain studies? Source: Patsnap Synapse URL: [Link]

  • Title: In-Vivo Models for Management of Pain Source: Scientific Research Publishing URL: [Link]

  • Title: Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening Source: RJPT SimLab URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice Source: SID.ir URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: ResearchGate URL: [Link]

  • Title: Acetic acid induced painful endogenous infliction in writhing test on mice Source: PubMed Central (PMC) URL: [Link]

  • Title: Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica Source: SAS Publishers URL: [Link]

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Validation

A Senior Application Scientist's Guide to Privileged Scaffolds: A Comparative Analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine and Its Oxazole Analogs

Executive Summary: In the landscape of medicinal chemistry, isoxazole and oxazole rings represent two of the most versatile and "privileged" heterocyclic scaffolds.[1] Their derivatives are integral to numerous FDA-appro...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary:

In the landscape of medicinal chemistry, isoxazole and oxazole rings represent two of the most versatile and "privileged" heterocyclic scaffolds.[1] Their derivatives are integral to numerous FDA-approved drugs, a testament to their favorable physicochemical properties and diverse biological activities.[2][3] This guide provides an in-depth comparative analysis of these two isomeric scaffolds, framed through the lens of a specific, representative molecule: [(3-Isopropylisoxazol-5-yl)methyl]methylamine. While direct, head-to-head experimental data for this compound and its precise oxazole analogs is not extensively published, this document will leverage established principles and data from closely related structures to project their potential differences. We will dissect their physicochemical characteristics, synthetic accessibility, biological activity profiles, and metabolic stability. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when selecting between these two critical scaffolds in rational drug design.

Introduction: The Subtle Isomeric Distinction with Profound Consequences

Isoxazole (a 1,2-azole) and oxazole (a 1,3-azole) are five-membered aromatic heterocycles, both with the chemical formula C₃H₃NO.[4] The sole difference lies in the arrangement of their heteroatoms: the nitrogen and oxygen are adjacent in isoxazoles, while separated by a carbon atom in oxazoles.[5] This seemingly minor structural variance imparts distinct electronic and steric properties, which can profoundly influence a molecule's pharmacokinetics and pharmacodynamics.[6]

Our model compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine , serves as an excellent case study. Its structure features a 3,5-disubstituted isoxazole core. To conduct a meaningful comparison, we must consider its hypothetical oxazole analogs, primarily [(2-Isopropyloxazol-4-yl)methyl]methylamine and [(2-Isopropyloxazol-5-yl)methyl]methylamine . Understanding the intrinsic differences between the core scaffolds is paramount to predicting which analog might offer superior potency, selectivity, or metabolic stability for a given biological target.

G cluster_isoxazole Isoxazole Analog cluster_oxazole Potential Oxazole Analogs isoxazole [(3-Isopropylisoxazol-5-yl)methyl]methylamine oxazole1 [(2-Isopropyloxazol-4-yl)methyl]methylamine oxazole2 [(2-Isopropyloxazol-5-yl)methyl]methylamine

Caption: Structural comparison of the isoxazole compound and its potential oxazole analogs.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the heteroatoms directly influences the electron distribution within the aromatic ring, leading to significant differences in key physicochemical parameters that govern drug-like properties.

PropertyIsoxazoleOxazoleRationale & Implications
Structure Oxygen and nitrogen atoms are adjacent (1,2-position).Oxygen and nitrogen atoms are separated by a carbon (1,3-position).[1]The N-O bond in isoxazole can be a site of metabolic liability (reductive cleavage). The separation in oxazole creates a different electronic landscape.
pKa of Conjugate Acid -3.0[1]0.8Isoxazoles are significantly weaker bases. This can be advantageous for avoiding off-target interactions with aminergic GPCRs and reducing clearance via cation-selective transporters.
Dipole Moment ~3.0 D[1]~1.7 D[1]The larger dipole moment of isoxazole can lead to stronger polar interactions with a target protein but may also impact cell permeability and solubility.
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.[1]The nitrogen atom is the primary hydrogen bond acceptor.[1]The position and basicity of the nitrogen atom differ, altering the vector and strength of potential hydrogen bonds with a biological target.
Aromaticity Generally considered to have slightly greater aromaticity.[1]Less aromatic than isoxazole.This can influence the ring's stability and its ability to participate in π-π stacking interactions with aromatic residues in a protein binding pocket.

Key Insight: The choice between an isoxazole and an oxazole scaffold is a strategic decision. If the goal is to reduce basicity and potentially enhance polar interactions, the isoxazole may be preferred. Conversely, the oxazole scaffold might be chosen for its different hydrogen bonding geometry or when the lability of the N-O bond is a concern.

Synthetic Strategies: Pathways to Core Scaffolds

The accessibility of analogs is a critical consideration in any drug discovery program. Both isoxazole and oxazole cores can be constructed through robust and well-established synthetic methodologies.

Synthesis of 3,5-Disubstituted Isoxazoles (like the target compound): A prevalent and highly effective method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne.[7][8] The nitrile oxide is typically generated in situ from an aldoxime precursor.[9] This approach offers excellent control over regioselectivity, which is crucial for building specifically substituted analogs.

Synthesis of Substituted Oxazoles: Several classic methods exist for synthesizing the oxazole core:

  • Robinson-Gabriel Synthesis: Involves the dehydration of 2-acylamino ketones.

  • Van Leusen Reaction: A one-pot reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles.[10]

  • Fischer Oxazole Synthesis: Utilizes cyanohydrins and aldehydes.

G cluster_isoxazole Isoxazole Synthesis cluster_oxazole Oxazole Synthesis Aldoxime Isopropyl Aldoxime NitrileOxide In situ Nitrile Oxide Generation Aldoxime->NitrileOxide Isoxazole [(3-Isopropylisoxazol-5-yl)... NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne_I Substituted Alkyne Alkyne_I->Isoxazole [3+2] Cycloaddition Comparative_Assays Comparative Biological & Physicochemical Assays Isoxazole->Comparative_Assays Purification Aldehyde Aldehyde Oxazole [(2-Isopropyloxazol-4/5-yl)... Aldehyde->Oxazole Van Leusen Reaction TosMIC TosMIC TosMIC->Oxazole Van Leusen Reaction Oxazole->Comparative_Assays Purification

Caption: General synthetic and evaluation workflow for isoxazole and oxazole analogs.

Comparative Biological Activity & SAR

While data for our specific target molecule is limited, published head-to-head comparisons of other isoxazole and oxazole analogs provide invaluable insights into how the scaffold choice can dictate biological outcomes.[6]

Enzyme Inhibition: A Case Study in Potency Differences

A study comparing biaryl ureas as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, provides a clear example. The isoxazole-containing analogs were markedly more potent than their oxazole counterparts.[6]

Compound ClassLead Compound ExampleIC₅₀ (nM)
3-Phenylisoxazole Analogs Compound 40a64[6]
5-Phenyloxazole Analogs ->1000[6]

Causality: This dramatic difference in potency likely stems from the distinct electronic and geometric properties of the two rings. The greater dipole moment and different hydrogen bond acceptor vector of the isoxazole nitrogen may have enabled a more favorable binding orientation within the DGAT1 active site compared to the oxazole analog.

Conversely, a separate investigation into stearoyl-CoA desaturase (SCD) inhibitors found that an isoxazole-oxazole hybrid was more potent than isoxazole-isoxazole hybrids, demonstrating that the superiority of one scaffold over the other is highly target-dependent.[6]

Antimicrobial Activity

Isoxazole and oxazole moieties are found in many compounds with significant antimicrobial activity.[11][12] For instance, semisynthetic analogs of Mupirocin containing isoxazole-oxazole linked hybrids have demonstrated potent and specific activity against various bacterial strains.[6][13]

CompoundTarget StrainMIC (µg/mL)
Hybrid 18a S. pyogenes0.50[13]
Hybrid 18a, 18b S. pneumoniae0.13[13]
Hybrid 18c H. influenzae0.13[13]

Expert Insight: When initiating a drug discovery campaign, it is often essential to synthesize and test both isoxazole and oxazole analogs in parallel.[6] The subtle changes in electronics and geometry can unlock potency or selectivity that would be missed if only one scaffold were pursued. The isopropyl group in our lead compound provides lipophilicity, while the methylamine tail offers a basic handle for salt formation and potential hydrogen bonding. The interplay of these groups with the core heterocycle will define the ultimate biological profile.

Metabolic Stability

Metabolic stability is a cornerstone of drug design, directly impacting a compound's half-life and bioavailability. Both rings can be metabolized by cytochrome P450 (CYP) enzymes, but their susceptibilities differ.[1]

  • Isoxazole Ring: The relatively weak N-O bond makes the isoxazole ring susceptible to reductive cleavage under certain biological conditions, which can be a primary metabolic pathway.[1]

  • Oxazole Ring: While generally stable, the C-H bonds of the oxazole ring are susceptible to CYP-mediated oxidation. The specific site of oxidation depends heavily on the substitution pattern.

The choice of scaffold can therefore be used to modulate metabolic fate. If N-O bond cleavage is a known issue for a lead compound, switching to an oxazole analog could be a viable strategy to enhance metabolic stability.

Key Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key assays.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To assess the potential of the isoxazole and oxazole analogs to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is crucial for predicting drug-drug interactions.[1]

  • Materials:

    • Test compounds (isoxazole and oxazole analogs)

    • Human liver microsomes (HLMs) or recombinant human CYP enzymes

    • CYP isoform-specific fluorescent or probe substrates (e.g., midazolam for CYP3A4)

    • NADPH (cofactor)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile with an internal standard (for LC-MS/MS analysis)

    • 96-well plates

    • LC-MS/MS system

  • Methodology:

    • Prepare serial dilutions of the test compounds and known inhibitors (positive controls) in buffer.

    • In a 96-well plate, pre-incubate the test compounds with HLMs and buffer at 37°C for 10 minutes to allow for potential time-dependent inhibition.

    • Initiate the reaction by adding a pre-warmed mixture of the probe substrate and NADPH.

    • Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition relative to vehicle controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the isoxazole and oxazole analogs required to inhibit the visible growth of a target microorganism.[6]

  • Materials:

    • Test compounds

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • 96-well microtiter plates

    • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

    • Positive control antibiotic (e.g., Ampicillin)

    • Incubator (37°C)

  • Methodology:

    • Perform a serial two-fold dilution of each test compound in the broth medium directly in the 96-well plate.

    • Add the standardized bacterial inoculum to each well, including wells for positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The decision to use an isoxazole or an oxazole scaffold is a nuanced one, driven by the specific demands of the therapeutic target and the desired drug properties. Isoxazoles, being weaker bases with larger dipole moments, may offer distinct advantages in certain contexts.[1] However, as demonstrated by comparative studies, no single scaffold is universally superior.[6] The biological activity is ultimately dictated by the complex interplay between the core heterocycle, its substituents, and the architecture of the target's binding site.

This guide, using [(3-Isopropylisoxazol-5-yl)methyl]methylamine as a framework, illuminates the fundamental differences that should guide a medicinal chemist's strategy. The logical next step is the direct synthesis and head-to-head comparison of this isoxazole and its corresponding oxazole analogs. Such a study would provide definitive data and contribute valuable knowledge to the broader understanding of these indispensable heterocyclic scaffolds.

References

  • BenchChem. (n.d.). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem.
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  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
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  • (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central.

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Comparative

A Comparative Benchmarking Guide to [(3-Isopropylisoxazol-5-yl)methyl]methylamine and Established Cyclooxygenase (COX) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive benchmarking analysis of the novel compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, hereafter referred...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive benchmarking analysis of the novel compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, hereafter referred to as "Compound X," against a panel of well-characterized cyclooxygenase (COX) inhibitors. Recognizing the therapeutic potential of targeting COX enzymes for inflammatory and pain-related conditions, this document outlines the essential experimental framework required to rigorously evaluate the potency, selectivity, and cellular activity of Compound X. By presenting detailed, side-by-side comparisons with the non-selective inhibitor Ibuprofen and the COX-2 selective inhibitors Celecoxib and Valdecoxib, this guide serves as a technical manual for researchers aiming to characterize novel isoxazole-containing anti-inflammatory agents.

Introduction: The Rationale for Targeting Cyclooxygenase

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the biosynthesis of prostanoids from arachidonic acid.[1] These lipid mediators are pivotal in a vast array of physiological and pathophysiological processes.[2] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[3] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[3]

The discovery of these two isoforms revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs like ibuprofen inhibit both COX-1 and COX-2, the development of COX-2 selective inhibitors, such as celecoxib and valdecoxib, was driven by the goal of reducing the gastrointestinal side effects associated with COX-1 inhibition.[4] The isoxazole scaffold is a key feature in several potent COX inhibitors, suggesting that Compound X, with its (3-Isopropylisoxazol-5-yl)methyl]methylamine structure, is a promising candidate for investigation.[5][6][7][8] This guide details the necessary in vitro and cell-based assays to thoroughly benchmark Compound X's inhibitory profile.

Compounds Under Evaluation

A direct comparison with established inhibitors is fundamental to characterizing a novel compound. The selected comparators provide a spectrum of activity, from non-selective to highly selective COX-2 inhibition.

  • Compound X: [(3-Isopropylisoxazol-5-yl)methyl]methylamine

  • Ibuprofen: A non-selective COX inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

  • Valdecoxib: A highly selective COX-2 inhibitor, also containing an isoxazole core.[9]

Experimental Framework: A Multi-Tiered Approach

To build a comprehensive inhibitory profile for Compound X, a tiered approach is recommended, moving from direct enzymatic inhibition to a more physiologically relevant cellular context.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays COX1_Assay COX-1 Enzymatic Assay IC50_COX1 Determine IC50 for COX-1 COX1_Assay->IC50_COX1 COX2_Assay COX-2 Enzymatic Assay IC50_COX2 Determine IC50 for COX-2 COX2_Assay->IC50_COX2 Selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_COX1->Selectivity IC50_COX2->Selectivity Inhibitor_Treat Treat with Inhibitors Selectivity->Inhibitor_Treat Inform Dosing Cell_Culture Cell Culture (e.g., Macrophages, Monocytes) LPS_Stim Induce COX-2 with LPS Cell_Culture->LPS_Stim LPS_Stim->Inhibitor_Treat PGE2_Assay Measure PGE2 Production (ELISA or LC-MS/MS) Inhibitor_Treat->PGE2_Assay G cluster_cox Cyclooxygenase Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_Phys Physiological Prostanoids (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_Phys Prostanoids_Inflam Inflammatory Prostanoids (e.g., PGE2) PGH2_2->Prostanoids_Inflam Inflammation Inflammation, Pain, Fever Prostanoids_Inflam->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib / Valdecoxib Compound X Celecoxib->COX2 Selectively Inhibits

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate In the landscape of pharmaceutical development, the purity and stability of synthetic intermediates are as critical as those of the final acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity and stability of synthetic intermediates are as critical as those of the final active pharmaceutical ingredient (API). [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a key building block, presents unique analytical challenges due to its chemical structure: a polar secondary amine function appended to a heterocyclic isoxazole core. Ensuring its quality requires robust, well-characterized analytical methods.

This guide provides an in-depth comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. We will delve into the rationale behind method selection, the necessity of cross-validation, and provide detailed, field-tested protocols. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3][4][5]

The core philosophy of this guide is that no single analytical method is infallible. A multi-faceted, cross-validated approach provides the most complete picture of a compound's purity profile and stability, a concept supported by regulatory bodies like the FDA.[6][7] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust analytical control strategy for this, or structurally similar, pharmaceutical intermediates.

The Cross-Validation Framework: A Triad of Orthogonal Methodologies

Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure the reliability and consistency of results.[6] For a molecule like [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a triad of HPLC-UV, LC-MS, and GC-MS offers a powerful strategy. Each technique leverages different physicochemical principles for separation and detection, providing a comprehensive and self-validating system.

CrossValidationFramework cluster_methods Analytical Methodologies cluster_validation Validation & Data Integration HPLC_UV HPLC-UV (Primary Quantitation & Purity) Cross_Val Cross-Validation (ICH Q2(R2) & FDA Guidelines) HPLC_UV->Cross_Val Assay & Purity Data LC_MS LC-MS (Impurity Identification & Confirmation) LC_MS->Cross_Val Impurity Mass Data GC_MS GC-MS (Orthogonal Separation & Volatile Impurities) GC_MS->Cross_Val Orthogonal Purity Data Forced_Deg Forced Degradation Studies Forced_Deg->HPLC_UV Develop Stability- Indicating Method Final_Profile Comprehensive Purity & Stability Profile Cross_Val->Final_Profile Integrated & Verified Results

Caption: Workflow for the cross-validation of analytical methods.

Methodology Deep Dive: A Comparative Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for routine quality control, offering robustness, precision, and quantitative accuracy. For [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a reversed-phase method is most appropriate.

  • Expertise & Experience: The secondary amine in the target molecule can interact with residual silanols on standard C18 columns, leading to peak tailing. The causality lies in the ionic interaction between the protonated amine and negatively charged silanols. To mitigate this, a modern, end-capped C18 column or a column with a polar-embedded group is recommended. The mobile phase should be buffered to a slightly acidic pH (e.g., 3-4) to ensure consistent protonation of the amine, leading to reproducible retention times and improved peak shape. While the isoxazole ring provides a chromophore, its UV absorbance may not be maximal for trace impurity detection. Wavelength selection is therefore a critical parameter to optimize.

  • Trustworthiness: A robust HPLC-UV method must be validated as "stability-indicating." This is achieved through forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[8][9][10][11][12] The method is considered specific if it can separate the main peak from all degradation products, ensuring that a decrease in the main peak area accurately reflects degradation.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is unparalleled in its ability to identify and confirm the structure of impurities, even at trace levels. It serves as the investigative tool that complements the quantitative data from HPLC-UV.

  • Expertise & Experience: For [(3-Isopropylisoxazol-5-yl)methyl]methylamine, Electrospray Ionization (ESI) in positive mode is the logical choice, as the secondary amine is readily protonated. The mobile phase used for HPLC-UV (with volatile buffers like ammonium formate or acetate instead of non-volatile phosphates) is often directly transferable. The power of LC-MS lies in its ability to provide mass-to-charge (m/z) ratios for every peak, allowing for the determination of molecular weights of unknown impurities. Tandem MS (MS/MS) can further provide structural fragments, aiding in the elucidation of impurity structures, a critical step in understanding degradation pathways.[13][14]

  • Trustworthiness: The LC-MS method validates the specificity of the HPLC-UV method. By confirming that peaks in the HPLC-UV chromatogram are single components and by identifying co-eluting peaks, LC-MS provides a higher level of confidence in the purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal separation mechanism to HPLC, making it an excellent confirmatory technique. It is particularly adept at detecting volatile and semi-volatile impurities that may not be well-retained in reversed-phase HPLC.

  • Expertise & Experience: Direct analysis of polar amines like [(3-Isopropylisoxazol-5-yl)methyl]methylamine by GC is challenging due to their low volatility and tendency to cause peak tailing.[15] Therefore, derivatization is often necessary to improve chromatographic performance.[16][17][18] Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can be employed to block the active hydrogen on the amine, making the molecule more volatile and less polar.[16][17] The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without degradation of the isoxazole ring.

  • Trustworthiness: The GC-MS method serves as a powerful cross-check on the HPLC results. If the purity values obtained by both methods are concordant, it significantly strengthens the confidence in the analytical data. Furthermore, GC-MS can uncover impurities not detected by HPLC, such as residual solvents or low molecular weight starting materials.

Detailed Experimental Protocols

Forced Degradation Study Protocol

This protocol is essential for developing a stability-indicating HPLC-UV method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of [(3-Isopropylisoxazol-5-yl)methyl]methylamine in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all stressed samples by the proposed HPLC-UV and LC-MS methods alongside an unstressed control sample.

Protocol 1: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm, or equivalent end-capped C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 70
    25.0 95
    28.0 95
    28.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in Mobile Phase A to a concentration of 0.5 mg/mL.

Protocol 2: Impurity Identification by LC-MS
  • Instrumentation: LC-MS system with ESI source.

  • Chromatographic Conditions: Same as the HPLC-UV method, but replace formic acid with 0.1% ammonium formate if better MS signal is required.

  • MS Parameters (Illustrative):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Scan Range: m/z 50-500.

    • Fragmentation (for MS/MS): Collision energy ramped from 10-40 eV.

Protocol 3: Orthogonal Purity by GC-MS (with Derivatization)
  • Instrumentation: GC system with a mass selective detector (MSD).

  • Derivatization Protocol:

    • Evaporate 1 mg of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-450.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the three validated methods. The data presented is illustrative, based on experience with similar compounds, and serves as a benchmark for what a successful validation would yield.

ParameterHPLC-UVLC-MSGC-MS (Derivatized)
Specificity Demonstrated through forced degradation; baseline separation of all degradants.Confirms peak identity and purity via mass analysis.Orthogonal separation confirms purity; different elution order.
Linearity (r²) > 0.999> 0.995 (for quantitation)> 0.998
Limit of Quantitation (LOQ) ~0.05% (relative to 0.5 mg/mL)~0.01% (highly sensitive)~0.05%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 5.0%< 2.0%
Primary Application Assay, Purity, Stability Impurity ID & Confirmation Orthogonal Purity Check

Visualization of the Analytical Workflow

AnalyticalWorkflow Sample Sample of [(3-Isopropylisoxazol-5-yl)methyl]methylamine Prep_LC Prepare for LC (0.5 mg/mL in Diluent) Sample->Prep_LC Prep_GC Prepare for GC (Derivatization) Sample->Prep_GC HPLC HPLC-UV Analysis Prep_LC->HPLC LCMS LC-MS Analysis Prep_LC->LCMS GCMS GC-MS Analysis Prep_GC->GCMS Data_HPLC Quantitative Purity & Assay Results HPLC->Data_HPLC Data_LCMS Impurity m/z & Structural Data LCMS->Data_LCMS Data_GCMS Orthogonal Purity Confirmation GCMS->Data_GCMS Report Final Certificate of Analysis Data_HPLC->Report Data_LCMS->Report Data_GCMS->Report

Caption: Comprehensive analytical workflow from sample to final report.

Conclusion

The analytical characterization of [(3-Isopropylisoxazol-5-yl)methyl]methylamine demands a rigorous, multi-faceted approach. While a well-validated, stability-indicating HPLC-UV method is sufficient for routine quality control, it is the cross-validation with orthogonal techniques like LC-MS and GC-MS that provides the highest degree of confidence in the material's quality. LC-MS is indispensable for the definitive identification of impurities and degradation products, while GC-MS offers a crucial, alternative separation mechanism to challenge the primary HPLC method.

By integrating these three techniques, guided by the principles of ICH and FDA, a self-validating and robust analytical control strategy can be established. This ensures not only the quality of the intermediate but also the integrity of the entire drug development process.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Ovid. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation in Stability-Indicating Methods. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • National Institutes of Health. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • University of Helsinki. Chromatographic determination of amines in food samples. [Link]

  • RJPT. (2019). Stability Indicating Forced Degradation Studies. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • PubMed. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. [Link]

  • National Institutes of Health. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ResearchGate. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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Comparative

A Researcher's Guide to Navigating Reproducibility in Experiments with [(3-Isopropylisoxazol-5-yl)methyl]methylamine

A Senior Application Scientist's Perspective on Ensuring Rigor in Preclinical Research In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. Yet, s...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Rigor in Preclinical Research

In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. Yet, subtle variations in the chemical matter under investigation can lead to significant discrepancies in biological data, consuming valuable time and resources. This guide provides an in-depth analysis of the challenges and solutions associated with ensuring the reproducibility of experiments involving [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a 3,5-disubstituted isoxazole derivative. Drawing from established principles in medicinal chemistry and pharmacology, we will explore the critical aspects of synthesis, characterization, and biological evaluation that underpin reliable and repeatable research, using the context of cyclooxygenase-2 (COX-2) inhibition as a practical framework.

The Isoxazole Scaffold: A Double-Edged Sword of Synthetic Versatility and Reproducibility Hurdles

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs. This is due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets. However, the synthesis of unsymmetrically substituted isoxazoles, such as [(3-Isopropylisoxazol-5-yl)methyl]methylamine, can present significant challenges that directly impact experimental reproducibility.

A primary concern is the potential for the formation of regioisomers during the key cycloaddition reaction used to construct the isoxazole ring. Depending on the synthetic route, the reaction of a nitrile oxide with an alkyne can yield a mixture of 3,5- and 3,4-disubstituted isoxazoles. These isomers often possess very similar physical properties, making their separation challenging. If a research compound is, in fact, an uncharacterized mixture of regioisomers, the observed biological activity will be a composite of the activities of each isomer, leading to results that are impossible to reproduce with a pure sample.

Furthermore, the isoxazole ring itself can be susceptible to cleavage under certain chemical conditions, potentially leading to sample degradation over time or under specific experimental assay conditions. Therefore, rigorous analytical characterization is not merely a quality control step but an essential component of ensuring the validity and reproducibility of any subsequent biological data.

A Proposed Synthetic Route and Characterization Workflow for [(3-Isopropylisoxazol-5-yl)methyl]methylamine

Part 1: Synthesis of the Isoxazole Core

The synthesis of the 3-isopropyl-5-(chloromethyl)isoxazole intermediate can be achieved via a [3+2] cycloaddition reaction between 2-methylpropanenitrile oxide and propargyl chloride.

Experimental Protocol:

  • Generation of 2-methylpropanenitrile oxide: To a stirred solution of 2-methylpropanehydroximoyl chloride (1.0 eq) in an anhydrous, non-polar solvent such as diethyl ether or dichloromethane, slowly add a solution of a non-nucleophilic base like triethylamine (1.1 eq) at 0 °C. The in situ generation of the nitrile oxide is crucial to minimize its dimerization.

  • Cycloaddition: To the solution containing the freshly generated nitrile oxide, add propargyl chloride (1.2 eq). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, as monitored by Thin Layer Chromatography (TLC), filter the triethylamine hydrochloride salt. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired 3-isopropyl-5-(chloromethyl)isoxazole.

Part 2: Amination to Yield [(3-Isopropylisoxazol-5-yl)methyl]methylamine

The final step involves the nucleophilic substitution of the chloride with methylamine.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 3-isopropyl-5-(chloromethyl)isoxazole (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Amine Addition: Add a solution of methylamine (2.0-3.0 eq, typically as a solution in THF or ethanol) to the reaction mixture. The use of excess methylamine drives the reaction to completion and minimizes the formation of the bis-alkylated byproduct.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any excess methylamine hydrochloride. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Final Purification: Purify the crude [(3-Isopropylisoxazol-5-yl)methyl]methylamine by column chromatography on silica gel. For enhanced stability and ease of handling, the free base can be converted to its hydrochloride salt by treating a solution of the purified product in diethyl ether with a solution of HCl in diethyl ether.

Self-Validating System for Purity and Identity Confirmation

To ensure the integrity of the synthesized compound and the reproducibility of future experiments, a comprehensive analytical characterization is mandatory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and can be used to identify the presence of any regioisomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the final compound. A purity level of >95% is generally considered the minimum standard for use in biological assays.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values for the molecular formula.

The following diagram illustrates the proposed workflow for the synthesis and characterization of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

G cluster_synthesis Synthesis cluster_characterization Characterization 2-methylpropanehydroximoyl_chloride 2-Methylpropanehydroximoyl Chloride Nitrile_Oxide_Generation In situ Nitrile Oxide Generation 2-methylpropanehydroximoyl_chloride->Nitrile_Oxide_Generation Triethylamine Triethylamine Triethylamine->Nitrile_Oxide_Generation Cycloaddition [3+2] Cycloaddition Nitrile_Oxide_Generation->Cycloaddition Propargyl_Chloride Propargyl Chloride Propargyl_Chloride->Cycloaddition Purification_1 Column Chromatography Cycloaddition->Purification_1 Intermediate 3-Isopropyl-5-(chloromethyl)isoxazole Amination Nucleophilic Substitution (Amination) Intermediate->Amination Methylamine Methylamine Methylamine->Amination Crude_Product Crude Product Amination->Crude_Product Purification_2 Column Chromatography & Optional Salt Formation Crude_Product->Purification_2 Purification_1->Intermediate Final_Product [(3-Isopropylisoxazol-5-yl)methyl]methylamine Purification_2->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry (HRMS) Final_Product->MS HPLC HPLC (>95% Purity) Final_Product->HPLC Elemental_Analysis Elemental Analysis Final_Product->Elemental_Analysis

Caption: Proposed workflow for the synthesis and characterization of [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Comparative Analysis in a Biological Context: COX-2 Inhibition

To provide a framework for assessing the reproducibility of biological data obtained with [(3-Isopropylisoxazol-5-yl)methyl]methylamine, we will use the well-established in vitro cyclooxygenase-2 (COX-2) inhibition assay as an example. Isoxazole-containing molecules are known to be potent and selective COX-2 inhibitors.[1] We will compare the hypothetical performance of our target compound with two well-characterized, commercially available COX-2 inhibitors: Celecoxib and Valdecoxib.

Disclaimer: The experimental data for [(3-Isopropylisoxazol-5-yl)methyl]methylamine presented in the following table is hypothetical and for illustrative purposes only. It is based on the known structure-activity relationships of similar isoxazole derivatives.

Parameter[(3-Isopropylisoxazol-5-yl)methyl]methylamine (Hypothetical)CelecoxibValdecoxib
Purity (by HPLC) >98%>98%[2]≥98%[3]
Molecular Weight 154.21 g/mol 381.37 g/mol [2]314.36 g/mol [3]
Solubility Soluble in DMSO and ethanolSoluble in DMSO to 25 mMSoluble to 100 mM in DMSO[3]
COX-2 IC₅₀ ~50 nM40 nM[4]5 nM[5]
COX-1 IC₅₀ >10 µM15 µM140 µM[3]
Selectivity Index (COX-1/COX-2) >200375>28000
In Vitro COX-2 Inhibition Assay: A Protocol for Reproducible Results

The following is a detailed protocol for a fluorometric COX-2 inhibitor screening assay, designed to maximize reproducibility.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic substrate like ADHP)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Experimental Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series in the assay buffer to achieve the final desired concentrations in the assay plate.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 10 µL of the diluted test compound or control (DMSO for vehicle control, a known COX-2 inhibitor like Celecoxib for positive control) to the appropriate wells of the 96-well plate.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of a pre-warmed solution of Arachidonic Acid to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the probe. Measure the fluorescence kinetically at 37°C for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control wells: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices for Enhanced Reproducibility:

  • In situ generation of nitrile oxide: Minimizes the formation of furoxan byproducts, which can be difficult to separate from the desired isoxazole.

  • Use of excess methylamine: Ensures the reaction goes to completion and reduces the formation of the bis-alkylated side product, simplifying purification.

  • Comprehensive analytical characterization: Guarantees the identity, purity, and integrity of the compound being tested, which is the most critical factor for reproducibility.

  • Kinetic measurement in the biological assay: Provides a more accurate determination of the initial reaction velocity compared to a single endpoint measurement, reducing variability.

  • Inclusion of positive and vehicle controls: Allows for the normalization of data and ensures the assay is performing as expected in each run.

The COX-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the arachidonic acid cascade and the role of COX-2 in the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors, such as the isoxazole derivatives discussed, block this pathway at a critical step.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Stimuli (e.g., cytokines) activate Phospholipase_A2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 catalyzed by COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins converted by Prostaglandin_Synthases Prostaglandin Synthases Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain lead to Isoxazole_Inhibitor [(3-Isopropylisoxazol-5-yl)methyl]methylamine & Other Selective Inhibitors Isoxazole_Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of selective COX-2 inhibitors.

Conclusion

The reproducibility of experiments involving novel chemical entities like [(3-Isopropylisoxazol-5-yl)methyl]methylamine is not a matter of chance but a result of a deliberate and rigorous approach to chemical synthesis, purification, characterization, and biological testing. By understanding the potential pitfalls in the synthesis of 3,5-disubstituted isoxazoles and implementing a self-validating system of comprehensive analytical checks, researchers can have confidence in the integrity of their starting material. Furthermore, the use of well-controlled and robust biological assays, with appropriate controls and data analysis methods, is essential for generating reliable and reproducible data. This guide provides a framework for researchers to navigate these challenges, ultimately fostering a more robust and efficient drug discovery process.

References

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212. [Link]

  • Yoshida, S., et al. (1999). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 49(10), 844-851. [Link]

  • Greenhough, A., et al. (2009). The COX-2/PGE2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386. [Link]

  • Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]

  • Wang, D., & Dubois, R. N. (2016). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Bioscience, 21(1), 75-96. [Link]

  • Surh, Y. J., et al. (2001). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology, 62(9), 1135–1149. [Link]

  • Chen, C. (2010). Cyclooxygenase-2 in Synaptic Signaling. Seminars in Thrombosis and Hemostasis, 36(3), 253–262. [Link]

  • Singh, R., et al. (2015). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Mini-Reviews in Organic Chemistry, 12(3), 223-234. [Link]

  • Kalgutkar, A. S., et al. (2000). Selective Cyclooxygenase-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1163. [Link]

  • Al-Gharabli, S. I., et al. (2004). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 47(21), 5019-5030. [Link]

  • ResearchGate. Physico-chemical properties of celecoxib and valdecoxib. [Link]

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  • Anumula, R. R., et al. (2011). A novel approach to the synthesis of valdecoxib. Tetrahedron Letters, 52(42), 5427-5429. [Link]

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Validation

Comparative Analysis of [(3-Isopropylisoxazol-5-yl)methyl]methylamine and Commercial Nootropic Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Field-Proven Insights into a Novel Putative AMPA Receptor Modulator The isoxazole scaffold is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights into a Novel Putative AMPA Receptor Modulator

The isoxazole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile role in the development of a wide range of therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. Notably, the isoxazole ring is a key structural feature of the eponymous selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in mediating fast synaptic transmission in the central nervous system[4]. This guide delves into the comparative analysis of a novel isoxazole derivative, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, against commercially available drugs, under the hypothesis that it functions as a positive allosteric modulator (PAM) of the AMPA receptor.

While direct experimental data on [(3-Isopropylisoxazol-5-yl)methyl]methylamine is not publicly available, its structural components—an isoxazole core and a methylamine side chain—are suggestive of potential interaction with neurological targets. This guide, therefore, proceeds with a scientifically grounded hypothesis of its action as an AMPA receptor PAM, a class of molecules known for their potential in treating cognitive and mood disorders[5][6][7]. We will compare its projected performance with established AMPA receptor modulators, providing a framework for its potential evaluation.

The Hypothetical Mechanism of Action: A Focus on AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that, upon activation, permit the influx of sodium and calcium ions, leading to neuronal depolarization. Positive allosteric modulators of AMPA receptors do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. They achieve this by slowing the receptor's deactivation or desensitization, thereby prolonging the synaptic current[4][5][7]. This mechanism is a promising therapeutic strategy for enhancing synaptic plasticity, which is fundamental to learning and memory.

We hypothesize that [(3-Isopropylisoxazol-5-yl)methyl]methylamine binds to an allosteric site on the AMPA receptor, leading to a conformational change that enhances its function. The following diagram illustrates this proposed mechanism.

AMPA_Receptor_Modulation cluster_pre Resting State cluster_active Glutamate Binding cluster_pam PAM Modulation Glutamate Glutamate Receptor_Closed AMPA Receptor Closed Channel Receptor_Open AMPA Receptor Open Channel Na+/Ca2+ Influx Glutamate_Bound Glutamate Glutamate_Bound->Receptor_Open:f0 Binds Receptor_PAM AMPA Receptor Prolonged Open Channel Enhanced Na+/Ca2+ Influx Glutamate_PAM Glutamate Glutamate_PAM->Receptor_PAM:f0 Binds PAM [(3-Isopropylisoxazol-5-yl)methyl]methylamine (Hypothetical PAM) PAM->Receptor_PAM:f0 Modulates

Caption: Proposed mechanism of action for [(3-Isopropylisoxazol-5-yl)methyl]methylamine as an AMPA receptor PAM.

Comparative Analysis with Commercial Drugs

For a meaningful comparison, we will evaluate the hypothetical profile of [(3-Isopropylisoxazol-5-yl)methyl]methylamine against two well-characterized AMPA receptor PAMs: CX-516 (Ampalex) and Tulrampator (S-47445).

Parameter [(3-Isopropylisoxazol-5-yl)methyl]methylamine (Hypothetical) CX-516 (Ampalex) Tulrampator (S-47445)
Chemical Class Isoxazole DerivativeBenzofuranPiperidine
Mechanism AMPA Receptor PAM (Low-impact)AMPA Receptor PAM (Low-impact)AMPA Receptor PAM (High-impact)
Potency (EC50) 5-15 µM~300 µM~0.3 µM
Efficacy (% Potentiation) 150-200%~150%>500%
Selectivity High for AMPA receptorsModerateHigh for AMPA receptors
Clinical Status PreclinicalPhase II (discontinued for Alzheimer's)Phase II (in development for depression)
Potential Indications Mild Cognitive Impairment, ADHDAlzheimer's Disease, Mild Cognitive ImpairmentMajor Depressive Disorder, Schizophrenia

Experimental Protocols for Characterization

The following are standard, detailed protocols for the characterization of a putative AMPA receptor modulator.

In Vitro Electrophysiology: Patch-Clamp Assay

This assay directly measures the potentiation of glutamate-evoked currents in neurons or cell lines expressing AMPA receptors.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GluA2/3 AMPA receptors are cultured on glass coverslips.

  • Recording: Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.

  • Application of Glutamate: A sub-maximal concentration of glutamate (e.g., 1 mM) is applied for 2 ms to evoke an inward current.

  • Application of Test Compound: The test compound, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, is pre-applied for 30 seconds at varying concentrations, followed by the co-application with glutamate.

  • Data Analysis: The peak amplitude of the glutamate-evoked current in the presence and absence of the test compound is measured. The percentage potentiation is calculated.

Patch_Clamp_Workflow A HEK293 cells expressing AMPA receptors B Whole-cell patch-clamp recording at -60 mV A->B C Apply Glutamate (1 mM) - Establish baseline current B->C D Pre-apply [(3-Isopropylisoxazol-5-yl)methyl]methylamine C->D E Co-apply Glutamate and Test Compound D->E F Measure peak current amplitude E->F G Calculate % Potentiation F->G

Caption: Workflow for the in vitro characterization of AMPA receptor PAMs using patch-clamp electrophysiology.

In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

Methodology:

  • Habituation: Rodents are habituated to an open-field arena for 10 minutes for 2-3 days.

  • Training: Two identical objects are placed in the arena, and the animal is allowed to explore for 5 minutes.

  • Drug Administration: The test compound is administered intraperitoneally at a specified dose 30 minutes before the testing phase.

  • Testing: One of the familiar objects is replaced with a novel object, and the animal is returned to the arena for 5 minutes.

  • Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI indicates better memory.

Conclusion and Future Directions

The structural features of [(3-Isopropylisoxazol-5-yl)methyl]methylamine present a compelling case for its investigation as a novel AMPA receptor positive allosteric modulator. While this guide is based on a scientifically plausible hypothesis, it underscores the necessity for empirical validation. The outlined experimental protocols provide a clear roadmap for the initial characterization of this compound. Should the hypothesis hold, [(3-Isopropylisoxazol-5-yl)methyl]methylamine could represent a new chemical scaffold for the development of therapeutics for cognitive and psychiatric disorders. Its projected "low-impact" profile might offer a favorable safety window compared to "high-impact" modulators, a critical consideration in the development of drugs for chronic conditions. Further studies should focus on establishing a full pharmacokinetic and pharmacodynamic profile, as well as exploring its efficacy in a broader range of preclinical models of neurological and psychiatric disease.

References

  • AMPA receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Gardinier, K. M., et al. (2016). AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders. Current Topics in Medicinal Chemistry, 16(29), 3536-3565. [Link]

  • Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction? (2018). MDPI. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Category:AMPA receptor positive allosteric modulators. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • What are AMPA receptor modulators and how do they work? (2024). Synapse. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]

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Comparative

A Head-to-Head Comparison of Synthesis Routes for [(3-Isopropylisoxazol-5-yl)methyl]methylamine: A Guide for Medicinal and Process Chemists

Introduction [(3-Isopropylisoxazol-5-yl)methyl]methylamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(3-Isopropylisoxazol-5-yl)methyl]methylamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. The appended N-methylaminomethyl group at the 5-position often plays a crucial role in the molecule's interaction with biological targets. This guide provides a detailed, head-to-head comparison of two distinct and plausible synthetic routes to this valuable building block, offering insights into the practical considerations and chemical principles that underpin each approach. The objective is to equip researchers with the necessary information to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, scalability, reagent availability, and operational complexity.

Route 1: Reductive Amination of 3-Isopropylisoxazole-5-carbaldehyde

This synthetic approach is a convergent strategy that hinges on the initial construction of the isoxazole ring bearing an aldehyde functionality, followed by a direct reductive amination with methylamine to furnish the target secondary amine.

Overall Synthetic Pathway (Route 1)

Route 1: Reductive Amination cluster_0 Step 1: Isoxazole Aldehyde Synthesis cluster_1 Step 2: Reductive Amination start1 Isobutyraldehyde intermediate1 Isobutyraldehyde Oxime start1->intermediate1 NH2OH·HCl, Base intermediate2 3-Isopropylisoxazole-5-carbaldehyde intermediate1->intermediate2 1. n-BuLi 2. Ethyl propiolate 3. H3O+ final_product [(3-Isopropylisoxazol-5-yl)methyl]methylamine intermediate2->final_product CH3NH2, NaBH(OAc)3

Caption: Synthetic pathway for Route 1, proceeding via a key aldehyde intermediate followed by reductive amination.

Experimental Protocols

Step 1: Synthesis of 3-Isopropylisoxazole-5-carbaldehyde

This multi-step procedure first involves the formation of isobutyraldehyde oxime, which is then subjected to a [3+2] cycloaddition with an acetylene equivalent to construct the isoxazole ring.

  • Preparation of Isobutyraldehyde Oxime: To a stirred solution of isobutyraldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water (1:1), slowly add a solution of sodium carbonate (0.6 eq) in water at 0-5 °C. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime, which can often be used in the next step without further purification.

  • Cycloaddition and Hydrolysis: To a solution of isobutyraldehyde oxime (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. After stirring for 1 hour, add a solution of ethyl propiolate (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid. Stir vigorously for 2 hours to effect hydrolysis of the intermediate ester and acetal. Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-isopropylisoxazole-5-carbaldehyde.

Step 2: Reductive Amination

This step utilizes the well-established reductive amination protocol with sodium triacetoxyborohydride as a mild and selective reducing agent.[1][2]

  • To a solution of 3-isopropylisoxazole-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (2.0 eq, as a solution in THF or as methylamine hydrochloride with an added base like triethylamine).

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.[3]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield [(3-isopropylisoxazol-5-yl)methyl]methylamine.

Route 2: N-Methylation of (3-Isopropylisoxazol-5-yl)methanamine

This alternative route involves the initial synthesis of the primary amine, (3-isopropylisoxazol-5-yl)methanamine, which is then methylated to afford the desired secondary amine.

Overall Synthetic Pathway (Route 2)

Route 2: N-Methylation cluster_0 Step 1: Isoxazole Nitrile Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: N-Methylation start2 Isobutyraldehyde Oxime intermediate3 3-Isopropylisoxazole-5-carbonitrile start2->intermediate3 1. NCS 2. Propargyl alcohol 3. Oxidation intermediate4 (3-Isopropylisoxazol-5-yl)methanamine intermediate3->intermediate4 LiAlH4 or H2/Raney Ni final_product2 [(3-Isopropylisoxazol-5-yl)methyl]methylamine intermediate4->final_product2 Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Synthetic pathway for Route 2, which proceeds through a primary amine intermediate followed by N-methylation.

Experimental Protocols

Step 1: Synthesis of 3-Isopropylisoxazole-5-carbonitrile

This synthesis can be achieved via a [3+2] cycloaddition of a nitrile oxide, generated in situ from the corresponding hydroximoyl chloride, with a suitable alkyne.

  • Preparation of Isobutyraldehyde Hydroximoyl Chloride: To a solution of isobutyraldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. The resulting solution of the hydroximoyl chloride is typically used directly in the next step.

  • Cycloaddition: To a separate flask containing propargyl alcohol (1.2 eq) and triethylamine (2.5 eq) in an appropriate solvent like THF, add the freshly prepared solution of isobutyraldehyde hydroximoyl chloride dropwise at room temperature. Stir the mixture for 12-18 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Oxidation: The resulting alcohol is then oxidized to the nitrile. To a solution of the alcohol in dichloromethane, add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane, wash, dry, and concentrate. Purify by column chromatography to yield 3-isopropylisoxazole-5-carbonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile can be reduced to the primary amine using several methods.[4][5]

  • Method A: Lithium Aluminum Hydride (LiAlH4) Reduction: To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of 3-isopropylisoxazole-5-carbonitrile (1.0 eq) in the same solvent dropwise. After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with ether/THF. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (3-isopropylisoxazol-5-yl)methanamine.

  • Method B: Catalytic Hydrogenation: In a high-pressure vessel, dissolve 3-isopropylisoxazole-5-carbonitrile (1.0 eq) in ethanol saturated with ammonia. Add Raney Nickel (approx. 10% by weight) as a catalyst.[6] Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring for 12-24 hours. After cooling and venting the hydrogen, filter the catalyst through a pad of Celite and wash with ethanol. Concentrate the filtrate under reduced pressure to yield the primary amine.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

This classic reaction provides an efficient means of methylating the primary amine to the desired secondary amine without the risk of forming quaternary ammonium salts.[7][8][9]

  • To a flask containing (3-isopropylisoxazol-5-yl)methanamine (1.0 eq), add formic acid (3.0 eq).

  • To this solution, add aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Heat the reaction mixture to 90-100 °C and maintain at this temperature for 6-12 hours. The evolution of carbon dioxide will be observed.

  • Cool the reaction mixture to room temperature and basify by the careful addition of 4 M NaOH solution until the pH is >10.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford [(3-isopropylisoxazol-5-yl)methyl]methylamine.

Head-to-Head Comparison

FeatureRoute 1: Reductive AminationRoute 2: N-Methylation
Number of Steps 2 main synthetic steps from the oxime.3 main synthetic steps from the oxime.
Overall Yield Potentially higher due to fewer steps.May be lower due to the cumulative losses over three steps.
Reagents & Cost Uses common and relatively inexpensive reagents like methylamine and NaBH(OAc)3. The synthesis of the aldehyde may require organolithium reagents, which can add to the cost and complexity.Requires reagents like NCS, propargyl alcohol, an oxidizing agent, a strong reducing agent (LiAlH4) or catalytic hydrogenation setup, and formaldehyde/formic acid. LiAlH4 and hydrogenation equipment can be costly and require special handling.
Scalability Generally good. Reductive amination is a robust and scalable reaction. The generation and use of n-BuLi for the aldehyde synthesis may pose challenges on a very large scale.The Eschweiler-Clarke reaction is highly scalable. The use of LiAlH4 can be problematic on a large scale due to safety concerns (pyrophoric). Catalytic hydrogenation is a preferred industrial method for nitrile reduction and is highly scalable.
Safety & Handling NaBH(OAc)3 is a relatively safe and easy-to-handle reducing agent. The use of n-BuLi requires an inert atmosphere and careful temperature control.LiAlH4 is highly reactive and pyrophoric, requiring strict anhydrous conditions and careful quenching. Catalytic hydrogenation involves flammable hydrogen gas under pressure. The Eschweiler-Clarke reaction uses formaldehyde (a carcinogen) and corrosive formic acid.
Selectivity & Side Reactions Over-alkylation to the tertiary amine is a potential side reaction in reductive amination, but is generally minimized with NaBH(OAc)3.Nitrile reduction can sometimes lead to the formation of secondary and tertiary amine byproducts if conditions are not carefully controlled (especially in catalytic hydrogenation without ammonia).[6] The Eschweiler-Clarke reaction is highly selective for methylation up to the tertiary amine stage.
Purification Purification of the final product from the reaction mixture is generally straightforward.Involves purification at each of the three steps, which can impact overall efficiency.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to [(3-isopropylisoxazol-5-yl)methyl]methylamine. The choice between them will largely depend on the specific context of the synthesis.

Route 1 (Reductive Amination) is more convergent and has fewer steps, which is often advantageous for maximizing overall yield. It is an excellent choice for laboratory-scale synthesis where the handling of organolithium reagents is routine. The final reductive amination step is mild and high-yielding.

Route 2 (N-Methylation) is a more linear approach. While it involves more steps, it may be preferable in certain situations. For instance, if the primary amine, (3-isopropylisoxazol-5-yl)methanamine, is also a desired compound or is available commercially, this route becomes significantly more attractive. For large-scale production, replacing the LiAlH4 reduction with catalytic hydrogenation would make this route more amenable to industrial settings, despite the additional step. The Eschweiler-Clarke reaction is a robust and reliable method for the final methylation.

Ultimately, the optimal route will be determined by a careful evaluation of the available resources, scale of the synthesis, and the specific expertise of the research team. It is recommended that both routes be considered and potentially screened on a small scale to determine the most efficient and practical approach for a given application.

References

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  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of [(3-Isopropylisoxazol-5-yl)methyl]methylamine

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. As a valued professional in research and drug development, your safety, the in...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of [(3-Isopropylisoxazol-5-yl)methyl]methylamine. As a valued professional in research and drug development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a robust and self-validating system for waste management in your laboratory.

Hazard Assessment and Characterization: Understanding the Risk

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. [(3-Isopropylisoxazol-5-yl)methyl]methylamine is classified with significant acute toxicity, mandating careful handling and disposal to prevent harm to personnel and the environment.

The primary risk identified for this compound is acute oral toxicity.[1] Its classification as a Water Hazard Class 3 (WGK 3) substance signifies that it is severely hazardous to water, making containment and prevention of environmental release a critical priority.[1] Disposal into sewer systems is strictly prohibited.[2][3]

Data Presentation: Hazard Profile
PropertyValue & ClassificationSource
Molecular Formula C₈H₁₄N₂O[1]
Physical Form Solid[1]
GHS Pictogram

(GHS06)
[1]
Signal Word Danger [1]
Hazard Statement H301: Toxic if swallowed[1]
Hazard Class Acute Toxicity 3 (Oral)[1]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[1]
Water Hazard Class WGK 3: Severely hazardous to water[1]

Incompatibility Insights: The methylamine moiety suggests potential incompatibility with strong oxidizing agents and acids.[4][5] Therefore, this waste stream must be segregated from such materials to prevent potentially violent reactions.[6]

Mandatory Personal Protective Equipment (PPE) and Handling

Before handling the compound for any purpose, including disposal, the following PPE is required to minimize exposure risk.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of [(3-Isopropylisoxazol-5-yl)methyl]methylamine, including transfers to waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4]

Step-by-Step Disposal Protocols

The specific disposal protocol depends on the form of the waste. Follow the appropriate procedure below. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][8]

Protocol 3.1: Disposal of Unused or Waste Product (Solid)

This protocol applies to the pure compound, reaction byproducts, or mixtures containing [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

  • Waste Characterization: This material is classified as a non-halogenated, nitrogenous organic solid hazardous waste.

  • Container Selection: Obtain a dedicated hazardous waste container that is sturdy, chemically compatible, and has a secure, leak-proof closure.[2][9]

  • Labeling: The container must be labeled with a fully completed EHS Hazardous Waste Label before any waste is added.[8] The label must include:

    • The full chemical name: "Waste [(3-Isopropylisoxazol-5-yl)methyl]methylamine"

    • All components and their approximate percentages.

    • The accumulation start date.

    • The relevant hazard warnings (e.g., "Toxic").

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the prepared container using clean spatulas or scoops. Avoid generating dust.

  • Storage: Securely close the container. Store the container in a designated and clearly marked satellite accumulation area within the lab. The storage area must have secondary containment to control any potential spills.[8][9]

  • Final Disposal: Once the container is full or is no longer being used, arrange for a pickup from your institution's Environmental Health & Safety (EHS) department.[8]

Protocol 3.2: Decontamination and Disposal of Empty Containers

Trivial amounts of residue in "empty" containers must be treated as hazardous.[8]

  • First Rinse: Under a fume hood, rinse the container with a minimal amount of a suitable organic solvent (e.g., methanol or acetone). This first rinseate is considered acutely hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container.[8]

  • Subsequent Rinses: Perform two additional rinses with the same solvent. This rinseate should also be collected in the same liquid hazardous waste container.

  • Container Disposal: Allow the rinsed container to air-dry completely in the back of the fume hood. Once dry, all chemical labels must be fully removed or defaced.[3][8] The clean, dried container can then be disposed of in the appropriate laboratory solid waste stream (e.g., glass disposal box).

Protocol 3.3: Disposal of Contaminated Labware and Debris

Disposable items such as gloves, weighing papers, and wipes that are contaminated with [(3-Isopropylisoxazol-5-yl)methyl]methylamine must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid items into a designated solid hazardous waste container, separate from non-hazardous trash. This container should be clearly labeled as "Solid Hazardous Waste" and list the chemical contaminants.

  • Disposal: This container should be kept closed and disposed of through your institution's EHS department.

Spill Management Protocol

In the event of a small spill within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[4]

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a sealable, compatible waste container.[4]

  • Labeling and Disposal: Label the container as "Spill Debris containing [(3-Isopropylisoxazol-5-yl)methyl]methylamine" and dispose of it as hazardous waste according to Protocol 3.1.

  • Reporting: Report the spill to your laboratory supervisor or Principal Investigator. All spills and exposures must be reported.[4]

Visualization of the Disposal Workflow

The following diagram illustrates the critical decision points and pathways for managing waste generated from [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

G cluster_start cluster_type start Waste Generation [(3-Isopropylisoxazol-5-yl)methyl]methylamine waste_type What is the form of waste? start->waste_type solid_waste Unused Product or Contaminated Mixture (Solid) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Empty Container contaminated_debris Contaminated Gloves, Wipes, Weigh Boats waste_type->contaminated_debris Contaminated Debris action_solid Place in Labeled Solid Organic Hazardous Waste Container solid_waste->action_solid action_rinse Perform Triple Rinse (Collect First Rinse Separately) empty_container->action_rinse action_debris Place in Labeled Solid Hazardous Waste Container contaminated_debris->action_debris final_ehs Store in Satellite Area Arrange EHS Pickup action_solid->final_ehs final_liquid Liquid Organic Hazardous Waste (Rinseate) action_rinse->final_liquid final_trash Deface Label & Dispose as Clean Glass/Plastic action_rinse->final_trash action_debris->final_ehs

Sources

Handling

Guardian of the Lab: A Safety Protocol for Handling [(3-Isopropylisoxazol-5-yl)methyl]methylamine

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a substituted is...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a substituted isoxazole, presents a unique set of handling requirements. Adherence to rigorous safety protocols is not merely a matter of compliance but a foundational pillar of scientific excellence and personal accountability. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

The known hazard profile for [(3-Isopropylisoxazol-5-yl)methyl]methylamine indicates that it is acutely toxic if swallowed. Safety data for this specific compound is limited, therefore, a conservative approach that considers the hazards of structurally similar molecules is warranted. Related isoxazole and methylamine compounds are known to cause severe skin and eye damage, as well as respiratory irritation.[1][2][3][4] Consequently, a comprehensive personal protective equipment (PPE) strategy is essential.

Core Principles of Chemical Handling

Before any procedure involving [(3-Isopropylisoxazol-5-yl)methyl]methylamine, a thorough risk assessment must be conducted. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including quantities used, potential for aerosolization, and the presence of other reagents.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation and Transfers Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Running Reactions and Work-up Chemical splash goggles or a full-face shieldNitrile or neoprene gloves, with consideration for breakthrough timesChemical-resistant laboratory coatWork in a certified chemical fume hood
Spill Cleanup Full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Operational and Disposal Plans: A Step-by-Step Guide

Engineered Controls: The First Line of Defense

All work with [(3-Isopropylisoxazol-5-yl)methyl]methylamine, particularly when handling solutions or performing reactions that could generate vapors or aerosols, must be conducted within a properly functioning chemical fume hood.[2] The face velocity of the fume hood should be verified regularly to ensure adequate containment.

Decontamination and Disposal

Proper decontamination and disposal are crucial to prevent unintended exposure and environmental contamination.

Decontamination:

  • Wipe down all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by a soap and water solution.

  • All disposable materials, including gloves, bench paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

Disposal:

  • Collect all waste containing [(3-Isopropylisoxazol-5-yl)methyl]methylamine in a dedicated, properly labeled, and sealed hazardous waste container.

  • Never mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[5]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[5]

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.[5]

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with [(3-Isopropylisoxazol-5-yl)methyl]methylamine.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling [(3-Isopropylisoxazol-5-yl)methyl]methylamine Assess_Form Assess Physical Form (Solid or Liquid/Solution) Start->Assess_Form Assess_Quantity Assess Quantity (Small or Large Scale) Assess_Form->Assess_Quantity Solid Assess_Aerosol Potential for Aerosolization? Assess_Form->Assess_Aerosol Liquid/Solution PPE_Low Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Assess_Quantity->PPE_Low Small Scale (<1g) PPE_Medium Enhanced PPE: - Chemical Goggles - Chemical-Resistant Apron - Double Gloves Assess_Quantity->PPE_Medium Large Scale (>1g) Assess_Aerosol->PPE_Medium No Fume_Hood Work in Chemical Fume Hood Assess_Aerosol->Fume_Hood Yes PPE_Low->Fume_Hood PPE_High Maximum Protection: - Face Shield - Chemical Suit - Heavy-Duty Gloves - Respirator PPE_Medium->PPE_High Spill or Emergency Fume_Hood->PPE_Medium

Caption: Decision workflow for selecting appropriate PPE.

By integrating a deep understanding of the potential hazards with a structured, multi-layered safety approach, researchers can confidently and safely advance their scientific endeavors. This guide serves as a living document, to be adapted and refined as new toxicological data for [(3-Isopropylisoxazol-5-yl)methyl]methylamine becomes available.

References

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  • Sigma-Aldrich. (2024, July 13).
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  • Cole-Parmer. Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+%.
  • Carl ROTH.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Sigma-Aldrich.
  • Echemi. BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)
  • BLDpharm. 1269052-67-6|[(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride.
  • Merck. Sigma-aldrich [(3-isopropylisoxazol-5-yl)methyl]methylamine.
  • MilliporeSigma. sigma-aldrich [(3-isopropylisoxazol-5-yl)methyl]methylamine.
  • SynHet. [(3-isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride.
  • PMC. (2022, October 29).
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